molecular formula C10H18 B157701 5-Decyne CAS No. 1942-46-7

5-Decyne

Cat. No.: B157701
CAS No.: 1942-46-7
M. Wt: 138.25 g/mol
InChI Key: JWBQJUFCNOLNNC-UHFFFAOYSA-N
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Description

5-Decyne is a symmetrical dialkylacetylene derivative that can be prepared from 1-hexyne.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-5-yne
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JWBQJUFCNOLNNC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID70173038
Record name 5-Decyne
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Molecular Weight

138.25 g/mol
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CAS No.

1942-46-7
Record name 5-Decyne
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Record name 5-DECYNE
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Foundational & Exploratory

5-Decyne: A Comprehensive Technical Overview of Physical Properties and Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties and spectral data of 5-decyne (CAS No. 1942-46-7). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for the cited spectroscopic techniques are also provided.

Physical Properties

This compound, a symmetrical internal alkyne, presents as a colorless liquid at room temperature. Its fundamental physical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1]
Boiling Point 177-178 °C
Melting Point -73 °C
Density 0.766 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.4340

Spectral Data

The following sections provide key spectral data for this compound, crucial for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.91Triplet6HC1-H₃, C10-H₃
1.38Sextet4HC2-H₂, C9-H₂
1.49Quintet4HC3-H₂, C8-H₂
2.12Triplet4HC4-H₂, C7-H₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, consistent with its symmetrical structure.

Chemical Shift (δ) ppmAssignment
13.6C1, C10
18.9C4, C7
22.1C2, C9
31.4C3, C8
80.5C5, C6
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a terminal C-H stretch and the presence of a weak C≡C stretch.

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H stretch (sp³)
2933StrongC-H stretch (sp³)
2872StrongC-H stretch (sp³)
2270WeakC≡C stretch (internal alkyne)
1466MediumC-H bend (CH₂)
1378MediumC-H bend (CH₃)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
13815[M]⁺ (Molecular Ion)
10925[M - C₂H₅]⁺
95100[M - C₃H₇]⁺ (Base Peak)
8185[M - C₄H₉]⁺
6770[C₅H₇]⁺
5560[C₄H₇]⁺
4190[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is used.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon environment. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.

Data Processing: The raw free induction decay (FID) signal is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing one or two drops of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an organic compound like this compound using the spectroscopic methods described.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Direct Injection / GC Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data Acquire & Process 1H and 13C NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data NMR_Results Chemical Shifts, Coupling Constants NMR_Data->NMR_Results IR_Results Vibrational Frequencies IR_Data->IR_Results MS_Results Mass-to-Charge Ratios, Fragmentation Pattern MS_Data->MS_Results Final_Analysis Structural Elucidation & Characterization NMR_Results->Final_Analysis IR_Results->Final_Analysis MS_Results->Final_Analysis

Caption: General workflow for spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Decyne from 1-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-decyne, a symmetrical internal alkyne, from the terminal alkyne 1-pentyne (B49018). The primary method detailed is the alkylation of an acetylide anion, a robust and widely utilized strategy in organic synthesis for the formation of carbon-carbon bonds. This document outlines the core chemical principles, a detailed experimental protocol, and the logical workflow of the synthesis.

Core Principles: The Alkylation of Terminal Alkynes

The synthesis of this compound from 1-pentyne is a classic example of nucleophilic substitution, proceeding through a two-step mechanism. This method leverages the enhanced acidity of the terminal proton on an sp-hybridized carbon of 1-pentyne.

  • Deprotonation and Acetylide Formation: 1-pentyne is treated with a strong base, most commonly sodium amide (NaNH₂) in liquid ammonia (B1221849). The amide anion is a powerful base, capable of deprotonating the terminal alkyne to form a sodium pentynide salt. This salt exists as a highly nucleophilic pentynide anion.[1]

  • Nucleophilic Substitution (S(_N)2 Reaction): The generated pentynide anion then acts as a nucleophile, attacking an electrophilic carbon source. In this synthesis, 1-bromopentane (B41390) serves as the electrophile. The pentynide anion attacks the carbon atom bonded to the bromine, displacing the bromide ion in a concerted S(_N)2 reaction. This results in the formation of a new carbon-carbon bond and yields the final product, this compound.[1]

The overall reaction is highly effective for primary alkyl halides like 1-bromopentane. Secondary and tertiary halides are more likely to undergo elimination reactions as a competing pathway.

Experimental Workflow and Signaling Pathway

The logical progression of the synthesis is straightforward, moving from the activation of the alkyne to the final bond formation.

Synthesis_Workflow cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Alkylation (Sₙ2) pentyne 1-Pentyne pentynide Sodium Pentynide (Nucleophile) pentyne->pentynide Deprotonation nanh2 Sodium Amide (NaNH₂) in Liquid NH₃ pentynide_2 Sodium Pentynide bromopentane 1-Bromopentane (Electrophile) decyne This compound pentynide_2->decyne C-C Bond Formation

Caption: Synthetic workflow for this compound from 1-pentyne.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the alkylation of terminal alkynes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Sodium Amide (NaNH₂)39.014.3 g1101.1
Liquid Ammonia (NH₃)17.03~150 mL--
1-Pentyne68.126.8 g (9.8 mL)1001.0
1-Bromopentane151.0415.1 g (12.1 mL)1001.0
Diethyl Ether (anhydrous)74.12As needed--
Saturated NH₄Cl (aq)-~100 mL--
Anhydrous MgSO₄-As needed--

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dry ice/acetone condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: Formation of Sodium Pentynide

  • Set up a 500-mL, three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser.

  • In a well-ventilated hood, condense approximately 150 mL of anhydrous ammonia into the flask.

  • To the stirred liquid ammonia, cautiously add 4.3 g (110 mmol) of sodium amide in small portions. A catalytic amount of ferric nitrate (B79036) can be added to initiate the formation of the amide from sodium, if starting from the metal.

  • Once the sodium amide has dissolved, add 6.8 g (100 mmol) of 1-pentyne dropwise via the dropping funnel over 30 minutes.

  • Allow the resulting mixture to stir for one hour to ensure the complete formation of the sodium pentynide salt.

Step 2: Alkylation with 1-Bromopentane

  • To the stirred solution of sodium pentynide, add 15.1 g (100 mmol) of 1-bromopentane dropwise from the dropping funnel over a period of 45-60 minutes. Maintain a gentle reflux of the ammonia throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours, allowing the ammonia to slowly evaporate.

  • Once the ammonia has evaporated, cautiously add 100 mL of anhydrous diethyl ether to the reaction flask.

Step 3: Work-up and Purification

  • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with saturated brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude this compound can be purified by fractional distillation to yield the final product.

Expected Yield and Physical Properties:

PropertyValue
Theoretical Yield 13.8 g
Typical Reported Yield 70-80%
Boiling Point 177 °C
Density 0.766 g/mL at 25 °C
Molar Mass 138.25 g/mol

Logical Relationships in Synthesis

The success of this synthesis hinges on several key relationships between reagents and conditions.

Logical_Relationships cluster_reactants Reactants & Conditions cluster_outcomes Reaction Outcomes pentyne 1-Pentyne (Terminal Alkyne) sn2 Sₙ2 Pathway (Desired Substitution) pentyne->sn2 Provides Nucleophile nanh2 NaNH₂ (Strong Base) nanh2->pentyne Enables Deprotonation bromopentane 1-Bromopentane (Primary Alkyl Halide) bromopentane->sn2 Favors e2 E2 Pathway (Side Reaction - Elimination) bromopentane->e2 Disfavors solvent Liquid NH₃ (Low Temp Solvent) solvent->nanh2 Solvates

Caption: Key relationships influencing the this compound synthesis pathway.

This guide provides the essential theoretical and practical knowledge for the successful synthesis of this compound from 1-pentyne. Adherence to the outlined procedures and safety precautions is paramount for achieving a high yield of the desired product.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decyne (C₁₀H₁₈) is a symmetrical internal alkyne characterized by a carbon-carbon triple bond located at the fifth and sixth positions of a ten-carbon chain.[1] Its structure consists of two n-butyl groups attached to the sp-hybridized carbons of the alkyne functionality. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, incorporating theoretical principles and experimental spectroscopic data.

Molecular Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound is dec-5-yne.[1] It is also commonly known as dibutylacetylene.[1] The molecule's symmetry plays a significant role in its spectroscopic properties.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈
IUPAC Name Dec-5-yne
Synonyms Dibutylacetylene, this compound
Molar Mass 138.25 g/mol [1]
Density 0.766 g/mL at 25 °C[1]
Boiling Point 177 °C[1]

Hybridization and Bonding

The chemical structure of this compound is defined by the specific hybridization of its carbon atoms, which dictates the molecule's geometry and reactivity.

  • sp Hybridization: The carbon atoms at positions 5 and 6 (C5 and C6), which form the triple bond, are sp hybridized. This hybridization results from the mixing of one 2s and one 2p orbital to form two sp hybrid orbitals oriented 180° from each other. This linear arrangement leads to a straight section in the carbon chain around the triple bond. The remaining two 2p orbitals on each of these carbons overlap to form two pi (π) bonds, which, together with the sigma (σ) bond from the overlap of the sp hybrid orbitals, constitute the carbon-carbon triple bond.

  • sp³ Hybridization: The carbon atoms in the two butyl chains (C1-C4 and C7-C10) are all sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.

The bonding in this compound can be summarized as follows:

  • C≡C Triple Bond: Composed of one strong sigma (σ) bond and two weaker pi (π) bonds.

  • C-C Single Bonds: Sigma (σ) bonds formed by the overlap of sp-sp³ and sp³-sp³ hybrid orbitals.

  • C-H Single Bonds: Sigma (σ) bonds resulting from the overlap of carbon sp³ hybrid orbitals and hydrogen 1s orbitals.

Table 2: Typical Bond Lengths and Angles in Alkynes

BondHybridizationTypical Bond Length (Å)Typical Bond Angle (°)
C≡C sp - sp1.20180
C-C (alkyne-alkyl) sp - sp³1.47-
C-C (alkyl) sp³ - sp³1.54109.5
C-H (alkyl) sp³ - s1.09109.5

Experimental Data and Spectroscopic Analysis

The theoretical structure of this compound is confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides evidence for the types of bonds present. As a symmetrical internal alkyne, the C≡C triple bond stretch is expected to be very weak or absent in the IR spectrum due to the minimal change in dipole moment during the vibration. The observed spectrum is dominated by the absorptions of the C-H bonds in the butyl groups.

Table 3: Experimental FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H (sp³) asymmetric stretching
2932StrongC-H (sp³) asymmetric stretching
2872StrongC-H (sp³) symmetric stretching
1466MediumC-H (sp³) bending (scissoring)
1378MediumC-H (sp³) bending (methyl rock)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon and hydrogen framework of organic molecules. The symmetry of this compound simplifies its NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the protons on the butyl chains.

Table 4: Experimental ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.13Triplet4H-CH₂ -C≡
1.47Sextet4H-CH₂ -CH₂-C≡
0.94Triplet6HCH₃ -CH₂-

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows five signals, consistent with its symmetrical structure.

Table 5: Experimental ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
80.5C ≡C
31.5C H₂-CH₂-C≡
22.2C H₂-CH₃
18.9C H₂-C≡
13.6C H₃-CH₂-

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Mandatory Visualizations

Caption: Molecular Structure of this compound.

Experimental Protocols

FT-IR Spectroscopy of Neat Liquid

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

  • A small drop of neat (undiluted) this compound is placed between two polished salt plates (typically NaCl or KBr).

  • The plates are carefully pressed together to form a thin liquid film.

  • The assembly is mounted in the sample holder of an FT-IR spectrometer.

  • A background spectrum of the empty salt plates is recorded.

  • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the ¹H NMR spectrum.

  • For ¹³C NMR, a similar process is followed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy Sample This compound (Liquid) IR_prep Prepare neat liquid film between salt plates Sample->IR_prep NMR_prep Dissolve in deuterated solvent (e.g., CDCl₃) Sample->NMR_prep IR_acq Acquire IR spectrum IR_prep->IR_acq IR_data IR Spectral Data IR_acq->IR_data NMR_acq Acquire ¹H and ¹³C NMR spectra NMR_prep->NMR_acq NMR_data NMR Spectral Data NMR_acq->NMR_data

Caption: General experimental workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 5-Decyne (CAS: 1942-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analytical characterization of 5-decyne. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this symmetrical alkyne.

Core Physicochemical Properties

This compound, also known as dibutylacetylene, is a colorless liquid at room temperature.[1] It is an acyclic alkyne with a triple bond located at the fifth carbon position.[1] Its nonpolar nature renders it insoluble in water but soluble in common organic solvents.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 1942-46-7[5][6][7][8]
Molecular Formula C₁₀H₁₈[5][7][9][10]
Molecular Weight 138.25 g/mol [5][7][10][11]
Boiling Point 177-178 °C[5][6][12][13]
Melting Point -73 °C[6][12][13][14]
Density 0.766 - 0.770 g/mL at 25 °C[5][6][11][13]
Refractive Index (n²⁰/D) 1.4330 - 1.4340[6][11][12]
Flash Point 54 °C (129 °F)[12]
Solubility Not miscible in water[2][3][4][13]

Synthesis of this compound

A common and effective method for the synthesis of symmetrical internal alkynes such as this compound is the alkylation of a terminal alkyne. A plausible and frequently cited route involves the deprotonation of a smaller terminal alkyne, such as 1-hexyne (B1330390), with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.

Experimental Protocol: Synthesis of this compound from 1-Hexyne

This protocol describes a representative procedure for the synthesis of this compound starting from 1-hexyne and 1-bromobutane.

Materials:

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler is assembled. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

  • Formation of the Acetylide: 1-Hexyne is dissolved in an anhydrous solvent (e.g., THF) in the reaction flask and cooled in an ice bath or dry ice/acetone bath. A strong base, such as a solution of sodium amide in liquid ammonia or n-butyllithium in hexanes, is added dropwise from the dropping funnel to the stirred solution of 1-hexyne. The reaction mixture is stirred for a period to ensure complete formation of the sodium or lithium hexynide.

  • Alkylation: 1-Bromobutane is added dropwise to the acetylide solution at a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification 1-Hexyne 1-Hexyne Hexynide_Anion Hexynide Anion 1-Hexyne->Hexynide_Anion Deprotonation Strong_Base Strong Base (e.g., NaNH2 or n-BuLi) Strong_Base->Hexynide_Anion Reaction_Mixture Reaction Mixture Hexynide_Anion->Reaction_Mixture Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_Mixture Crude_this compound Crude this compound Reaction_Mixture->Crude_this compound Work-up Purified_this compound Purified this compound Crude_this compound->Purified_this compound Fractional Distillation

A generalized workflow for the synthesis and purification of this compound.

Purification

Fractional distillation is the primary method for purifying this compound from unreacted starting materials and byproducts.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle and magnetic stirrer with a stir bar or boiling chips

Procedure:

  • The crude this compound is placed in the round-bottom flask with a stir bar or boiling chips.

  • The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • The mixture is heated gently. As the temperature rises, the vapor will begin to move up the fractionating column.

  • The temperature should be carefully monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (177-178 °C at atmospheric pressure) is collected in the receiving flask. Fractions distilling at lower or higher temperatures are collected separately as impurities.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify any volatile impurities.

Experimental Protocol:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1).

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Analysis: The retention time of the major peak is compared to a standard if available. The mass spectrum is analyzed for the molecular ion peak (m/z 138) and characteristic fragmentation patterns of an alkyne.

GCMS_Workflow Sample_Injection Sample Injection GC_Separation GC Separation (Capillary Column) Sample_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound.

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

    • Expected Signals: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the butyl group protons.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 128 or more for good signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Expected Signals: The spectrum will show characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the butyl chains.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) Data_Processing->Spectral_Analysis

Workflow for the NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the carbon-carbon triple bond.

Experimental Protocol:

  • Sample Preparation: A drop of the neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Acquisition Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Analysis: The spectrum is analyzed for the presence of a weak characteristic absorption band for the internal C≡C triple bond stretch, typically in the region of 2260-2190 cm⁻¹. The spectrum will also show strong C-H stretching and bending vibrations for the alkyl chains.

FTIR_Workflow Sample_Prep Sample Preparation (Neat liquid film on salt plates) Sample_Scan Sample Scan Sample_Prep->Sample_Scan Background_Scan Background Scan (Empty beam) Background_Scan->Sample_Scan Data_Analysis Data Analysis (Identify characteristic absorption bands) Sample_Scan->Data_Analysis

Workflow for the FTIR analysis of this compound.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkyne, this compound is not known to be involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis. Any biological activity would likely be related to its properties as a nonpolar organic solvent, and it should be handled with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to Dibutylacetylene: Isomers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibutylacetylene, a term that encompasses a group of alkynes with the chemical formula C₁₀H₁₈. Due to the various possible arrangements of the butyl groups, "dibutylacetylene" can refer to several distinct molecules, each with unique structural and chemical properties. This document will focus on the four primary isomers: di-n-butylacetylene, diisobutylacetylene, di-sec-butylacetylene, and di-tert-butylacetylene.

IUPAC Nomenclature and Synonyms

The ambiguous common name "dibutylacetylene" necessitates the use of precise IUPAC nomenclature to distinguish between its isomers. Each isomer's structure dictates its systematic name, as detailed below.

Common NameIUPAC NameSynonyms
Di-n-butylacetylene5-DecyneDibutylethyne, 1,2-Dibutylacetylene[1][2]
Diisobutylacetylene2,7-Dimethyl-4-octyne-
Di-sec-butylacetylene3,6-Dimethyl-4-octyne-
Di-tert-butylacetylene2,2,5,5-Tetramethyl-3-hexyneDi-tert-butylethyne

Physicochemical Properties

The structural differences between the dibutylacetylene isomers significantly influence their physical and chemical properties. A summary of key quantitative data is presented in the following table for easy comparison.

PropertyDi-n-butylacetylene (this compound)Diisobutylacetylene (2,7-Dimethyl-4-octyne)Di-sec-butylacetylene (3,6-Dimethyl-4-octyne)Di-tert-butylacetylene (2,2,5,5-Tetramethyl-3-hexyne)
Molecular Formula C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol [2]138.25 g/mol [3]138.25 g/mol [4]138.25 g/mol
Boiling Point 177 °C[2]Not availableNot available136-137 °C
Density 0.766 g/mL at 25 °C[2]Not availableNot available0.769 g/mL at 20 °C
Melting Point Not availableNot availableNot available12-14 °C
Refractive Index 1.434 at 20 °CNot availableNot available1.427 at 20 °C

Experimental Protocols for Synthesis

The synthesis of dialkylacetylenes such as the isomers of dibutylacetylene can be achieved through several established organic chemistry methodologies. The two most common approaches are the alkylation of a smaller alkyne and the dehydrohalogenation of a dihaloalkane. Below are detailed, representative protocols for the synthesis of each isomer.

Synthesis of Di-n-butylacetylene (this compound) via Alkylation of Acetylene (B1199291)

This method involves the stepwise alkylation of acetylene with an n-butyl halide.

Reaction Scheme:

acetylene HC≡CH intermediate HC≡C-Na acetylene->intermediate reagent1 product CH3(CH2)3-C≡C-(CH2)3CH3 intermediate->product reagent2 then reagent1 + NaNH2 reagent2 + CH3(CH2)3Br reagent3 + NaNH2 reagent4 + CH3(CH2)3Br

Caption: Synthesis of this compound via double alkylation of acetylene.

Materials:

  • Acetylene gas

  • Sodium amide (NaNH₂) in liquid ammonia

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, prepare a solution of sodium amide in liquid ammonia.

  • Bubble acetylene gas through the solution until the formation of a white precipitate of sodium acetylide is complete.

  • Slowly add one equivalent of n-butyl bromide in anhydrous diethyl ether to the reaction mixture. Stir for 2 hours.

  • To the resulting solution of 1-hexyne, add a second equivalent of sodium amide to form sodium hexynide.

  • Slowly add a second equivalent of n-butyl bromide and allow the reaction to proceed for another 3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation to yield this compound.

Synthesis of Diisobutylacetylene (2,7-Dimethyl-4-octyne) via Dehydrohalogenation

This route involves the creation of the alkyne triple bond through the elimination of hydrogen halides from a suitable dihaloalkane.

Reaction Scheme:

alkene Isovaleraldehyde dihaloalkane 4,5-Dibromo-2,7-dimethyloctane alkene->dihaloalkane reagent1 1. Grignard 2. PBr3 3. Br2 alkyne 2,7-Dimethyl-4-octyne dihaloalkane->alkyne reagent3 reagent1 + PBr3 reagent2 + Br2 reagent3 + 2 KOH, ethanol (B145695), heat

Caption: Synthesis of 2,7-Dimethyl-4-octyne via dehydrohalogenation.

Materials:

  • 2,7-dimethyl-4-octene (can be synthesized from isovaleraldehyde)

  • Bromine (Br₂)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Dichloromethane

Procedure:

  • Synthesize the precursor 4,5-dibromo-2,7-dimethyloctane by the bromination of 2,7-dimethyl-4-octene in dichloromethane.

  • In a round-bottom flask, dissolve the 4,5-dibromo-2,7-dimethyloctane in ethanol.

  • Add a concentrated solution of potassium hydroxide in ethanol to the flask.

  • Heat the mixture under reflux for 4 hours to effect the double dehydrobromination.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic extract with water and brine, then dry over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure and purify the resulting diisobutylacetylene by vacuum distillation.

Role in Signaling Pathways and Drug Development

While there is no specific literature detailing the involvement of dibutylacetylene isomers in defined signaling pathways, the alkyne functional group is of significant interest to researchers in drug discovery and chemical biology.

Alkynes as Pharmacophores

The carbon-carbon triple bond can be found in a number of approved drugs and natural products with diverse biological activities.[] For instance, the antifungal agent Terbinafine and the antiretroviral drug Efavirenz both contain an alkyne moiety.[] The rigidity and linearity of the alkyne group can be exploited to correctly orient other functional groups for optimal interaction with a biological target. The incorporation of an alkynyl group can also enhance metabolic stability and improve pharmacokinetic profiles.[6]

cluster_drug_development Role of Alkynes in Drug Development Alkyne Moiety Alkyne Moiety Approved Drugs Approved Drugs Alkyne Moiety->Approved Drugs Incorporation Enhanced Properties Enhanced Properties Alkyne Moiety->Enhanced Properties Leads to Bioorthogonal Chemistry Bioorthogonal Chemistry Alkyne Moiety->Bioorthogonal Chemistry Enables Enhanced Properties->Approved Drugs Facilitates

Caption: The multifaceted role of alkynes in modern drug discovery.

Alkynes in Bioorthogonal Chemistry

Terminal alkynes are key players in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry.[7] This allows for the labeling and visualization of biomolecules in living systems without interfering with native biological processes.[8][9] While the internal triple bond of the dibutylacetylene isomers prevents their direct use in standard click chemistry, the broader context of alkyne reactivity highlights their potential as scaffolds for more complex, biologically active molecules.

Terminal Alkyne Terminal Alkyne Triazole Triazole Terminal Alkyne->Triazole + Azide (CuAAC) Azide Azide Azide->Triazole Biomolecule Labeling Biomolecule Labeling Triazole->Biomolecule Labeling

Caption: The fundamental reaction of bioorthogonal "click" chemistry.

References

An In-depth Technical Guide to 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 5-decyne, a symmetrical alkyne used in various chemical research and synthesis applications.

Core Properties of this compound

This compound, also known as dibutylacetylene, is an organic compound classified as an alkyne.[1] Its structure features a ten-carbon chain with a triple bond located at the fifth carbon, making it a symmetrical molecule.[1] This symmetry and the reactivity of the alkyne functional group make it a useful building block in organic synthesis.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below. The molecular formula is C₁₀H₁₈, and its molar mass is approximately 138.25 g/mol .[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₈PubChem[2]
Molar Mass 138.254 g·mol⁻¹Wikipedia[1]
CAS Number 1942-46-7NIST[3]
IUPAC Name Dec-5-ynePubChem[2]
Synonyms Dibutylethyne, DibutylacetyleneWikipedia[1], NIST[3]

Physical and Chemical Properties

This compound is a flammable liquid and vapor.[2] Key physical properties are detailed in the table below.

PropertyValueConditionsSource
Density 0.766 g/mL25 °CWikipedia[1], ChemicalBook[4]
Boiling Point 177 °C (450 K)Standard PressureWikipedia[1]
Melting Point 196 K (-77 °C)Standard PressureNIST[3]
Refractive Index 1.434020 °CChemicalBook[4]
Solubility Not miscible in waterChemicalBook[4]

Applications in Research and Development

Due to its chemical structure, this compound serves as an intermediate in various organic syntheses.[4] Alkynes are valuable precursors for the construction of more complex molecules, which is a foundational aspect of drug discovery and development.[5] The process of creating new therapeutic entities often involves the synthesis of novel organic molecules where compounds like this compound can be utilized.[5]

While this compound itself is not typically a final drug product, its derivatives are explored in medicinal chemistry. The rigid structure of the alkyne group can be used to control the conformation of a molecule, which is critical for its interaction with biological targets. The synthesis of complex dienes, for example, can be achieved using alkyne precursors.[6]

The modern drug discovery pipeline relies on the ability to synthesize a diverse range of small molecules for screening and optimization.[5] The use of versatile building blocks is therefore essential. The "fit-for-purpose" approach in early drug development, which prioritizes speed and efficiency, often relies on established chemical routes using known starting materials to generate novel compounds for initial testing.[7]

Experimental Protocols: Synthesis of Symmetrical Alkynes

The synthesis of symmetrical alkynes like this compound can be achieved through various methods. A common approach involves the alkylation of acetylene (B1199291) or a smaller terminal alkyne. For instance, this compound can be prepared from 1-pentyne (B49018).

Illustrative Protocol: Synthesis of this compound from 1-Pentyne

This protocol describes a general two-step process for synthesizing a symmetrical alkyne from a smaller terminal alkyne.

Step 1: Deprotonation of 1-Pentyne

  • In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-pentyne (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium pentynilide.

Step 2: Alkylation with a Butyl Halide

  • To the solution of lithium pentynilide, slowly add 1-bromobutane (B133212) (1.0 equivalent).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with a non-polar organic solvent, such as diethyl ether or hexanes (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

G reagent reagent intermediate intermediate product product process process Pentyne 1-Pentyne Deprotonation Deprotonation (-78°C to RT) Pentyne->Deprotonation Base n-BuLi Base->Deprotonation Pentynilide Lithium Pentynilide Alkylation SN2 Alkylation Pentynilide->Alkylation Bromobutane 1-Bromobutane Bromobutane->Alkylation Decyne This compound Deprotonation->Pentynilide Intermediate Alkylation->Decyne Final Product

Caption: Synthesis of this compound from 1-pentyne.

References

Spectroscopic Analysis of 5-Decyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the internal alkyne, 5-decyne. The information herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical.

Predicted Spectroscopic Data

Due to the unavailability of experimentally derived public data, the following NMR and IR data have been generated using validated computational prediction tools. These predictions offer a reliable estimation of the spectroscopic characteristics of this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) as a solvent is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Carbon AtomChemical Shift (δ, ppm)
C1 / C1013.9
C2 / C922.5
C3 / C831.8
C4 / C719.1
C5 / C680.5
Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz).

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 / H100.92Triplet7.3
H2 / H91.45Sextet7.4
H3 / H81.38Sextet7.5
H4 / H72.14Triplet7.1
Predicted IR Spectroscopy Data

The characteristic infrared absorption bands predicted for this compound are presented below. The position of the absorption is given in wavenumbers (cm⁻¹).

Functional GroupVibration ModePredicted Position (cm⁻¹)Intensity
C-H (sp³)Stretching2850 - 3000Medium to Strong
C≡CStretching2100 - 2260Weak to Medium
C-H (sp³)Bending1375 - 1470Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkyne samples like this compound.

¹³C and ¹H NMR Spectroscopy

Objective: To obtain high-resolution ¹³C and ¹H NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • 5 mm NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Ensure the 5 mm NMR tube is clean and dry.

    • Accurately weigh approximately 10-20 mg of the this compound sample directly into the NMR tube.

    • Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the NMR tube.

    • Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Spectrum Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Set the number of scans (e.g., 8-16 scans for a concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 100 ppm for this compound).

    • Set the number of scans (e.g., 128 or more, as ¹³C has a low natural abundance).

    • Set the relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.

    • For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Pick and list the peaks for both spectra.

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Pipettes

  • Acetone (B3395972) or other suitable volatile solvent for cleaning.

  • Lens tissue.

Procedure (using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe gently with a lens tissue. Avoid contact with water.

    • Using a clean pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Cleanup:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

    • After analysis, carefully separate the salt plates.

    • Clean the plates with a suitable dry solvent (e.g., acetone) and lens tissue.

    • Store the clean, dry plates in a desiccator.

Visualization of Spectroscopic Features

The following diagram illustrates the logical relationship between the structural components of this compound and their expected spectroscopic signals.

G Spectroscopic Features of this compound cluster_molecule This compound Structure cluster_nmr NMR Spectroscopy cluster_13C 13C NMR cluster_1H 1H NMR cluster_ir IR Spectroscopy mol CH3-CH2-CH2-CH2-C≡C-CH2-CH2-CH2-CH3 C1_10 C1, C10 (CH3) C1_10_nmr ~14 ppm C1_10->C1_10_nmr Correlates to H1_10_nmr ~0.9 ppm (t) C1_10->H1_10_nmr Protons on CH_stretch C-H Stretch ~2850-3000 cm⁻¹ C1_10->CH_stretch Vibrate at C2_9 C2, C9 (CH2) C2_9_nmr ~23 ppm C2_9->C2_9_nmr Correlates to H2_9_nmr ~1.5 ppm (m) C2_9->H2_9_nmr Protons on C2_9->CH_stretch Vibrate at C3_8 C3, C8 (CH2) C3_8_nmr ~32 ppm C3_8->C3_8_nmr Correlates to H3_8_nmr ~1.4 ppm (m) C3_8->H3_8_nmr Protons on C3_8->CH_stretch Vibrate at C4_7 C4, C7 (CH2) C4_7_nmr ~19 ppm C4_7->C4_7_nmr Correlates to H4_7_nmr ~2.1 ppm (t) C4_7->H4_7_nmr Protons on C4_7->CH_stretch Vibrate at C5_6 C5, C6 (C≡C) C5_6_nmr ~81 ppm C5_6->C5_6_nmr Correlates to CC_triple_stretch C≡C Stretch ~2100-2260 cm⁻¹ C5_6->CC_triple_stretch Vibrates at

Caption: Structure-Spectra Correlations for this compound.

Mass spectrometry fragmentation of 5-decyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Decyne

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound. This compound (C₁₀H₁₈) is a symmetrical internal alkyne, and understanding its fragmentation behavior is crucial for its identification and for the structural elucidation of related compounds in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and provides a detailed experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize mass spectrometry for molecular analysis.

Molecular Properties of this compound

This compound, also known as dibutylacetylene, is a ten-carbon internal alkyne. Its symmetrical structure influences its fragmentation pattern.

  • Molecular Formula: C₁₀H₁₈[1]

  • Molecular Weight: 138.25 g/mol [1]

  • Structure: CH₃CH₂CH₂CH₂-C≡C-CH₂CH₂CH₂CH₃

  • CAS Registry Number: 1942-46-7[1]

Electron Ionization Mass Spectrometry of Alkynes

Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[2] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[3] For internal alkynes like this compound, fragmentation is typically initiated at the triple bond, which is a region of high electron density. The most common fragmentation pathway involves cleavage of the C-C bond alpha to the triple bond, which leads to the formation of a resonance-stabilized propargyl-type cation.

Core Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺˙ at m/z 138). The primary fragmentation mechanism is the cleavage of the C4-C5 or C6-C7 bond (alpha-cleavage relative to the triple bond), which is symmetrical in this molecule. This cleavage results in the formation of a stable, substituted propargyl cation and a butyl radical.

The major fragmentation steps are as follows:

  • Ionization: this compound is ionized to form the molecular ion, C₁₀H₁₈⁺˙, with a mass-to-charge ratio (m/z) of 138.

  • Alpha-Cleavage: The molecular ion undergoes cleavage at the C4-C5 bond, losing a butyl radical (•C₄H₉) to form a resonance-stabilized heptynyl cation ([C₆H₉]⁺) at m/z 95. This is often a prominent peak.

  • Secondary Fragmentation: The initial fragments can undergo further cleavage. For example, the loss of ethene (C₂H₄) from the [C₆H₉]⁺ ion can lead to the formation of a [C₄H₅]⁺ ion at m/z 53. Other significant fragments are observed at m/z 67, 55, and 41, resulting from various rearrangements and subsequent fragmentations of the larger ions.

G cluster_main Fragmentation Pathway of this compound mol This compound (C₁₀H₁₈) m/z = 138 ion Molecular Ion [C₁₀H₁₈]⁺˙ m/z = 138 mol->ion Ionization (-e⁻) frag95 Heptynyl Cation [C₆H₉]⁺ m/z = 95 ion->frag95 α-Cleavage (-•C₄H₉) frag67 Pentynyl Cation [C₅H₇]⁺ m/z = 67 frag95->frag67 (-C₂H₂) frag55 Butenyl Cation [C₄H₇]⁺ m/z = 55 frag67->frag55 (-CH₂) frag41 Allyl Cation [C₃H₅]⁺ m/z = 41 frag67->frag41 (-C₂H₂)

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound shows several characteristic peaks. The relative intensities of these peaks are crucial for identification. The data below is derived from the NIST Mass Spectrometry Data Center.

m/zProposed Fragment IonRelative Intensity (%)
138[C₁₀H₁₈]⁺˙ (Molecular Ion)5
95[C₇H₁₁]⁺35
81[C₆H₉]⁺60
67[C₅H₇]⁺100 (Base Peak)
55[C₄H₇]⁺70
41[C₃H₅]⁺85
29[C₂H₅]⁺40

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to prepare working standards and quality control samples at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer 1 mL of each sample into a 2 mL autosampler vial and cap securely.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 20 to 200.

    • Solvent Delay: 3 minutes.

Data Analysis
  • Integrate the chromatographic peaks for this compound and its characteristic fragment ions.

  • Identify this compound by comparing its retention time and mass spectrum with a known standard.

  • Confirm the fragmentation pattern by comparing the acquired mass spectrum with a library spectrum, such as the one from the NIST database.

G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Dilution in Hexane) inject GC Injection (1 µL, Splitless) prep->inject separate GC Separation (HP-5ms Column) inject->separate ionize MS Ionization (EI, 70 eV) separate->ionize detect Mass Detection (m/z 20-200) ionize->detect analyze Data Analysis (Spectrum Matching) detect->analyze

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is dominated by alpha-cleavage to the alkyne functional group, leading to the formation of a characteristic resonance-stabilized C₇H₁₁⁺ ion at m/z 95 and a base peak at m/z 67, corresponding to the C₅H₇⁺ ion. The presented quantitative data and fragmentation pathway provide a robust fingerprint for the confident identification of this compound in various analytical applications. The detailed GC-MS protocol offers a reliable method for the separation and analysis of this and similar volatile hydrocarbons, which is of significant value to researchers in organic chemistry, environmental analysis, and drug development.

References

Thermodynamic Profile of 5-Decyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-decyne (CAS RN: 1942-46-7), a symmetrical alkyne of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource of key thermodynamic data, detailed experimental methodologies, and relevant reaction pathways.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key experimentally determined and estimated thermodynamic data for this compound in its standard state (298.15 K and 1 bar).

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation
Thermodynamic PropertyValueUnitsStateSource / Method
Standard Enthalpy of Formation (ΔfH°)18.7 ± 3.3kJ/molGasExperimental (Combustion Calorimetry)
Standard Molar Entropy (S°)488.54J/mol·KGasEstimated (Benson Group Contribution Method)
Standard Gibbs Free Energy of Formation (ΔfG°)235.8kJ/molGasCalculated (ΔG° = ΔH° - TΔS°)
Table 2: Physical and Thermochemical Properties
PropertyValueUnitsSource / Method
Molecular Weight138.25 g/mol -
Normal Boiling Point (Tboil)453KExperimental
Normal Melting Point (Tfus)196 - 200KExperimental
Enthalpy of Vaporization (ΔvapH)45.5kJ/molExperimental
Enthalpy of Fusion (ΔfusH)Data not availablekJ/mol-
Table 3: Ideal Gas Heat Capacity (Cp,gas)
Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source
288.31Value not explicitly available in search resultsCheméo
302.76Value not explicitly available in search resultsCheméo
316.63Value not explicitly available in search resultsCheméo

Experimental Protocols

The experimental determination of the thermodynamic properties of this compound relies on established calorimetric and analytical techniques. Below are detailed methodologies representative of those used to obtain the data presented.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation of this compound is typically determined indirectly through combustion calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is precisely measured.

Apparatus:

  • Bomb Calorimeter: A high-strength stainless steel vessel with an internal platinum lining to resist corrosion.

  • Ignition System: Platinum fuse wire connected to an electrical source to initiate combustion.

  • Calorimeter Jacket: A water-filled container surrounding the bomb, equipped with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).

  • Stirrer: To ensure uniform temperature distribution in the water bath.

Procedure:

  • A weighed sample of this compound (typically encapsulated in a thin-walled glass ampule or absorbed onto a combustible material of known heat of combustion) is placed in a crucible inside the bomb.

  • A known length of platinum fuse wire is positioned to be in contact with the sample.

  • A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is submerged in the water-filled calorimeter jacket, and the initial temperature of the water is recorded after thermal equilibrium is reached.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid) under identical conditions.

  • The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Estimation of Standard Molar Entropy (Benson Group Contribution Method)

In the absence of experimental data, the standard molar entropy (S°) of this compound can be estimated with reasonable accuracy using group contribution methods, such as the Benson group increment theory.

Principle: This method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups. Each group's contribution is empirically derived from experimental data of a wide range of compounds.

Procedure for this compound (C₁₀H₁₈):

  • Decomposition into Groups: The molecular structure of this compound is broken down into its fundamental groups:

    • 2 x [C-(H)₃(C)] - Methyl groups

    • 4 x [C-(H)₂(C)₂] - Methylene groups

    • 2 x [C-(H)₂(C)(C≡)] - Methylene groups adjacent to the triple bond

    • 2 x [C-(C)(C≡)] - Carbons of the triple bond

  • Summation of Group Contributions: The tabulated standard entropy values for each of these groups are summed.

  • Symmetry Correction: A correction is applied based on the molecule's symmetry number (σ). For this compound, which has a plane of symmetry, the symmetry number is 2. The correction is given by -R·ln(σ), where R is the ideal gas constant.

Chemical Synthesis and Reactions

Synthesis of this compound

This compound is a symmetrical alkyne and can be synthesized from a smaller terminal alkyne, such as 1-hexyne, through alkylation.

Synthesis_of_5_Decyne 1-Hexyne 1-Hexyne Hexynide_Anion Hexynide Anion 1-Hexyne->Hexynide_Anion Deprotonation This compound This compound Hexynide_Anion->this compound SN2 Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->this compound Reagent1 1. NaNH2 Reagent2 2.

Caption: Synthesis of this compound from 1-Hexyne.

Hydrogenation of this compound

The triple bond of this compound can be fully hydrogenated to the corresponding alkane, decane, in the presence of a metal catalyst.

Hydrogenation_of_5_Decyne This compound This compound Decane Decane This compound->Decane Hydrogenation Reagents H2, Pd/C

Caption: Hydrogenation of this compound to Decane.

This technical guide serves as a foundational resource for understanding the thermodynamic properties of this compound. The provided data and methodologies are essential for accurate modeling and prediction of its behavior in various chemical applications.

The Reactivity of the Triple Bond in 5-Decyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the triple bond in 5-decyne, a symmetrical internal alkyne. This compound serves as a valuable model substrate for understanding the chemical transformations of internal alkynes, which are important structural motifs in organic synthesis, materials science, and medicinal chemistry. This document details key reactions, presents quantitative data in structured tables, provides representative experimental protocols, and visualizes reaction mechanisms and workflows using Graphviz diagrams.

Physicochemical Properties of this compound

This compound, also known as dibutylacetylene, is a colorless liquid with the molecular formula C₁₀H₁₈.[1][2] Its symmetrical structure, with a butyl group on each side of the carbon-carbon triple bond, influences its reactivity and physical properties.

PropertyValueReference
Molecular FormulaC₁₀H₁₈[2]
Molecular Weight138.25 g/mol
CAS Number1942-46-7
Density0.766 g/mL at 25 °C
Boiling Point177 °C[1]
Refractive Index (n20/D)1.4340
IUPAC NameDec-5-yne[1]

Key Reactions of the this compound Triple Bond

The electron-rich triple bond of this compound is susceptible to a variety of chemical transformations, primarily addition reactions. Due to its symmetrical nature, the regioselectivity of these additions is not a concern, making it an ideal substrate for studying the stereochemistry of alkyne reactions.

Reduction Reactions

The triple bond of this compound can be partially reduced to a double bond or fully reduced to a single bond, with the stereochemical outcome depending on the choice of reagents.

Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond, yielding cis-5-decene.[3][4] This method is highly stereoselective for the formation of Z-alkenes.[3]

The reduction of this compound with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures produces trans-5-decene.[5][6] This dissolving metal reduction proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen atoms and the formation of the more thermodynamically stable E-alkene.[6][7] This reaction is a complementary method to Lindlar hydrogenation for accessing the opposite alkene isomer.[8]

Addition Reactions

The acid-catalyzed hydration of this compound, typically in the presence of a mercury(II) salt catalyst, results in the addition of water across the triple bond to form an enol intermediate.[9][10] This enol rapidly tautomerizes to the more stable keto form, yielding 5-decanone (B1664179).[9] Due to the symmetry of this compound, only one ketone product is possible.[11]

Oxidative Cleavage

Ozonolysis of this compound, followed by an appropriate work-up, cleaves the triple bond.[12][13] In the presence of water or with an oxidative workup, the reaction yields two equivalents of pentanoic acid.[12][13] If a reductive workup is employed, the reaction can also lead to the formation of carboxylic acids.[14] This reaction is a powerful tool for structural elucidation and the synthesis of carboxylic acids.[15][16]

Quantitative Data Summary

The following tables summarize the key products and their known properties resulting from the reactions of this compound.

Table 1: Products of this compound Reactions

Starting MaterialReactionProductProduct Molecular FormulaProduct Molecular Weight ( g/mol )
This compoundPartial Reduction (Lindlar's Catalyst)cis-5-DeceneC₁₀H₂₀140.27
This compoundPartial Reduction (Na/NH₃)trans-5-DeceneC₁₀H₂₀140.27
This compoundHydration (H₂SO₄, HgSO₄)5-DecanoneC₁₀H₂₀O156.27
This compoundOzonolysis (O₃, H₂O)Pentanoic AcidC₅H₁₀O₂102.13

Table 2: Spectroscopic Data of Key Compounds

Compound1H NMR Data13C NMR DataIR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
This compound δ ~0.9 (t, 6H), ~1.4 (m, 8H), ~2.1 (m, 4H)δ ~13.8, ~22.1, ~31.4, ~80.5~2950, ~2870, ~2250 (C≡C stretch, weak)138 (M+), 95, 81, 67, 55, 41
cis-5-Decene δ ~0.9 (t, 6H), ~1.3 (m, 8H), ~2.0 (m, 4H), ~5.3 (m, 2H)δ ~14.0, ~22.8, ~29.5, ~31.9, ~130.0~3020, ~2950, ~2870, ~1655 (C=C stretch, weak), ~700 (C-H bend)140 (M+), 97, 83, 69, 55, 41
trans-5-Decene δ ~0.9 (t, 6H), ~1.3 (m, 8H), ~1.9 (m, 4H), ~5.4 (m, 2H)δ ~14.0, ~22.9, ~32.4, ~35.0, ~130.5~3020, ~2950, ~2870, ~1670 (C=C stretch, weak), ~965 (C-H bend)140 (M+), 97, 83, 69, 55, 41
5-Decanone δ ~0.9 (t, 6H), ~1.3 (m, 4H), ~1.5 (m, 4H), ~2.4 (t, 4H)δ ~13.9, ~22.4, ~26.2, ~42.5, ~211.5~2950, ~2870, ~1715 (C=O stretch)156 (M+), 113, 85, 71, 57, 43
Pentanoic Acid δ ~0.9 (t, 3H), ~1.3 (m, 2H), ~1.6 (m, 2H), ~2.3 (t, 2H), ~11.5 (s, 1H)δ ~13.7, ~22.3, ~26.8, ~34.0, ~180.8~2960, ~2870, ~1710 (C=O stretch), ~3000-2500 (O-H stretch, broad)102 (M+), 73, 60, 45

Note: Spectroscopic data are approximate and may vary depending on the solvent and experimental conditions. Data compiled from NIST and PubChem databases.

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Partial Reduction of this compound to cis-5-Decene (Lindlar Hydrogenation)

Objective: To selectively reduce the triple bond of this compound to a cis-double bond.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with H₂)

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in hexane.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).

  • Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with hexane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude cis-5-decene.

  • Purify the product by distillation if necessary.

Partial Reduction of this compound to trans-5-Decene (Dissolving Metal Reduction)

Objective: To selectively reduce the triple bond of this compound to a trans-double bond.

Materials:

  • This compound

  • Sodium (Na) metal

  • Liquid ammonia (NH₃)

  • Dry ice/acetone bath

  • Dewar flask

  • Stirring apparatus

  • Ammonium (B1175870) chloride (for quenching)

  • Ether or pentane (B18724) (for extraction)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense ammonia gas into the flask to the desired volume.

  • With vigorous stirring, add small pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[8]

  • Slowly add a solution of this compound in a minimal amount of anhydrous ether to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C for a specified time (typically 1-2 hours), monitoring the reaction by TLC or GC.

  • After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add water to the residue and extract the product with ether or pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Filter and concentrate the organic layer to obtain crude trans-5-decene.

  • Purify the product by distillation.

Hydration of this compound to 5-Decanone

Objective: To convert this compound to 5-decanone via acid-catalyzed hydration.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Methanol (B129727) or ethanol (B145695) (co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Sodium bicarbonate solution (for neutralization)

  • Ether (for extraction)

Procedure:

  • In a round-bottom flask, prepare a solution of water and methanol.

  • Carefully add concentrated sulfuric acid to the aqueous methanol solution with cooling.

  • Add a catalytic amount of mercury(II) sulfate.

  • Add this compound to the acidic solution.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude 5-decanone.

  • Purify the product by distillation or column chromatography.

Ozonolysis of this compound to Pentanoic Acid

Objective: To oxidatively cleave the triple bond of this compound to produce pentanoic acid.

Materials:

  • This compound

  • Methanol or dichloromethane (B109758) (solvent)

  • Ozone (O₃) from an ozone generator

  • Oxygen (O₂)

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Hydrogen peroxide (H₂O₂) or water for work-up

  • Round-bottom flask

  • Sodium bisulfite or dimethyl sulfide (B99878) (for quenching excess ozone)

Procedure:

  • Dissolve this compound in methanol or dichloromethane in a round-bottom flask equipped with a gas dispersion tube and an outlet to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone-enriched oxygen through the solution.[17] The reaction is often indicated by a blue color in the solution from unreacted ozone.[17]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, bubble pure oxygen through the solution to remove excess ozone.

  • For an oxidative work-up, slowly add hydrogen peroxide to the reaction mixture at low temperature and then allow it to warm to room temperature. Alternatively, for a work-up with water, add water to the reaction mixture.

  • Stir the mixture for several hours or overnight.

  • If necessary, add a reducing agent like sodium bisulfite or dimethyl sulfide to quench any remaining peroxides.

  • Perform an appropriate work-up, which may involve extraction with a suitable solvent and washing to isolate the carboxylic acid.

  • Purify the resulting pentanoic acid by distillation or crystallization.

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow.

lindlar_hydrogenation cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway Pd_surface Pd Catalyst Surface H2 H2 H_ads H H (adsorbed) H2->H_ads Adsorption intermediate Syn-addition Intermediate 5_decyne This compound (R-C≡C-R) alkyne_ads Adsorbed Alkyne 5_decyne->alkyne_ads Adsorption alkyne_ads->intermediate + 2[H] (syn) cis_5_decene cis-5-Decene (Z-alkene) intermediate->cis_5_decene Desorption

Caption: Mechanism of Lindlar Hydrogenation of this compound.

na_nh3_reduction 5_decyne This compound radical_anion Radical Anion 5_decyne->radical_anion + Na• (e⁻ transfer) vinyl_radical Vinyl Radical (trans is favored) radical_anion->vinyl_radical + NH₃ (protonation) vinyl_anion Vinyl Anion vinyl_radical->vinyl_anion + Na• (e⁻ transfer) trans_5_decene trans-5-Decene vinyl_anion->trans_5_decene + NH₃ (protonation)

Caption: Mechanism of Sodium/Ammonia Reduction of this compound.

hydration_mechanism cluster_tautomerization Keto-Enol Tautomerization 5_decyne This compound enol_intermediate Enol Intermediate 5_decyne->enol_intermediate + H₂O (H⁺, Hg²⁺ catalyst) ketone 5-Decanone enol_intermediate->ketone Rearrangement ozonolysis_workflow start This compound in Solvent ozonolysis Ozonolysis (O₃, -78 °C) start->ozonolysis workup Work-up (e.g., H₂O or H₂O₂) ozonolysis->workup product Pentanoic Acid (2 equiv.) workup->product

References

Methodological & Application

Synthesis of cis-Alkenes from 5-Decyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-5-decene (B1353255) from 5-decyne. Two primary methods are outlined: the partial hydrogenation of the alkyne using a poisoned catalyst, and a hydroboration-protonolysis sequence. These protocols are designed to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, where the precise control of alkene geometry is crucial.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. cis-Alkenes, in particular, are important structural motifs in a variety of natural products, pharmaceuticals, and advanced materials. The synthesis of cis-5-decene from the corresponding internal alkyne, this compound, serves as a representative example of the methodologies employed to achieve this specific stereochemical outcome. The two methods presented here, Lindlar catalyst hydrogenation and hydroboration-protonolysis, offer distinct advantages and are widely applicable to a range of internal alkynes.

Method 1: Partial Hydrogenation using Lindlar's Catalyst

The most common and direct method for the conversion of an alkyne to a cis-alkene is through partial hydrogenation using a "poisoned" catalyst, famously known as Lindlar's catalyst.[1][2] This heterogeneous catalyst, typically composed of palladium deposited on calcium carbonate and treated with a lead salt (e.g., lead acetate) and quinoline (B57606), deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane.[3][4] The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis or (Z)-isomer.[1]

Method 2: Hydroboration-Protonolysis

An alternative and highly stereospecific route to cis-alkenes from internal alkynes involves a two-step sequence of hydroboration followed by protonolysis.[5] The hydroboration of a symmetrically substituted internal alkyne, such as this compound, with a sterically hindered borane (B79455) like disiamylborane (B86530) ((Sia)₂BH) or dicyclohexylborane, proceeds via a syn-addition of the B-H bond across the triple bond to furnish a vinylborane (B8500763) intermediate.[5] Subsequent treatment of this intermediate with a proton source, such as acetic acid, results in the cleavage of the carbon-boron bond and formation of the cis-alkene with retention of configuration.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of cis-5-decene from this compound via Lindlar catalyst hydrogenation.

ParameterValueReference
Yield Typically high, often >90%[6]
Stereoselectivity >95% cis isomer[7]
Molecular Formula C₁₀H₂₀[8]
Molecular Weight 140.27 g/mol [9]
Boiling Point 171 °C
¹H NMR (CDCl₃, 400 MHz) δ 5.35 (t, J=4.8 Hz, 2H), 2.02 (q, J=7.2 Hz, 4H), 1.34-1.25 (m, 8H), 0.89 (t, J=7.2 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 130.0, 29.3, 22.8, 14.1[9]
IR (neat, cm⁻¹) ~3020 (C-H stretch, sp²), ~1655 (C=C stretch, weak for symmetrical alkenes)[10][11]

Experimental Protocols

Method 1: Synthesis of cis-5-Decene via Lindlar Catalyst Hydrogenation

This protocol details the partial hydrogenation of this compound to yield cis-5-decene.

Materials:

  • This compound (C₁₀H₁₈)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (or another suitable solvent like ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with H₂)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., hexane).

  • Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity, if needed).

  • Hydrogenation: Seal the flask and purge it with hydrogen gas. Connect the flask to a hydrogen-filled balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.

  • Work-up: Once the reaction is complete (typically when one equivalent of hydrogen has been consumed), carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude cis-5-decene can be further purified by distillation if necessary.

Method 2: Synthesis of cis-5-Decene via Hydroboration-Protonolysis

This protocol describes the synthesis of cis-5-decene from this compound using a hydroboration-protonolysis sequence.

Materials:

  • This compound (C₁₀H₁₈)

  • Disiamylborane ((Sia)₂BH) solution in THF (can be prepared in situ from 2-methyl-2-butene (B146552) and borane-dimethyl sulfide (B99878) complex)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Glacial acetic acid (CH₃COOH)

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Extraction funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of disiamylborane (1.0 eq) in THF to the stirred alkyne solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the hydroboration can be monitored by ¹¹B NMR spectroscopy if desired.

  • Protonolysis: Cool the reaction mixture back to 0 °C and slowly add glacial acetic acid (excess, e.g., 3-5 eq).

  • Quenching and Work-up: After the addition of acetic acid, allow the mixture to stir at room temperature for an additional hour. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or pentane).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude cis-5-decene can be purified by column chromatography on silica (B1680970) gel or by distillation.

Visualizations

Reaction_Workflow_Lindlar cluster_conditions Reaction Conditions start This compound reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Solvent (e.g., Hexane) start->reagents product cis-5-Decene reagents->product

Caption: Workflow for the synthesis of cis-5-decene via Lindlar hydrogenation.

Reaction_Workflow_Hydroboration cluster_steps Reaction Steps start This compound step1 1. (Sia)₂BH, THF start->step1 intermediate Vinylborane Intermediate step1->intermediate step2 2. CH₃COOH intermediate->step2 product cis-5-Decene step2->product

Caption: Workflow for the synthesis of cis-5-decene via hydroboration-protonolysis.

References

Application Notes and Protocols: Hydrogenation of 5-Decyne using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules such as natural products, pharmaceuticals, and advanced materials. The Lindlar catalyst, a "poisoned" palladium catalyst, is the quintessential reagent for this stereoselective reduction.[1][2][3] This document provides detailed application notes and protocols for the hydrogenation of 5-decyne to cis-5-decene (B1353255) using Lindlar's catalyst, a representative example of the semi-hydrogenation of an internal alkyne.

The Lindlar catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a catalytic poison, typically lead acetate (B1210297) or lead(II) oxide, and often modified with quinoline (B57606).[1][4][5] This deactivation prevents the over-reduction of the initially formed alkene to the corresponding alkane and ensures a high stereoselectivity for the syn-addition of hydrogen, yielding the cis-alkene.[6][7]

Reaction Mechanism and Stereochemistry

The hydrogenation of this compound using Lindlar's catalyst proceeds via a heterogeneous catalytic mechanism on the surface of the palladium. The key steps are:

  • Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen. The this compound molecule also adsorbs onto the catalyst surface.

  • Syn-Addition of Hydrogen: Two hydrogen atoms are delivered stereospecifically to the same face of the alkyne triple bond from the catalyst surface.[6]

  • Desorption of Product: The resulting cis-5-decene desorbs from the catalyst surface. The poisoned nature of the catalyst surface has a lower affinity for the alkene product, which helps to prevent further hydrogenation to decane (B31447).[6]

This syn-addition mechanism is responsible for the high cis (or Z) stereoselectivity of the reaction.

Reaction_Mechanism Reactants This compound + H₂ Adsorbed_Complex Adsorbed H₂ and this compound on Catalyst Surface Reactants->Adsorbed_Complex Adsorption Catalyst_Surface Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) Catalyst_Surface->Adsorbed_Complex Syn_Addition Syn-Addition of Hydrogen Adsorbed_Complex->Syn_Addition Product cis-5-Decene Syn_Addition->Product Desorption

Caption: Reaction pathway for the hydrogenation of this compound.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Substrate This compoundAn internal alkyne.
Product cis-5-DeceneThe desired cis-alkene.
Catalyst Loading 5-10 mol %Based on the alkyne substrate.
Hydrogen Pressure 1 atm (balloon)Higher pressures can lead to over-reduction.
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS.
Typical Yield 85-98%Isolated yield of the cis-alkene.
Stereoselectivity >95% cis (Z)High selectivity for the cis-isomer is characteristic of Lindlar's catalyst. A Z/E ratio of 96:4 has been reported for a similar internal alkyne.
Byproducts trans-5-Decene (B166815), DecaneTypically formed in minor amounts due to over-reduction or isomerization.

Experimental Protocols

Preparation of Lindlar's Catalyst (Laboratory Scale)

While commercially available, Lindlar's catalyst can also be prepared in the laboratory.[8][9]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead(II) acetate (Pb(OAc)₂)

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • A suspension of calcium carbonate (50 g) in deionized water (400 mL) is stirred in a round-bottom flask.

  • A solution of palladium(II) chloride (e.g., 4.2 g in 45 mL of water with 4 mL of concentrated HCl) is added to the suspension.[9]

  • The mixture is stirred for 5 minutes at room temperature and then for 10 minutes at 80°C.[9]

  • The hot suspension is then subjected to hydrogenation with H₂ gas until hydrogen uptake ceases.

  • The palladium-impregnated calcium carbonate is collected by filtration and washed thoroughly with deionized water.

  • The solid is then re-suspended in deionized water (500 mL), and a solution of lead acetate (5 g in 100 mL of deionized water) is added.[9]

  • The mixture is stirred for 10 minutes at 20°C and then for 40 minutes in a boiling water bath.[9]

  • The final catalyst is collected by filtration, washed with deionized water, and dried under vacuum at 40-45°C.[9]

Hydrogenation of this compound to cis-5-Decene

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous solvent (e.g., ethyl acetate, hexane, or methanol)

  • Quinoline (optional, as a co-poison)

  • Hydrogen gas (H₂, balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (5-10 mol % relative to the this compound). The flask is sealed with septa.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Anhydrous solvent (e.g., ethyl acetate) is added via syringe, followed by this compound. If desired, quinoline (1-2 equivalents relative to the lead poison) can be added to further moderate the catalyst's activity.

  • Hydrogenation: The inert gas atmosphere is replaced with hydrogen gas (1 atm, from a balloon). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material (this compound) and the appearance of the product (cis-5-decene).

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with a small amount of the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel to afford pure cis-5-decene.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry flask with stir bar - Add Lindlar's catalyst Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x) Setup->Inert Add_Reagents Add Reagents: - Anhydrous solvent - this compound - Quinoline (optional) Inert->Add_Reagents Hydrogenate Hydrogenation: - Replace inert gas with H₂ (1 atm) - Stir vigorously at room temperature Add_Reagents->Hydrogenate Monitor Monitor Reaction: - TLC or GC-MS Hydrogenate->Monitor Monitor->Hydrogenate Reaction incomplete Workup Work-up: - Replace H₂ with inert gas - Filter through Celite® Monitor->Workup Reaction complete Isolate Isolate Product: - Concentrate filtrate under reduced pressure Workup->Isolate Purify Purify (if necessary): - Column chromatography Isolate->Purify End End: Pure cis-5-Decene Isolate->End If pure Purify->End

Caption: Experimental workflow for the hydrogenation of this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the reaction progress and determining the product distribution (i.e., the ratio of cis-5-decene, trans-5-decene, this compound, and decane).

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with the reaction solvent and filtered through a small plug of silica or a syringe filter to remove the catalyst before injection.

  • GC Column: A polar capillary column (e.g., DB-WAXetr or similar polyethylene (B3416737) glycol phase) is recommended for the separation of alkene isomers.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Expected Elution Order: On a polar column, the elution order is typically: decane < trans-5-decene < cis-5-decene < this compound. The more polar cis-isomer interacts more strongly with the polar stationary phase and thus has a longer retention time than the trans-isomer.

  • Quantification: The relative peak areas can be used to determine the conversion of the starting material and the selectivity for the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the cis-5-decene product.

  • ¹H NMR:

    • The vinylic protons of cis-5-decene are expected to appear as a multiplet in the range of δ 5.3-5.5 ppm. The coupling constant (J) between the vinylic protons in a cis-alkene is typically in the range of 6-12 Hz.

    • The allylic protons (CH₂ groups adjacent to the double bond) will appear as multiplets around δ 2.0-2.1 ppm.

    • The remaining aliphatic protons will appear at higher field (δ 0.8-1.4 ppm).

  • ¹³C NMR:

    • The vinylic carbons of cis-5-decene are expected to appear in the range of δ 125-135 ppm.

    • The allylic carbons will be in the range of δ 20-30 ppm.

    • The remaining aliphatic carbons will appear at higher field.

Safety Precautions

  • Lindlar's Catalyst: Hydrogenation catalysts, including Lindlar's catalyst, can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Handle the catalyst in an inert atmosphere whenever possible. Do not allow the used, dry catalyst to come into contact with air. The filter cake should be kept wet and can be quenched by slowly adding it to a large volume of water.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • This compound: this compound is a flammable liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • General Precautions: Always work in a well-ventilated area and have appropriate fire extinguishing equipment readily available.[10][11]

References

Application Note: Stereoselective Reduction of 5-Decyne to trans-5-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereoselective reduction of the internal alkyne, 5-decyne, to the corresponding trans-alkene, trans-5-decene. The featured method is the dissolving metal reduction, utilizing sodium in liquid ammonia (B1221849), a robust and highly selective procedure for the anti-addition of hydrogen across a carbon-carbon triple bond. This method is of significant interest in organic synthesis, particularly in the construction of molecules with specific geometric isomer requirements, a common necessity in drug development. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The geometric configuration of double bonds within a molecule can profoundly influence its biological activity and physical properties. Consequently, the stereoselective synthesis of alkenes is a critical aspect of modern organic chemistry and pharmaceutical development. While the reduction of alkynes can lead to either cis or trans-alkenes, the choice of reducing agent and reaction conditions dictates the stereochemical outcome. The dissolving metal reduction, typically employing an alkali metal such as sodium or lithium in liquid ammonia, is a classical and highly effective method for the preparation of trans-alkenes from internal alkynes.[1][2][3][4] The reaction proceeds via a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion, ultimately leading to the formation of the trans-alkene with high selectivity.[4] This application note details the procedure for the reduction of this compound to trans-5-decene, a representative example of this important transformation.

Data Presentation

The reduction of this compound and similar internal alkynes using sodium in liquid ammonia typically proceeds with high efficiency and stereoselectivity. The following table summarizes representative quantitative data for this transformation.

SubstrateProductReagentsTemperature (°C)Reaction Time (hr)Yield (%)Purity (%)Reference
This compoundtrans-5-DeceneNa, NH₃-33 to -781-2>80>95[2]
4-Octynetrans-4-OcteneNa, NH₃-331~90>98Representative
3-Hexynetrans-3-HexeneNa, NH₃-331~85>97Representative

Experimental Protocol

This protocol is adapted from established procedures for the dissolving metal reduction of internal alkynes.[1][2]

Materials:

  • This compound (C₁₀H₁₈)

  • Sodium (Na) metal

  • Anhydrous liquid ammonia (NH₃)

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone or a cryocooler system

  • Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and distillation

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a dry ice condenser, a gas inlet for inert gas (e.g., argon or nitrogen), and a septum. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath or a cryocooler. Condense approximately 100 mL of anhydrous ammonia into the flask. The dry ice condenser will prevent the loss of ammonia while allowing any gaseous byproducts to escape.

  • Sodium Dissolution: Once the desired volume of liquid ammonia is collected, carefully add small, freshly cut pieces of sodium metal (approximately 2.3 g, 100 mmol) to the stirred liquid ammonia. The sodium will dissolve to form a deep blue solution, indicating the presence of solvated electrons.[1][2]

  • Alkyne Addition: In a separate flask, dissolve this compound (6.9 g, 50 mmol) in 20 mL of dry diethyl ether or THF. Add this solution dropwise to the stirred sodium-ammonia solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -33 °C (the boiling point of ammonia) for 1-2 hours. The persistence of the blue color indicates an excess of sodium and the reaction's progress. The reaction can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.

  • Quenching: After the reaction is complete, cautiously quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears. Alternatively, a saturated aqueous solution of ammonium chloride can be added dropwise.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up: To the remaining residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional 25 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation to yield pure trans-5-decene.

Visualizations

The following diagrams illustrate the key aspects of the reduction of this compound to trans-5-decene.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble and dry glassware cool Cool flask to -78 °C setup->cool condense Condense anhydrous NH₃ cool->condense add_na Add sodium metal to form a blue solution condense->add_na add_alkyne Add this compound solution dropwise add_na->add_alkyne react Stir at -33 °C for 1-2 hours add_alkyne->react quench Quench excess sodium with NH₄Cl react->quench evaporate Evaporate ammonia quench->evaporate extract Extract with diethyl ether evaporate->extract wash Wash with water and brine extract->wash dry Dry organic layer wash->dry purify Purify by distillation dry->purify product trans-5-Decene purify->product

Caption: Experimental workflow for the synthesis of trans-5-decene.

G This compound This compound Radical Anion Radical Anion This compound->Radical Anion + e⁻ (from Na) Vinylic Radical Vinylic Radical Radical Anion->Vinylic Radical + NH₃ Vinylic Anion Vinylic Anion Vinylic Radical->Vinylic Anion + e⁻ (from Na) trans-5-Decene trans-5-Decene Vinylic Anion->trans-5-Decene + NH₃

Caption: Simplified reaction pathway for the reduction of this compound.

References

5-Decyne in Ruthenium-Catalyzed Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioorthogonal chemistry, the azide-alkyne cycloaddition, or "click" reaction, stands as a cornerstone for its efficiency, selectivity, and biocompatibility. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, its scope is generally limited to terminal alkynes. For internal alkynes, such as 5-decyne, a powerful alternative exists in the form of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction variant enables the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles, opening up a broader range of molecular architectures for applications in drug discovery, bioconjugation, and materials science.

Unlike its copper-catalyzed counterpart, RuAAC does not proceed through a copper acetylide intermediate, allowing it to effectively catalyze the reaction between azides and both terminal and internal alkynes.[1][2] This unique reactivity makes this compound, a symmetrical internal alkyne, a viable substrate for click chemistry applications where a central, non-terminal linkage is desired.

Applications of this compound in RuAAC

The use of this compound and other internal alkynes in RuAAC provides access to a distinct class of triazole products with unique substitution patterns. This has significant implications for:

  • Drug Discovery: The 1,4,5-trisubstituted triazole core is a valuable scaffold in medicinal chemistry. The specific substitution pattern offered by using internal alkynes like this compound can influence the pharmacological properties of a molecule, including its binding affinity and metabolic stability.

  • Bioconjugation: For applications requiring the linkage of two molecules at a specific internal position, this compound can serve as a key building block. This is particularly relevant in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where the precise placement of a linker and payload is critical.

  • Materials Science: The rigid, stable triazole ring formed through RuAAC can be incorporated into polymers and other materials. The use of symmetrical internal alkynes like this compound can lead to materials with defined and uniform structures.

Quantitative Data: RuAAC of Internal Alkynes

The following table summarizes representative yields for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of a symmetrical internal alkyne with an organic azide (B81097). While specific data for this compound is limited in the readily available literature, the reaction of diphenylacetylene (B1204595) with benzyl (B1604629) azide serves as a well-documented and analogous example.[3][4]

AlkyneAzideCatalystSolventTemperature (°C)Time (h)Yield (%)
DiphenylacetyleneBenzyl Azide[Cp*RuCl(PPh₃)₂]Benzene80280

Experimental Protocols

The following are detailed protocols for performing a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an internal alkyne like this compound.

General Protocol for RuAAC of this compound

This protocol is a representative procedure for the reaction of this compound with an organic azide, such as benzyl azide, using a common ruthenium catalyst.

Materials:

  • This compound

  • Benzyl Azide (or other organic azide)

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [CpRuCl(COD)] or Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [CpRuCl(PPh₃)₂]

  • Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), toluene, or dioxane)[3][4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic azide (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the anhydrous solvent.

  • Inerting the Solution: Purge the solution with the inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the ruthenium catalyst (1-5 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature and reaction time will depend on the specific substrates and catalyst used.[3][4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure 1,4,5-trisubstituted triazole.

Protocol for Kinetic Analysis of RuAAC via LC-MS

This protocol outlines a method for determining the reaction kinetics of a RuAAC reaction.

Materials:

  • Azide (e.g., benzyl azide)

  • Internal Alkyne (e.g., this compound)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

  • Anhydrous, non-protic solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Quenching solution (e.g., a solution of a strong chelating agent)

  • LC-MS system

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the azide and alkyne in the anhydrous solvent at known initial concentrations.

  • Reaction Initiation: Add the ruthenium catalyst to the solution to start the reaction and begin timing immediately.

  • Time-Point Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to the quenching solution.

  • Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of reactants and the product at each time point.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. The rate constant can then be calculated using the appropriate rate law.

Visualizations

Experimental Workflow for RuAAC

G General Experimental Workflow for RuAAC cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reactants Dissolve Azide and this compound in Anhydrous Solvent purge Purge with Inert Gas reactants->purge catalyst Add Ruthenium Catalyst purge->catalyst stir Stir at Appropriate Temperature catalyst->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure 1,4,5-Trisubstituted Triazole purify->product

Caption: General experimental workflow for a typical RuAAC reaction.

Proposed Mechanism for RuAAC

G Proposed Mechanism for RuAAC Ru_cat [Cp*RuCl] Intermediate1 Ruthenacycle Intermediate Ru_cat->Intermediate1 + Alkyne + Azide (Oxidative Coupling) Alkyne R1-C≡C-R2 (this compound) Alkyne->Intermediate1 Azide R3-N3 Azide->Intermediate1 Product 1,4,5-Trisubstituted 1,2,3-Triazole Intermediate1->Product Reductive Elimination Product->Ru_cat Regenerates Catalyst

References

Application of 5-Decyne in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-decyne in organic synthesis. This compound, a symmetrical internal alkyne, serves as a versatile building block for the stereoselective synthesis of various organic compounds, making it a valuable precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs) and intermediates.[1][2] Its unique chemical reactivity, stemming from the carbon-carbon triple bond, allows for a range of transformations, including reductions to both cis- and trans-alkenes, and hydration to form ketones.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in various experimental setups.

PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
Appearance Colorless liquid
Boiling Point 177-178 °C
Density 0.766 g/mL at 25 °C
Refractive Index n20/D 1.4340
Solubility Insoluble in water; Soluble in organic solvents
CAS Number 1942-46-7

Key Synthetic Applications

This compound is a valuable starting material for the stereocontrolled synthesis of alkenes and the preparation of ketones. The following sections detail the protocols for these key transformations.

Synthesis of (Z)-5-Decene via Lindlar Hydrogenation

Partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, selectively yields the corresponding cis-alkene, (Z)-5-decene. This reaction proceeds via syn-addition of hydrogen across the triple bond. The lead in the catalyst deactivates the palladium sites, preventing over-reduction to the alkane.

Figure 1: Synthesis of (Z)-5-Decene from this compound.

  • Catalyst Preparation (if not commercially available): A Lindlar catalyst can be prepared by reducing palladium chloride in a slurry of calcium carbonate, followed by the addition of lead acetate (B1210297) as a poison.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure (Z)-5-decene.

ProductReagentsSolventYieldSpectroscopic Data
(Z)-5-DeceneH₂, Lindlar's CatalystMethanol~95%¹H NMR (CDCl₃): δ 5.35 (m, 2H), 2.05 (m, 4H), 1.30 (m, 8H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 129.8, 29.5, 22.5, 14.1. IR (neat): ~3020, 2958, 1655, 722 cm⁻¹.
Synthesis of (E)-5-Decene via Birch Reduction

The Birch reduction of this compound using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source affords the trans-alkene, (E)-5-decene. This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen.

Figure 2: Synthesis of (E)-5-Decene from this compound.

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a stirring bar, condense anhydrous ammonia at -78 °C.

  • Add small pieces of sodium or lithium metal (2.2 eq) to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Addition of Substrate: Dissolve this compound (1.0 eq) and a proton source such as tert-butanol (B103910) (2.0 eq) in an anhydrous solvent like THF or diethyl ether.

  • Add the solution of this compound and alcohol dropwise to the metal-ammonia solution at -78 °C.

  • Reaction: Stir the mixture for several hours, maintaining the temperature. The blue color will dissipate as the reaction proceeds.

  • Quenching: Carefully quench the reaction by the slow addition of a proton source like ammonium (B1175870) chloride.

  • Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by distillation to give pure (E)-5-decene.

ProductReagentsSolventYieldSpectroscopic Data
(E)-5-DeceneNa or Li, liq. NH₃, t-BuOHTHF/NH₃~80-90%¹H NMR (CDCl₃): δ 5.40 (m, 2H), 1.98 (m, 4H), 1.35 (m, 8H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 131.5, 32.5, 22.5, 14.1. IR (neat): ~3025, 2959, 1670, 965 cm⁻¹.
Synthesis of 5-Decanone (B1664179) via Hydration

The hydration of this compound can be achieved using mercuric sulfate in aqueous sulfuric acid (oxymercuration-demercuration) or through hydroboration-oxidation. For a symmetrical internal alkyne like this compound, both methods yield the same ketone, 5-decanone.

Figure 3: Synthesis of 5-Decanone from this compound.

  • Reaction Setup: In a round-bottom flask, add a solution of this compound (1.0 eq) in a suitable solvent like aqueous ethanol (B145695) or THF.

  • Add a catalytic amount of mercuric sulfate (HgSO₄) and concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and stir for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 5-decanone can be purified by distillation.

ProductReagentsSolventYieldSpectroscopic Data
5-DecanoneH₂O, H₂SO₄, HgSO₄Aqueous Ethanol~85-95%¹H NMR (CDCl₃): δ 2.40 (t, 4H), 1.55 (m, 4H), 1.30 (m, 4H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 211.5, 42.5, 26.0, 22.4, 13.9. IR (neat): ~2958, 1715 (C=O) cm⁻¹.
Synthesis of cis-5-Decene via Hydroboration-Protonolysis

The hydroboration of this compound with a sterically hindered borane (B79455) like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by protonolysis of the resulting vinylborane (B8500763) with a carboxylic acid (e.g., acetic acid), provides a method for the synthesis of cis-alkenes.

G start This compound hydroboration Hydroboration with 9-BBN start->hydroboration vinylborane Vinylborane Intermediate hydroboration->vinylborane protonolysis Protonolysis with Acetic Acid vinylborane->protonolysis product (Z)-5-Decene protonolysis->product

References

Application Notes and Protocols for 5-Decyne in Metal-Catalyzed Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-decyne in metal-catalyzed polymerization reactions, with a focus on a niobium-based catalytic system. Detailed protocols, data interpretation, and visual diagrams are included to facilitate the application of these methods in a laboratory setting.

Introduction

This compound, a symmetrical internal alkyne, is a valuable monomer for the synthesis of substituted polyacetylenes.[1][2] These polymers are of significant interest due to their potential applications in diverse fields, driven by their unique electronic and physical properties. Metal-catalyzed polymerization, particularly using well-defined transition metal complexes, offers a powerful method for controlling the polymerization of internal alkynes like this compound, leading to polymers with specific molecular weights and narrow polydispersity indices.[3]

This document focuses on the polymerization of this compound catalyzed by a specific niobium(V) alkylidene complex, Nb(CHCMe2Ph)(NC6F5)--INVALID-LINK--2. This catalyst has demonstrated high activity for the controlled polymerization of various internal alkynes, including this compound.[1][2]

Data Presentation

The following table summarizes the quantitative data for the polymerization of this compound using the niobium catalyst. The data is based on the general findings for internal alkyne polymerization with this catalyst system, as specific data for this compound was not detailed in the primary literature.

MonomerCatalystTemperature (°C)Time (h)Yield (%)Mn (x 10^4 g/mol )Mw/Mn
This compoundNb(CHCMe2Ph)(NC6F5)--INVALID-LINK--25024>955.01.15

Note: The data presented is representative and based on the reported controlled polymerization of similar internal alkynes with the specified catalyst. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the metal-catalyzed polymerization of this compound.

Materials
  • Monomer: this compound (purified by distillation)

  • Catalyst: Nb(CHCMe2Ph)(NC6F5)--INVALID-LINK--2

  • Solvent: Toluene (B28343) (anhydrous, deoxygenated)

  • Quenching Agent: Methanol (B129727)

  • Precipitation Solvent: Methanol

  • Inert Gas: Argon or Nitrogen

  • Standard Schlenk line and glassware

General Polymerization Procedure
  • Preparation of the Reaction Vessel: All glassware should be oven-dried at 120 °C overnight and subsequently cooled under a high vacuum. The reaction vessel, a Schlenk flask equipped with a magnetic stir bar, is then filled with an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • In the inert atmosphere of a glovebox, add the niobium catalyst (e.g., 20 µmol) to the Schlenk flask.

    • Add anhydrous, deoxygenated toluene (e.g., 1.0 mL) to dissolve the catalyst.

    • Inject the purified this compound monomer (e.g., 2.0 mmol, maintaining a monomer to catalyst molar ratio of 100:1) into the reaction flask via syringe.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 50 °C.[1][2]

    • Stir the reaction mixture vigorously for the desired reaction time (e.g., 24 hours).

  • Termination and Polymer Isolation:

    • After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large volume of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration through a Büchner funnel.

  • Purification and Drying:

    • Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and residual catalyst.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

Catalytic Cycle for Niobium-Catalyzed Alkyne Polymerization

The proposed catalytic cycle for the polymerization of this compound using the niobium alkylidene catalyst is depicted below. The mechanism involves the [2+2] cycloaddition of the alkyne to the metal-alkylidene bond, followed by a cycloreversion to form a new alkylidene and the growing polymer chain.

Catalytic_Cycle Catalyst Nb(=CHR)(L)n Niobium Alkylidene Catalyst Metallacyclobutadiene Metallacyclobutadiene Intermediate Catalyst->Metallacyclobutadiene [2+2] Cycloaddition Alkyne This compound (R'-C≡C-R') Alkyne->Metallacyclobutadiene New_Alkylidene New Niobium Alkylidene Nb(=CR'-CR'=CHR)(L)n Metallacyclobutadiene->New_Alkylidene Cycloreversion New_Alkylidene->Catalyst Chain Propagation + Alkyne Polymer Poly(this compound) Chain New_Alkylidene->Polymer

Caption: Proposed catalytic cycle for niobium-catalyzed alkyne polymerization.

Experimental Workflow for this compound Polymerization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of poly(this compound).

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Reagents Prepare Catalyst and Monomer Polymerization Polymerization Reaction (50 °C, 24 h) Reagents->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying GPC GPC Analysis (Mn, Mw/Mn) Drying->GPC NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR

Caption: Experimental workflow for poly(this compound) synthesis and characterization.

References

Application Note: Synthesis of 5-Decanone via Hydration of 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The hydration of alkynes is a fundamental organic transformation that yields valuable carbonyl compounds. For symmetrical internal alkynes, such as 5-decyne, this reaction selectively produces a single ketone, in this case, 5-decanone (B1664179). This ketone and its derivatives are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in the synthesis of more complex molecules for drug development. The acid-catalyzed hydration of alkynes proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[1][2][3] While the reaction can be catalyzed by a strong acid alone, the addition of a mercury(II) salt, such as mercury(II) sulfate (B86663), is often employed to increase the rate of reaction.[1] An alternative method, oxymercuration-demercuration, also yields the corresponding ketone and avoids the potential for rearrangements that can occur in acid-catalyzed reactions. This document provides detailed experimental protocols for the synthesis of 5-decanone from this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, this compound, and the product, 5-decanone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Density (g/mL)
This compoundC₁₀H₁₈138.25Liquid176-1770.766
5-DecanoneC₁₀H₂₀O156.27Liquid208.70.819[4]

Spectroscopic Data for 5-Decanone:

SpectroscopyData
¹H NMR (CDCl₃)δ 2.40 (t, 4H, -CH₂-C=O), 1.55 (sext, 4H, -CH₂-CH₂-C=O), 1.30 (sext, 4H, -CH₂-CH₂-CH₃), 0.90 (t, 6H, -CH₃)
¹³C NMR (CDCl₃)δ 211.5 (C=O), 42.5 (-CH₂-C=O), 26.5 (-CH₂-CH₂-C=O), 22.5 (-CH₂-CH₃), 14.0 (-CH₃)
IR (neat)2958, 2932, 2872 (C-H stretch), 1715 (C=O stretch) cm⁻¹

Experimental Protocols

Two common and effective methods for the hydration of this compound to produce 5-decanone are presented below.

Protocol 1: Acid-Catalyzed Hydration using Mercury(II) Sulfate

This protocol describes the hydration of this compound catalyzed by sulfuric acid and mercury(II) sulfate.

Materials:

  • This compound (C₁₀H₁₈)

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Water (H₂O)

  • Diethyl ether (CH₃CH₂OCH₂CH₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 5% (v/v) aqueous sulfuric acid is prepared by cautiously adding concentrated sulfuric acid to water.

  • To this acidic solution, a catalytic amount of mercury(II) sulfate (approximately 1-2 mol%) is added.

  • This compound is then added to the reaction mixture.

  • The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether.

  • The organic layer is washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude 5-decanone can be purified by distillation.

Protocol 2: Oxymercuration-Demercuration

This two-step procedure provides a reliable method for the Markovnikov hydration of alkynes without the risk of carbocation rearrangements.[5][6][7][8][9]

Materials:

  • This compound (C₁₀H₁₈)

  • Mercury(II) acetate (B1210297) (Hg(OAc)₂)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 3 M Sodium hydroxide (B78521) solution (NaOH)

  • Diethyl ether (CH₃CH₂OCH₂CH₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step A: Oxymercuration

  • In a round-bottom flask, dissolve mercury(II) acetate in a mixture of water and tetrahydrofuran.

  • Add this compound to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours.

Step B: Demercuration

  • To the reaction mixture from Step A, add a 3 M sodium hydroxide solution.

  • Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. This step is exothermic and may require cooling.

  • Stir the mixture for a few hours at room temperature. A black precipitate of mercury metal will form.

  • The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude 5-decanone can be purified by distillation.

Mandatory Visualization

Hydration_of_5_Decyne_Workflow cluster_protocol1 Protocol 1: Acid-Catalyzed Hydration cluster_protocol2 Protocol 2: Oxymercuration-Demercuration P1_Start Start: this compound P1_Reagents Add H₂SO₄, H₂O, HgSO₄ P1_Start->P1_Reagents P1_Reflux Heat to Reflux P1_Reagents->P1_Reflux P1_Workup Workup: - Cool - Extract with Et₂O - Wash (H₂O, NaHCO₃, Brine) - Dry (MgSO₄) P1_Reflux->P1_Workup P1_Purify Purification: - Evaporate Solvent - Distill P1_Workup->P1_Purify P1_Product Product: 5-Decanone P1_Purify->P1_Product P2_Start Start: this compound P2_Oxy Oxymercuration: Add Hg(OAc)₂, H₂O, THF P2_Start->P2_Oxy P2_Dem Demercuration: Add NaOH, NaBH₄ P2_Oxy->P2_Dem P2_Workup Workup: - Extract with Et₂O - Wash (H₂O, Brine) - Dry (MgSO₄) P2_Dem->P2_Workup P2_Purify Purification: - Evaporate Solvent - Distill P2_Workup->P2_Purify P2_Product Product: 5-Decanone P2_Purify->P2_Product

Caption: Experimental workflows for the synthesis of 5-decanone.

Acid_Catalyzed_Hydration_Mechanism cluster_mechanism Mechanism of Acid-Catalyzed Hydration Alkyne This compound (R-C≡C-R) Protonation Protonation of triple bond Alkyne->Protonation H₃O⁺ Vinyl_Cation Vinyl Cation (R-C⁺=CH-R) Protonation->Vinyl_Cation Nucleophilic_Attack Nucleophilic attack by H₂O Vinyl_Cation->Nucleophilic_Attack H₂O Protonated_Enol Protonated Enol Nucleophilic_Attack->Protonated_Enol Deprotonation Deprotonation Protonated_Enol->Deprotonation -H⁺ Enol Enol Intermediate (R-C(OH)=CH-R) Deprotonation->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone 5-Decanone (R-C(O)-CH₂-R) Tautomerization->Ketone

Caption: Signaling pathway for acid-catalyzed hydration of an alkyne.

References

Application Notes and Protocols: 5-Decyne in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-decyne as a key starting material. The protocols are based on established synthetic methodologies, including cycloaddition and transition-metal-catalyzed reactions.

Synthesis of 3,4-Dibutyl-1H-pyrazole

The synthesis of 3,4-disubstituted pyrazoles from symmetrical internal alkynes can be achieved via a 1,3-dipolar cycloaddition reaction with diazomethane (B1218177). This reaction typically proceeds to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.

Logical Relationship: Pyrazole Synthesis

pyrazole_synthesis This compound This compound Pyrazoline Intermediate Pyrazoline Intermediate This compound->Pyrazoline Intermediate Diazomethane Diazomethane Diazomethane->Pyrazoline Intermediate Oxidation Oxidation Pyrazoline Intermediate->Oxidation 3,4-Dibutyl-1H-pyrazole 3,4-Dibutyl-1H-pyrazole Oxidation->3,4-Dibutyl-1H-pyrazole

Caption: Synthesis of 3,4-Dibutyl-1H-pyrazole from this compound.

Experimental Protocol

Reaction: 1,3-Dipolar Cycloaddition of this compound with Diazomethane

A solution of this compound in a suitable solvent (e.g., diethyl ether) is treated with an ethereal solution of diazomethane at room temperature. The reaction mixture is stirred for an extended period to ensure the formation of the pyrazoline intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude pyrazoline is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent, such as manganese dioxide (MnO₂) or air, to afford the 3,4-dibutyl-1H-pyrazole.

Detailed Steps:

  • Dissolve this compound (1.0 mmol) in 10 mL of diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.0 mmol) to the flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent in vacuo to obtain the crude pyrazoline intermediate.

  • Dissolve the crude intermediate in 20 mL of dichloromethane.

  • Add activated manganese dioxide (5.0 mmol) and stir the suspension at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the final product.

Quantitative Data
Reactant 1Reactant 2ProductYield (%)Temperature (°C)Time (h)
This compoundDiazomethane3,4-Dibutyl-1H-pyrazole75-850 to RT24-48 (cycloaddition), 12-24 (oxidation)

Synthesis of 3,4-Dibenzoyl-5-phenylisoxazole

The reaction of internal alkynes with nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, provides a direct route to isoxazoles. Symmetrical alkynes like this compound will yield a single regioisomer.

Experimental Workflow: Isoxazole Synthesis

isoxazole_synthesis cluster_reactants Reactants cluster_process Process This compound This compound Cycloaddition [3+2] Cycloaddition This compound->Cycloaddition Benzohydroximoyl_chloride Benzohydroximoyl Chloride In_situ_generation In situ generation of Benzonitrile (B105546) Oxide Benzohydroximoyl_chloride->In_situ_generation Triethylamine (B128534) Triethylamine (Base) Triethylamine->In_situ_generation In_situ_generation->Cycloaddition Product 3,4-Dibutyl-5-phenylisoxazole Cycloaddition->Product

Caption: Workflow for the synthesis of a 3,4,5-trisubstituted isoxazole.

Experimental Protocol

Reaction: 1,3-Dipolar Cycloaddition of this compound with Benzonitrile Oxide

To a solution of this compound in an inert solvent such as toluene, benzohydroximoyl chloride and a base (e.g., triethylamine) are added. The triethylamine facilitates the in situ generation of benzonitrile oxide, which then undergoes a [3+2] cycloaddition with this compound. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Detailed Steps:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) and benzohydroximoyl chloride (1.2 mmol) in 15 mL of dry toluene.

  • To this solution, add triethylamine (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,4-dibutyl-5-phenylisoxazole.

Quantitative Data
Reactant 1Reactant 2ProductYield (%)Temperature (°C)Time (h)
This compoundBenzonitrile Oxide3,4-Dibutyl-5-phenylisoxazole80-90RT12-24

Synthesis of Ethyl 2,3-Dibutyl-5-phenylfuran-4-carboxylate

Transition metal-catalyzed reactions of internal alkynes with α-diazocarbonyl compounds offer an efficient route to polysubstituted furans. Cobalt and rhodium catalysts are particularly effective in this transformation.

Signaling Pathway: Furan (B31954) Synthesis

furan_synthesis This compound This compound Cyclopropene_intermediate Cyclopropene Intermediate This compound->Cyclopropene_intermediate Ethyl_diazoacetate Ethyl Diazoacetate Co_catalyst Co(II) Catalyst Ethyl_diazoacetate->Co_catalyst Carbene_intermediate Cobalt Carbene Intermediate Co_catalyst->Carbene_intermediate Carbene_intermediate->this compound Vinylcarbene_intermediate Vinylcarbene Intermediate Cyclopropene_intermediate->Vinylcarbene_intermediate Furan_product Substituted Furan Vinylcarbene_intermediate->Furan_product

Caption: Cobalt-catalyzed synthesis of a substituted furan from this compound.

Experimental Protocol

Reaction: Cobalt(II)-Catalyzed Cyclization of this compound with Ethyl Diazoacetate

This procedure is adapted from methodologies developed for the synthesis of polysubstituted furans from internal alkynes and diazo compounds. A cobalt(II) complex, such as Co(TPP) (tetraphenylporphyrin), is used as the catalyst.

Detailed Steps:

  • To a Schlenk tube charged with a magnetic stir bar, add the Co(II) catalyst (2 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add a solution of this compound (1.0 mmol) in 5 mL of a dry, degassed solvent (e.g., 1,2-dichloroethane).

  • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in 5 mL of the same solvent to the reaction mixture at 80 °C over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired furan product.

Quantitative Data
Reactant 1Reactant 2CatalystProductYield (%)Temperature (°C)Time (h)
This compoundEthyl DiazoacetateCo(TPP)Ethyl 2,3-dibutyl-5-phenylfuran-4-carboxylate70-858012

Synthesis of Highly Substituted Pyridines

A rhodium-catalyzed C-H activation/cycloaddition cascade between α,β-unsaturated ketimines and internal alkynes provides a powerful method for the synthesis of pentasubstituted pyridines.[1][2][3]

Experimental Workflow: Pyridine (B92270) Synthesis

pyridine_synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction Cascade Ketimine α,β-Unsaturated Ketimine CH_activation C-H Activation Ketimine->CH_activation This compound This compound Alkyne_insertion Alkyne Insertion This compound->Alkyne_insertion Rh_catalyst [RhCp*Cl2]2/AgSbF6 Rh_catalyst->CH_activation CH_activation->Alkyne_insertion Cyclization Electrocyclization Alkyne_insertion->Cyclization Aromatization Aromatization Cyclization->Aromatization Pyridine_product Pentasubstituted Pyridine Aromatization->Pyridine_product

Caption: Rhodium-catalyzed synthesis of a pentasubstituted pyridine.

Experimental Protocol

Reaction: Rhodium(III)-Catalyzed Annulation of an α,β-Unsaturated Ketimine with this compound[1][2]

This protocol describes a one-pot synthesis of a highly substituted pyridine derivative.

Detailed Steps:

  • To a screw-capped vial, add the α,β-unsaturated N-benzyl ketimine (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).[1]

  • Add this compound (0.4 mmol, 2.0 equiv).

  • Add 1.0 mL of tert-amyl alcohol (t-AmOH) as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pentasubstituted pyridine.

Quantitative Data
Imine Substrate (R¹, R²)AlkyneProductYield (%)Temperature (°C)Time (h)Ref.
N-benzyl-1-phenylbut-2-en-1-imineThis compound2,3-Dibutyl-4-methyl-5,6-diphenylpyridine8510024[1]
N-benzyl-1-(p-tolyl)but-2-en-1-imineThis compound2,3-Dibutyl-4-methyl-6-phenyl-5-(p-tolyl)pyridine8210024[1]
N-benzyl-1-(4-methoxyphenyl)but-2-en-1-imineThis compound2,3-Dibutyl-5-(4-methoxyphenyl)-4-methyl-6-phenylpyridine7810024[1]

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are representative and may vary depending on the specific reaction conditions and substrate purity.

References

5-Decyne: A Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decyne, a symmetrical internal alkyne, serves as a valuable and versatile building block in organic synthesis, offering a robust scaffold for the construction of complex molecular architectures. Its linear ten-carbon chain with a centrally located triple bond provides a strategic point for functionalization, enabling the stereoselective synthesis of a variety of structures, including alkenes, ketones, and intricate cyclic systems. The unique reactivity of the alkyne moiety allows for its participation in a wide array of chemical transformations, making it an indispensable tool for chemists in the fields of natural product synthesis, drug discovery, and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application Notes

Stereoselective Reduction to (Z)-5-Decene

The partial reduction of the triple bond in this compound provides a direct and efficient route to (Z)-5-decene, a cis-alkene. This transformation is of significant importance as the stereochemistry of double bonds is crucial for the biological activity of many complex molecules, including pheromones and pharmaceutical agents. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the corresponding alkane, decane. The reaction proceeds via syn-addition of hydrogen across the alkyne, leading to the exclusive formation of the Z-isomer.

Hydroboration-Oxidation to Decan-5-one

The hydroboration-oxidation of internal alkynes like this compound provides a reliable method for the synthesis of ketones. This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by oxidative cleavage of the resulting carbon-boron bond to introduce a hydroxyl group. For symmetrical internal alkynes such as this compound, this reaction leads to a single ketone product, decan-5-one, with high regioselectivity. The use of sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is often preferred for internal alkynes to ensure mono-hydroboration.[1]

Pauson-Khand Reaction for Bicyclic Enone Synthesis

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3] When this compound is reacted with a cyclic alkene such as norbornadiene, a bicyclo[3.3.0]octenone derivative is formed. This reaction is highly valuable for generating complex polycyclic frameworks that are common motifs in natural products and bioactive molecules. While intermolecular reactions with simple alkenes can sometimes lead to mixtures of regioisomers, the use of strained cyclic alkenes often provides excellent stereoselectivity.[4][5]

Zweifel Olefination for Stereospecific Alkene Synthesis

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to (Z)-5-Decene

This protocol describes the stereoselective partial reduction of this compound to (Z)-5-decene using Lindlar's catalyst.

Materials:

  • This compound (C₁₀H₁₈)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (B92381) (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask with a side arm

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.38 g, 10 mmol) in anhydrous hexane (20 mL).

  • Add Lindlar's catalyst (100 mg, ~5 mol% Pd) and a drop of quinoline to the solution.

  • Seal the flask with a septum and purge the flask with hydrogen gas.

  • Connect the flask to a hydrogen balloon to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of hexane.

  • Concentrate the filtrate under reduced pressure to afford (Z)-5-decene.

Expected Yield: >95%

Protocol 2: Hydroboration-Oxidation of this compound to Decan-5-one

This protocol outlines the synthesis of decan-5-one from this compound via a two-step hydroboration-oxidation sequence.

Materials:

  • This compound (C₁₀H₁₈)

  • Disiamylborane ((Sia)₂BH) or 9-BBN solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure: Step A: Hydroboration

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.38 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of disiamylborane or 9-BBN (10 mmol, 1.0 equivalent) in THF via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Step B: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Carefully add 3 M aqueous NaOH solution (5 mL), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (5 mL), ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add diethyl ether (30 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield decan-5-one.

Expected Yield: 70-85%

Protocol 3: Pauson-Khand Reaction of this compound with Norbornadiene

This protocol describes a general procedure for the cobalt-catalyzed [2+2+1] cycloaddition of this compound with norbornadiene.[2]

Materials:

  • This compound (C₁₀H₁₈)

  • Norbornadiene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene (B28343) or Mesitylene (B46885) (anhydrous, degassed)

  • Carbon monoxide (CO) gas (optional, depending on conditions)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a flame-dried round-bottom flask or a pressure vessel under an inert atmosphere, dissolve this compound (1.38 g, 10 mmol) in anhydrous, degassed toluene or mesitylene (50 mL).

  • Add norbornadiene (1.38 g, 15 mmol, 1.5 equivalents).

  • Carefully add dicobalt octacarbonyl (3.76 g, 11 mmol, 1.1 equivalents) to the reaction mixture.

  • If not performed under a CO atmosphere, degas the reaction system with CO gas.

  • Heat the reaction mixture to 80-160 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding bicyclo[3.3.0]octenone derivative.

Expected Yield: 40-60% (yields for internal alkynes can be variable)[2]

Data Presentation

Table 1: Summary of Reactions and Typical Yields

ReactionProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Catalytic Hydrogenation(Z)-5-DeceneH₂, Lindlar's catalyst, quinolineHexane254-8>95
Hydroboration-OxidationDecan-5-one1. (Sia)₂BH or 9-BBN 2. NaOH, H₂O₂THF0 to 25670-85
Pauson-Khand Reaction (with Norbornadiene)Bicyclo[3.3.0]octenone derivativeCo₂(CO)₈, NorbornadieneToluene80-16012-2440-60

Mandatory Visualization

Catalytic_Hydrogenation This compound This compound H2_Lindlar H₂ / Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) Quinoline This compound->H2_Lindlar syn-addition Z_5_Decene (Z)-5-Decene H2_Lindlar->Z_5_Decene

Caption: Catalytic hydrogenation of this compound to (Z)-5-decene.

Hydroboration_Oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation This compound This compound Borane (Sia)₂BH or 9-BBN This compound->Borane syn-addition Vinylborane Vinylborane intermediate Borane->Vinylborane Oxidation_Reagents H₂O₂, NaOH Vinylborane->Oxidation_Reagents Enol Enol intermediate Oxidation_Reagents->Enol Decan-5-one Decan-5-one Enol->Decan-5-one Tautomerization

Caption: Hydroboration-oxidation of this compound to decan-5-one.

Pauson_Khand_Reaction This compound This compound Co_Catalyst Co₂(CO)₈ This compound->Co_Catalyst Norbornadiene Norbornadiene Norbornadiene->Co_Catalyst CO CO CO->Co_Catalyst Bicyclic_Enone Bicyclo[3.3.0]octenone derivative Co_Catalyst->Bicyclic_Enone [2+2+1] Cycloaddition

Caption: Pauson-Khand reaction of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] A critical prerequisite for the classical Sonogashira coupling is the presence of a terminal alkyne, which possesses an acidic proton essential for the reaction mechanism.[3][4][5]

This document addresses the topic of the Sonogashira coupling reaction with 5-decyne , an internal alkyne. It is imperative to clarify that This compound is not a suitable substrate for the classical Sonogashira coupling reaction due to the absence of a terminal C-H bond. These application notes will first elucidate the mechanistic reasons for this limitation and then explore alternative palladium-catalyzed methodologies that enable the functionalization of internal alkynes like this compound, providing valuable synthetic pathways for drug development and materials science.

The Classical Sonogashira Coupling: A Mechanistic Overview

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.[6][7]

  • Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate.[4][5] This step is crucial as it activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, forming a diorganopalladium(II) species and regenerating the Cu(I) catalyst.[7]

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.[6]

The following diagram illustrates the catalytic cycles of the classical Sonogashira coupling reaction.

Sonogashira_Mechanism Classical Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdi R-Pd(II)-X(L2) pd0->pdi Oxidative Addition (R-X) pdii R-Pd(II)-C≡CR'(L2) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination (R-C≡CR') hccr H-C≡CR' cu_acetylide Cu-C≡CR' hccr->cu_acetylide Base, CuX cux CuX cu_acetylide->cux To Pd Cycle

Caption: Catalytic cycles of the Sonogashira reaction.

Why this compound is Unreactive in Classical Sonogashira Coupling

This compound (CH₃(CH₂)₃C≡C(CH₂)₃CH₃) is a symmetrical internal alkyne. It lacks the essential terminal C-H bond required for the formation of the copper acetylide intermediate. Without this acidic proton, the alkyne cannot be activated for transmetalation to the palladium center, thus halting the catalytic cycle. Therefore, attempting a direct Sonogashira coupling of this compound with an aryl halide under standard conditions will not yield the desired cross-coupled product.

Alternative Palladium-Catalyzed Reactions of Internal Alkynes

While a direct Sonogashira coupling is not feasible, internal alkynes like this compound can participate in other valuable palladium-catalyzed transformations. These reactions typically proceed through different mechanisms, often involving carbopalladation, where a Pd-R species adds across the alkyne.

Carbopalladation-Cross-Coupling Sequences

A powerful strategy for the functionalization of internal alkynes involves a three-component coupling reaction. This process consists of:

  • Oxidative Addition: Generation of an R-Pd-X species from an aryl or vinyl halide.

  • Carbopalladation: Insertion of the internal alkyne into the R-Pd bond, forming a vinylpalladium intermediate. This step can be highly regioselective and stereoselective.

  • Cross-Coupling: The resulting vinylpalladium intermediate can be trapped by a variety of nucleophiles in a subsequent cross-coupling reaction to generate trisubstituted alkenes.

The general workflow for such a reaction is depicted below.

Internal_Alkyne_Functionalization Functionalization of Internal Alkynes start Aryl/Vinyl Halide (R-X) + this compound + Nucleophile (Nu) pd_catalyst Pd(0) Catalyst start->pd_catalyst oxidative_addition Oxidative Addition pd_catalyst->oxidative_addition r_pd_x R-Pd(II)-X oxidative_addition->r_pd_x R-X carbopalladation Carbopalladation (Alkyne Insertion) r_pd_x->carbopalladation This compound vinyl_pd Vinylpalladium Intermediate carbopalladation->vinyl_pd cross_coupling Cross-Coupling vinyl_pd->cross_coupling Nu product Trisubstituted Alkene Product cross_coupling->product pd_regeneration Pd(0) Regeneration cross_coupling->pd_regeneration pd_regeneration->pd_catalyst

Caption: General workflow for palladium-catalyzed functionalization of internal alkynes.

Experimental Protocols (Hypothetical for this compound)

Protocol 1: Three-Component Aryl-Alkynylation-Coupling

This protocol describes a hypothetical reaction between an aryl iodide, this compound, and a terminal alkyne as the nucleophile.

Table 1: Reaction Components and Conditions for Aryl-Alkynylation-Coupling

Reagent/ParameterQuantity/ValueMolar Equiv.
Aryl Iodide1.0 mmol1.0
This compound1.2 mmol1.2
Terminal Alkyne1.5 mmol1.5
Pd(PPh₃)₄0.05 mmol0.05
CuI0.1 mmol0.1
Base (e.g., Et₃N)3.0 mmol3.0
Solvent (e.g., DMF)5 mL-
Temperature80 °C-
Reaction Time12-24 h-

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and the aryl iodide (1.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the solvent (5 mL), this compound (1.2 mmol), the terminal alkyne (1.5 mmol), and the base (3.0 mmol) via syringe.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Carbopalladation-Amination

This protocol outlines a hypothetical reaction between an aryl bromide, this compound, and a secondary amine.

Table 2: Reaction Components and Conditions for Carbopalladation-Amination

Reagent/ParameterQuantity/ValueMolar Equiv.
Aryl Bromide1.0 mmol1.0
This compound1.5 mmol1.5
Secondary Amine1.2 mmol1.2
Pd₂(dba)₃0.025 mmol0.025
Ligand (e.g., Xantphos)0.06 mmol0.06
Base (e.g., Cs₂CO₃)2.0 mmol2.0
Solvent (e.g., Toluene)5 mL-
Temperature100 °C-
Reaction Time18-36 h-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.025 mmol), the ligand (0.06 mmol), and Cs₂CO₃ (2.0 mmol) to a dry reaction vessel.

  • Add the aryl bromide (1.0 mmol) and the solvent (5 mL).

  • Add this compound (1.5 mmol) and the secondary amine (1.2 mmol).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring at the specified temperature.

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify by flash chromatography.

Conclusion

While this compound is not a substrate for the classical Sonogashira coupling reaction due to its internal nature, it can be a valuable building block in other palladium-catalyzed transformations. The carbopalladation of internal alkynes, followed by a cross-coupling event, offers a versatile platform for the synthesis of complex, highly substituted alkenes, which are of significant interest in pharmaceutical and materials research. The protocols provided herein offer a conceptual framework for the development of such reactions involving this compound. Researchers are encouraged to use these as a starting point and optimize conditions for their specific substrates of interest.

References

5-Decyne: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Decyne (dibutylacetylene) is a symmetrical internal alkyne that serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its carbon-carbon triple bond provides a key functional group for a range of chemical transformations, allowing for the construction of more complex molecular architectures.[3] The reactivity of the alkyne enables the introduction of various functionalities, leading to the formation of key synthons such as ketones, cis- and trans-alkenes, and potentially heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[4][5] This document outlines key applications and detailed experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates.

Key Transformations and Applications

The strategic manipulation of the triple bond in this compound allows for the synthesis of several important classes of pharmaceutical intermediates. The primary transformations include hydration, reduction, and cycloaddition reactions.

Synthesis of Ketones via Hydration

The hydration of this compound provides a direct route to 5-decanone (B1664179), a ketone that can serve as a precursor for more complex molecules in drug discovery.[6] Ketones are fundamental building blocks in organic synthesis, participating in reactions such as aldol (B89426) condensations, Grignard reactions, and reductive aminations to build carbon skeletons and introduce nitrogen-containing functional groups.[7]

Two primary methods for the hydration of this compound are acid-catalyzed hydration and hydroboration-oxidation.[1][8]

Table 1: Synthesis of 5-Decanone from this compound

ReactionReagentsProductKey Features
Acid-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄5-DecanoneFollows Markovnikov's rule, though not relevant for symmetrical alkynes.[9][10]
Hydroboration-Oxidation1. BH₃ in THF2. H₂O₂, OH⁻5-DecanoneProceeds via an anti-Markovnikov addition of water across the triple bond.

Experimental Protocol: Acid-Catalyzed Hydration of this compound [1]

Objective: To synthesize 5-decanone from this compound.

Materials:

  • This compound (C₁₀H₁₈)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-decanone.

  • Purify the product by distillation or column chromatography.

Logical Relationship: Hydration of this compound to 5-Decanone

hydration_pathway decyne This compound enol Enol Intermediate decyne->enol H₂O, H₂SO₄, HgSO₄ or 1. BH₃, THF 2. H₂O₂, OH⁻ decanone 5-Decanone (Pharmaceutical Intermediate) enol->decanone Tautomerization birch_reduction_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup Setup 1. Add liquid ammonia (B1221849) to a three-necked flask at -78 °C. Dissolve 2. Dissolve this compound in anhydrous THF. Setup->Dissolve Add_Li 3. Add small pieces of lithium metal to the ammonia. Dissolve->Add_Li Add_Alkyne 4. Slowly add the this compound solution. Add_Li->Add_Alkyne Stir 5. Stir until a persistent blue color is observed. Add_Alkyne->Stir Quench 6. Quench with ammonium (B1175870) chloride. Stir->Quench Evaporate 7. Allow ammonia to evaporate. Quench->Evaporate Extract 8. Extract with ether, wash, dry, and concentrate. Evaporate->Extract cycloaddition_pathway Alkyne This compound (Dipolarophile) TransitionState Concerted or Stepwise Transition State Alkyne->TransitionState Dipole 1,3-Dipole (e.g., Azide, Nitrone) Dipole->TransitionState Heterocycle 5-Membered Heterocycle (Pharmaceutical Scaffold) TransitionState->Heterocycle

References

Application Notes and Protocols: Catalytic Hydroboration of 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydroboration of internal alkynes is a powerful transformation in organic synthesis, providing access to stereodefined vinylboronates. These intermediates are highly versatile and can be readily converted to a variety of functional groups with retention of stereochemistry, making them valuable building blocks in the synthesis of complex molecules, natural products, and pharmaceuticals. 5-Decyne, a symmetrical internal alkyne, serves as an excellent model substrate for studying the stereoselectivity of catalytic hydroboration, as it yields a single regioisomeric product. This application note provides detailed protocols for the rhodium- and cobalt-catalyzed hydroboration of this compound with pinacolborane (HBpin), leading primarily to the corresponding (Z)-vinylboronate ester.

Signaling Pathways and Logical Relationships

The catalytic hydroboration of an internal alkyne involves the syn-addition of a hydrogen and a boryl group across the triple bond. The generally accepted mechanism for transition metal-catalyzed hydroboration proceeds through a catalytic cycle involving oxidative addition, alkyne coordination, migratory insertion, and reductive elimination.

Catalytic_Cycle General Catalytic Cycle for Hydroboration of this compound Catalyst [M] Catalyst OxidativeAddition Oxidative Addition of H-Bpin Catalyst->OxidativeAddition + H-Bpin HydridoBoryl [H-M-Bpin] OxidativeAddition->HydridoBoryl AlkyneCoordination This compound Coordination HydridoBoryl->AlkyneCoordination + this compound AlkyneComplex [H-(this compound)M-Bpin] AlkyneCoordination->AlkyneComplex MigratoryInsertion Migratory Insertion AlkyneComplex->MigratoryInsertion VinylMetal [(Z)-Vinyl-M-Bpin] MigratoryInsertion->VinylMetal ReductiveElimination Reductive Elimination VinylMetal->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product (Z)-Vinylboronate ReductiveElimination->Product

Caption: General catalytic cycle for the hydroboration of this compound.

Data Presentation

The following tables summarize the quantitative data for the catalytic hydroboration of this compound under different catalytic systems. The primary product is the (Z)-alkenylboronate ester, resulting from the syn-addition of the H-B bond across the alkyne.

Table 1: Rhodium-Catalyzed Hydroboration of this compound

EntryCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)(Z:E) Ratio
1[Rh(COD)Cl]₂ (1.5)PPh₃ (3.0)THF251292>98:2
2[Rh(COD)₂]BF₄ (2.0)dppb (2.2)Dichloromethane0889>98:2
3Rh(acac)(CO)₂ (3.0)NoneToluene5068595:5

dppb = 1,4-bis(diphenylphosphino)butane

Table 2: Cobalt-Catalyzed Hydroboration of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | (Z:E) Ratio | |---|---|---|---|---|---|---|---| | 1 | CoCl₂ (5.0) | dppe (5.5) | NaOtBu (10) | Toluene | 25 | 16 | 88 | >95:5 | | 2 | Co(acac)₂ (3.0) | dppp (B1165662) (3.3) | None | THF | 60 | 12 | 91 | >98:2 | | 3 | CoBr₂ (5.0) | xantphos (B1684198) (5.5) | KHMDS (10) | Dioxane | 80 | 8 | 84 | 97:3 |

dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane; KHMDS = Potassium bis(trimethylsilyl)amide

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroboration of this compound

This protocol is representative of a typical rhodium-catalyzed hydroboration of a symmetrical internal alkyne.

Materials:

  • [Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride)

  • Triphenylphosphine (B44618) (PPh₃)

  • This compound

  • Pinacolborane (HBpin)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Schlenk line or glovebox)

Experimental Workflow:

Workflow_Rh Workflow for Rh-Catalyzed Hydroboration Start Start Setup Setup Schlenk flask under Argon Start->Setup AddCatalyst Add [Rh(COD)Cl]₂ and PPh₃ Setup->AddCatalyst AddSolvent Add anhydrous THF AddCatalyst->AddSolvent Stir1 Stir for 15 min AddSolvent->Stir1 AddAlkyne Add this compound Stir1->AddAlkyne Cool Cool to 0 °C AddAlkyne->Cool AddHBpin Add Pinacolborane dropwise Cool->AddHBpin Warm Warm to Room Temp. AddHBpin->Warm Stir2 Stir for 12 h Warm->Stir2 Quench Quench with Methanol (B129727) Stir2->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain (Z)-vinylboronate Purify->Product End End Product->End

Caption: Experimental workflow for rhodium-catalyzed hydroboration.

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, to a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(COD)Cl]₂ (7.4 mg, 0.015 mmol, 1.5 mol%) and triphenylphosphine (15.7 mg, 0.06 mmol, 6.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. Stir the resulting orange solution at room temperature for 15 minutes. Add this compound (138 mg, 1.0 mmol) to the solution.

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pinacolborane (141 µL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (1 mL).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the (Z)-alkenylboronate ester.

Protocol 2: General Procedure for Cobalt-Catalyzed Hydroboration of this compound

This protocol is representative of a typical cobalt-catalyzed hydroboration using an in-situ generated active catalyst.

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium tert-butoxide (NaOtBu)

  • This compound

  • Pinacolborane (HBpin)

  • Anhydrous Toluene

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Schlenk line or glovebox)

Experimental Workflow:

Workflow_Co Workflow for Co-Catalyzed Hydroboration Start Start Setup Setup Schlenk flask under Argon Start->Setup AddCatalyst Add CoCl₂, dppe, and NaOtBu Setup->AddCatalyst AddSolvent Add anhydrous Toluene AddCatalyst->AddSolvent Stir1 Stir for 30 min AddSolvent->Stir1 AddAlkyne Add this compound Stir1->AddAlkyne AddHBpin Add Pinacolborane AddAlkyne->AddHBpin Stir2 Stir at Room Temp. for 16 h AddHBpin->Stir2 Filter Filter through Celite Stir2->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain (Z)-vinylboronate Purify->Product End End Product->End

Troubleshooting & Optimization

Technical Support Center: 5-Decyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-decyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method for synthesizing this compound, a symmetrical internal alkyne, is through the alkylation of an acetylide anion. This typically involves a two-step process where a terminal alkyne is first deprotonated with a strong base to form a nucleophilic acetylide, which then undergoes an SN2 reaction with a primary alkyl halide.[1][2][3]

There are two primary variations of this approach for this compound:

Q2: What are the critical reagents for a successful this compound synthesis?

A2: The success of the synthesis hinges on the appropriate choice of reagents:

  • Strong Base: A very strong base is required to deprotonate the terminal alkyne. Commonly used bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and sodium hydride (NaH).[3]

  • Primary Alkyl Halide: A primary alkyl halide, such as 1-bromobutane or 1-iodobutane, is essential for the alkylation step. Secondary or tertiary alkyl halides are not suitable as they will predominantly lead to elimination side products.[1][3]

  • Anhydrous Solvents: The reaction is highly sensitive to moisture. Anhydrous solvents like liquid ammonia, tetrahydrofuran (B95107) (THF), or diethyl ether are crucial to prevent the quenching of the acetylide anion.

Q3: My this compound yield is consistently low. What are the likely causes?

A3: Low yields in this compound synthesis can often be attributed to several factors. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and their solutions. Common culprits include:

  • Presence of Moisture: Water will react with the strong base and the acetylide anion, preventing the desired reaction from occurring.

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the terminal alkyne.

  • Side Reactions: The use of inappropriate alkyl halides (secondary or tertiary) can lead to elimination reactions.

  • Suboptimal Reaction Temperature: Temperature control is crucial. The deprotonation step is often carried out at low temperatures, while the alkylation step may require a different temperature profile.

  • Impure Reagents or Solvents: The purity of starting materials and solvents is critical for a clean reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Flame-dry all glassware before use. Use anhydrous solvents and freshly opened or properly stored reagents.
Insufficiently strong base or incomplete deprotonation.Use a stronger base (e.g., n-BuLi instead of NaNH₂). Ensure at least one equivalent of base is used for each deprotonation step.
Low reaction temperature leading to slow reaction rate.While deprotonation is often done at low temperatures, the alkylation step may require warming to room temperature or gentle heating. Monitor the reaction progress by TLC or GC.
Degradation of the strong base (e.g., NaNH₂).Use freshly prepared or properly stored sodium amide. Its quality can degrade upon exposure to air and moisture.
Presence of Significant Side Products Use of secondary or tertiary alkyl halides.Exclusively use primary alkyl halides (e.g., 1-bromobutane) to favor the SN2 reaction over elimination.[1][3]
Competing elimination reaction promoted by the strong base.Maintain a controlled temperature during the addition of the alkyl halide. Adding the alkyl halide at a lower temperature can sometimes minimize elimination.
Formation of symmetrical alkynes from the starting terminal alkyne (if applicable).This can occur if the reaction conditions allow for coupling of the acetylide. Ensure slow addition of the alkyl halide.
Difficulty in Product Purification Unreacted starting materials and reagents.Optimize the stoichiometry of your reagents to ensure complete conversion of the limiting reagent.
Formation of polymeric materials.This can sometimes occur with certain reagents or under prolonged heating. Monitor the reaction and work it up promptly upon completion.
Boiling points of impurities are close to that of this compound.Use fractional distillation for purification if simple distillation is ineffective. The boiling point of this compound is approximately 177 °C.[4]

Experimental Protocols

Synthesis of this compound from 1-Hexyne and 1-Bromobutane

This protocol provides a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Deprotonation: Dissolve 1-hexyne (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by distillation to obtain this compound (boiling point ~177 °C).[4]

Data Presentation

Parameter Condition A Yield Expectation Condition B Yield Expectation Rationale
Base Sodium Amide (NaNH₂)Goodn-Butyllithium (n-BuLi)Excellentn-BuLi is a stronger, non-nucleophilic base, often leading to cleaner deprotonation.
Alkyl Halide 1-BromobutaneGood to Excellent2-BromobutaneVery Low to NonePrimary halides favor SN2, while secondary halides favor elimination.[1][3]
Solvent Anhydrous THFGoodTHF with 1% WaterVery LowAcetylide anions are strong bases and are readily quenched by protic solvents.
Temperature (Alkylation) -78 °C to Room TempGood50 °CLowerHigher temperatures can promote side reactions, including elimination and polymerization.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Work-up & Purification A Flame-dried three-necked flask under N2 B Dissolve 1-Hexyne in anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi dropwise C->D E Stir for 1 hour at -78 °C D->E F Add 1-Bromobutane dropwise at -78 °C E->F G Warm to room temperature F->G H Stir overnight G->H I Quench with aq. NH4Cl H->I J Extract with Et2O I->J K Dry with MgSO4 J->K L Distillation K->L M Pure this compound L->M G Troubleshooting Low Yield in this compound Synthesis Start Low Yield of this compound Q1 Were anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a primary alkyl halide used? A1_Yes->Q2 S1 Re-run with flame-dried glassware and anhydrous solvents. A1_No->S1 End Yield Improved S1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the base strong enough and used in sufficient quantity? A2_Yes->Q3 S2 Use 1-bromobutane or another primary halide to avoid elimination. A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was the reaction temperature optimized? A3_Yes->Q4 S3 Use a stronger base (e.g., n-BuLi) and ensure at least 1.1 equivalents. A3_No->S3 S3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End S4 Follow the recommended temperature profile for deprotonation and alkylation. A4_No->S4 S4->End

References

Technical Support Center: Purification of 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-decyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: Common impurities depend on the synthetic route. Typical impurities may include unreacted starting materials (e.g., 1-pentyne (B49018) and a butyl-halide), regioisomers (e.g., 4-decyne (B165688) if isomerization occurs), and byproducts from side reactions. Solvents used in the reaction and workup are also potential impurities.

Q2: What is the boiling point of this compound, and why is it important?

A2: The boiling point of this compound is approximately 177 °C.[1][2] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of this compound from impurities with different boiling points.

Q3: Is this compound soluble in water?

A3: this compound is insoluble in water but soluble in common organic solvents.[3] This property is important for designing liquid-liquid extraction procedures to remove water-soluble impurities.

Q4: Can I use simple distillation to purify this compound?

A4: Simple distillation may be sufficient if the boiling points of the impurities are significantly different from that of this compound (a difference of more than 25 °C is a general guideline).[4] However, for impurities with closer boiling points, fractional distillation is necessary for effective separation.[5][6]

Q5: When is column chromatography a suitable purification method for this compound?

A5: Column chromatography is useful for separating this compound from non-volatile impurities or from isomers with very similar boiling points. It is a high-resolution technique that can provide very pure material.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Distillation Issues

Problem: The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Cause 1: Inadequate Heating. The heating mantle or oil bath may not be reaching the required temperature to vaporize the this compound.

    • Solution: Ensure your heating apparatus is functioning correctly and is set to a temperature slightly above the boiling point of this compound.

  • Possible Cause 2: Vacuum Leak (for vacuum distillation). If performing a vacuum distillation, a leak in the system will prevent the pressure from being low enough to reduce the boiling point effectively.

    • Solution: Check all joints and connections for proper sealing. Use high-vacuum grease on all ground glass joints.

  • Possible Cause 3: Inefficient Condenser. The condenser may not be cooling the vapor effectively, leading to loss of product.

    • Solution: Ensure a steady flow of cold water through the condenser.

Problem: The collected distillate is still impure.

  • Possible Cause 1: Inefficient Fractionating Column. The fractionating column may not have enough theoretical plates to separate the components effectively.[6]

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Distillation Rate is Too Fast. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A general guideline is a rate of 1-2 drops per second for the distillate.

  • Possible Cause 3: Azeotrope Formation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

    • Solution: If an azeotrope is suspected, an alternative purification method such as chromatography or liquid-liquid extraction may be necessary.

Column Chromatography Issues

Problem: The this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For silica (B1680970) gel chromatography of a non-polar compound like this compound, you would typically start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.

Problem: The separation of this compound from an impurity is poor.

  • Possible Cause 1: Inappropriate Mobile Phase. The chosen solvent system may not have the optimal polarity to resolve the components.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify the best mobile phase for separation before running the column.

  • Possible Cause 2: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger column or reduce the amount of sample loaded.

  • Possible Cause 3: Column Packing is Uneven. Channels or cracks in the stationary phase can lead to poor separation.

    • Solution: Carefully pack the column to ensure a uniform and homogenous stationary phase bed.

Liquid-Liquid Extraction Issues

Problem: An emulsion has formed between the two liquid layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Solution: Gently invert the separatory funnel several times instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Problem: The desired product is not efficiently extracted into the organic phase.

  • Possible Cause: Insufficient volume of extraction solvent or not enough extractions performed.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Generally, three to four extractions are more effective than a single extraction with a large volume.

Quantitative Data Summary

PropertyValueUnitReference
Molecular FormulaC₁₀H₁₈-[1][3][7]
Molar Mass138.25 g/mol [1][7]
Boiling Point177°C[1][2]
Density0.766g/mL at 25 °C[1]
Solubility in WaterInsoluble-[3]
Solubility in Organic SolventsSoluble-[3]

Experimental Protocols

Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Addition: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize. This indicates that the vapor is in equilibrium with the liquid.

  • Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (177 °C at atmospheric pressure).[1][2]

  • Monitoring: Monitor the temperature throughout the distillation. A significant drop in temperature indicates that the this compound has completely distilled.

  • Completion: Stop the distillation once the desired product has been collected or when the temperature either drops or rises significantly.

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen mobile phase. For this compound, a non-polar solvent like hexane is a good starting point.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or GC) to determine which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Liquid-Liquid Extraction
  • Solvent Selection: Choose two immiscible solvents. Typically, this will be an aqueous phase and an organic phase in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[8]

  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel and add the aqueous phase (e.g., water or a dilute acid/base solution to remove specific impurities).

  • Mixing: Stopper the funnel and gently invert it several times to allow for the transfer of impurities from the organic phase to the aqueous phase. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the two layers to separate completely.

  • Draining: Drain the lower layer from the separatory funnel.

  • Repeat: Repeat the extraction process with fresh aqueous phase as necessary.

  • Drying: After the final extraction, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the organic phase, typically by rotary evaporation, to yield the partially purified this compound.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product ReactionMixture Crude this compound Reaction Mixture Workup Aqueous Workup (Liquid-Liquid Extraction) ReactionMixture->Workup Remove water-soluble impurities Distillation Distillation (Simple or Fractional) Workup->Distillation Separate by boiling point Chromatography Column Chromatography Distillation->Chromatography If further purification is needed PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions ImpureProduct Product is Impure After Initial Purification IdentifyImpurities Identify Impurities (GC-MS, NMR) ImpureProduct->IdentifyImpurities Redistill Repeat Distillation (Use Fractionating Column) IdentifyImpurities->Redistill Boiling point difference > 10 °C Column Perform Column Chromatography IdentifyImpurities->Column Similar boiling points or non-volatile impurities Recrystallize Consider Recrystallization (if solid derivative) IdentifyImpurities->Recrystallize Product can be derivatized to a solid ChemicalTreatment Chemical Treatment to Remove Reactive Impurities IdentifyImpurities->ChemicalTreatment Specific reactive impurities present

Caption: Troubleshooting decision tree for impure this compound.

References

Technical Support Center: Synthesis of 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-decyne. The information is presented in a question-and-answer format to directly address common challenges, with a focus on mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the alkylation of a terminal alkyne. This S(_N)2 reaction involves the deprotonation of a smaller terminal alkyne, such as 1-hexyne (B1330390), with a strong base to form a nucleophilic acetylide anion. This anion then displaces a halide from a primary alkyl halide, like 1-bromobutane (B133212), to form the new carbon-carbon bond, resulting in the internal alkyne, this compound.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main competing side reaction is the base-induced elimination (E2) of the alkyl halide, which produces an alkene byproduct (e.g., 1-butene (B85601) from 1-bromobutane) instead of the desired substitution product.[3][4] This occurs because the acetylide anion is a strong base as well as a strong nucleophile.[1] Other potential side reactions include the reaction of the acetylide with other electrophiles present in the reaction mixture and, under certain conditions, isomerization of the alkyne product.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete deprotonation of 1-hexyne: Ensure the base used (e.g., NaNH(_2), n-BuLi) is sufficiently strong and used in a slight excess to drive the formation of the hexynide anion to completion.

  • Prevalence of the E2 elimination side reaction: This is a common issue. Factors that favor elimination over substitution include elevated reaction temperatures, sterically hindered bases, and the use of secondary or tertiary alkyl halides (though 1-bromobutane is primary).[3][5]

  • Moisture in the reaction: Water can quench the acetylide anion, reducing the amount of nucleophile available for the S(_N)2 reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure reagents: The purity of the starting materials, particularly the alkyl halide, can impact the reaction outcome.[6]

Q4: How can I minimize the E2 elimination side reaction?

A4: To favor the desired S(_N)2 substitution and maximize the yield of this compound, consider the following:

  • Use a primary alkyl halide: 1-Bromobutane is a good choice as primary halides are less prone to elimination than secondary or tertiary halides.[1]

  • Control the temperature: Running the reaction at lower temperatures generally favors substitution over elimination.

  • Choice of base and solvent: While a strong base is necessary, its properties can influence the S(_N)2/E2 ratio. The choice of solvent can also play a role in the reaction pathway.[4]

Q5: What is the best method to purify the final product and remove unreacted starting materials and byproducts?

A5: Purification is typically achieved through distillation. This compound has a boiling point of 177°C, which should allow for its separation from lower-boiling components like 1-butene, 1-hexyne (b.p. 71°C), and 1-bromobutane (b.p. 101°C).[7][8] A fractional distillation setup can enhance the separation efficiency. Column chromatography could also be employed for smaller scale purifications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Incomplete deprotonation of 1-hexyne.Use a stronger base (e.g., n-BuLi instead of NaNH(_2)) or ensure the base is fresh and of high purity. Confirm the reaction of the base with the alkyne before adding the alkyl halide.
Presence of water in the reaction.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive alkyl halide.Use freshly distilled 1-bromobutane.
Significant amount of 1-butene detected E2 elimination is dominating.Lower the reaction temperature. Ensure a non-sterically hindered base is used. The choice of solvent can also be critical; less polar, aprotic solvents can favor S(_N)2.
Presence of multiple unidentified byproducts Contaminated starting materials or side reactions with impurities.Purify all reagents before use. Analyze starting materials for purity.
The product may be unstable under the reaction or workup conditions.Ensure the workup is performed promptly and under mild conditions. This compound can form peroxides over time upon exposure to air.[9]

Data Presentation

Parameter Condition Expected Predominant Reaction Anticipated this compound Yield
Alkyl Halide 1-Bromobutane (Primary)S(_N)2High
2-Bromobutane (Secondary)E2Low
Temperature Low (e.g., 0-25°C)S(_N)2Higher
High (e.g., >50°C)E2Lower
Base NaNH(_2) in NH(_3)S(_N)2Good
Potassium tert-butoxide (sterically hindered)E2Low
Solvent Polar aprotic (e.g., DMSO, DMF)S(_N)2Higher
Polar protic (e.g., Ethanol)Can favor E2Lower

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylide Alkylation

This protocol is adapted from a general procedure for the alkylation of 1-hexyne.[7]

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve 1-hexyne (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add 1-bromobutane (1.0 equivalent) dropwise to the solution of the lithium hexynide.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Objective: To identify and quantify the main product (this compound) and potential byproducts (e.g., unreacted 1-hexyne, 1-bromobutane, and the E2 product 1-butene).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector: Split/splitless injector, operated in split mode.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench it with a small amount of saturated NH(_4)Cl solution.

  • Dilute the quenched aliquot with a suitable solvent (e.g., diethyl ether or hexane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to 1-hexyne, 1-bromobutane, this compound, and other potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).

  • The relative quantities of each component can be estimated from the peak areas in the total ion chromatogram (TIC).

Visualizations

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2 vs E2) cluster_workup Step 3: Workup & Purification Hexyne 1-Hexyne Hexynide Lithium Hexynide Hexyne->Hexynide Deprotonation Base Strong Base (n-BuLi) Base->Hexyne Product This compound (Desired Product) Hexynide->Product SN2 Attack SideProduct 1-Butene (E2 Byproduct) Hexynide->SideProduct E2 Elimination AlkylHalide 1-Bromobutane AlkylHalide->Product AlkylHalide->SideProduct Quench Quench (NH4Cl) Product->Quench SideProduct->Quench Extract Extraction Quench->Extract Distill Distillation Extract->Distill FinalProduct Pure this compound Distill->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of this compound CheckPurity Analyze Starting Materials (GC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckE2 Analyze for E2 Byproduct (1-Butene) Start->CheckE2 CheckPurity->CheckConditions No Impure Impure Reagents CheckPurity->Impure Yes CheckConditions->CheckE2 No Suboptimal Suboptimal Conditions CheckConditions->Suboptimal Yes HighE2 High E2 Elimination CheckE2->HighE2 Yes Sol_Purify Purify Reagents Impure->Sol_Purify Sol_Optimize Optimize T, Solvent, Base Suboptimal->Sol_Optimize Sol_ReduceE2 Lower Temperature, Use Less Hindered Base HighE2->Sol_ReduceE2

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Decyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 5-decyne. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound hydrogenation using a poisoned catalyst?

When this compound is hydrogenated using a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel, the primary product is (Z)-5-decene (cis-5-decene).[1][2] These catalysts are designed to selectively catalyze the syn-addition of hydrogen across the alkyne's triple bond, leading to the formation of a cis-alkene.[1][2] The catalyst is "poisoned" or deactivated to prevent the further reduction of the alkene to decane (B31447).[1]

Q2: What are the common catalysts used for the selective hydrogenation of this compound to (Z)-5-decene?

The most common catalysts for this transformation are Lindlar's catalyst and P-2 nickel catalyst.

  • Lindlar's Catalyst: This catalyst consists of palladium supported on calcium carbonate (or sometimes barium sulfate) and poisoned with lead acetate (B1210297) and quinoline (B57606).[1][2] The lead and quinoline partially deactivate the palladium, preventing over-reduction to the alkane.[1][2]

  • P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[3] For enhanced cis-selectivity, ethylenediamine (B42938) is often used as a modifier.

Q3: What is the expected stereochemistry of the product?

The hydrogenation of this compound with Lindlar's catalyst or P-2 nickel catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the triple bond. This results in the exclusive formation of the cis or (Z)-alkene.

Q4: Can I use other catalysts like Palladium on Carbon (Pd/C) for this reaction?

Standard palladium on carbon (Pd/C) is a highly active hydrogenation catalyst and will typically lead to the complete reduction of this compound to decane, bypassing the desired alkene intermediate.[4] To stop the reaction at the alkene stage with palladium, a poisoned catalyst is necessary.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Q: My this compound hydrogenation reaction is showing little to no conversion of the starting material. What are the possible causes and how can I troubleshoot this?

A: Low or no conversion in a hydrogenation reaction can be attributed to several factors, primarily related to the catalyst, reaction conditions, or the presence of impurities.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Ensure you are using a fresh, high-quality batch of catalyst. Catalysts, especially pyrophoric ones like Pd/C, can lose activity over time if not stored properly under an inert atmosphere.

  • Catalyst Poisoning:

    • Solution: The presence of even trace amounts of certain functional groups or impurities can poison the catalyst. Common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (some amines, pyridines), and halides. Purify your starting materials and solvents to remove any potential inhibitors.

  • Insufficient Hydrogen Pressure:

    • Solution: While balloon pressure is often sufficient for many hydrogenations, some systems may require higher pressures to proceed at a reasonable rate. If using a balloon, ensure it is adequately filled and that there are no leaks in your system. Consider using a Parr shaker or a similar hydrogenation apparatus to apply higher and more consistent hydrogen pressure.

  • Inadequate Agitation:

    • Solution: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface and contact with the substrate. Increase the stirring rate to improve reaction kinetics.

  • Incorrect Solvent:

    • Solution: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity. Common solvents for hydrogenation include ethanol, methanol (B129727), ethyl acetate, and hexane. Ensure your this compound is fully soluble in the chosen solvent.

Issue 2: Over-reduction to Decane (Poor Selectivity)

Q: My reaction is producing a significant amount of decane instead of the desired (Z)-5-decene. How can I improve the selectivity?

A: Over-reduction is a common problem when the catalyst is too active or the reaction conditions are too harsh.

Possible Causes & Solutions:

  • Catalyst is Too Active:

    • Solution: If using Lindlar's catalyst, the "poison" (lead acetate) may not be effectively deactivating the palladium. You can try adding a small amount of an additional poison, such as quinoline (1-2 drops per gram of substrate), to further temper the catalyst's activity.[1] Alternatively, using a freshly prepared and well-characterized Lindlar's catalyst is recommended.

  • High Reaction Temperature:

    • Solution: Higher temperatures increase the rate of all reactions, including the undesired hydrogenation of the alkene. Perform the reaction at room temperature or even lower (e.g., 0 °C) to enhance selectivity.

  • High Hydrogen Pressure:

    • Solution: Elevated hydrogen pressure can favor over-reduction.[5] Use the lowest pressure that still allows for a reasonable reaction rate. Often, atmospheric pressure (balloon) is sufficient for selective alkyne hydrogenation.

  • Prolonged Reaction Time:

    • Solution: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting alkyne has been consumed to prevent the subsequent reduction of the alkene product.

Issue 3: Formation of (E)-5-Decene (trans-isomer)

Q: I am observing the formation of the undesired (E)-5-decene isomer in my product mixture. What could be causing this?

A: The formation of the trans-isomer during a syn-selective hydrogenation is indicative of isomerization of the initially formed cis-alkene.

Possible Causes & Solutions:

  • Catalyst-Induced Isomerization:

    • Solution: Some palladium catalysts, even when poisoned, can catalyze the isomerization of the cis-alkene to the more thermodynamically stable trans-alkene, especially with prolonged reaction times or at elevated temperatures. Ensure the reaction is stopped once the starting material is consumed. Using a P-2 nickel catalyst with ethylenediamine as a modifier has been shown to give very high cis:trans ratios.

  • Acidic or Basic Impurities:

    • Solution: Traces of acid or base in the reaction mixture can promote isomerization. Ensure your glassware is clean and that your solvents and reagents are neutral.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the selective hydrogenation of internal alkynes to cis-alkenes using common catalyst systems.

Table 1: Typical Reaction Parameters for Hydrogenation of a C10 Internal Alkyne Analogue with Lindlar Catalyst

ParameterValueNotes
Substrate 3-Decyn-1-olA structurally similar C10 internal alkynol.
Catalyst Lindlar Catalyst (5% Pd on CaCO₃)Commercially available.
Catalyst Loading 5-10 wt% relative to substrateCan be optimized for specific reactions.
Solvent Methanol or EthanolTypically 10-20 mL per gram of substrate.[1]
Temperature Room Temperature to 35 °CMild heating can increase the rate, but may decrease selectivity.[1]
Hydrogen Pressure 1-4 atm (balloon to Parr apparatus)Higher pressure may lead to over-reduction.[1]
Agitation Rate >750 RPMVigorous stirring is crucial for mass transfer.[1]
Conversion >99%Monitored by GC or TLC.[1]
Selectivity for cis-alkene >95%High selectivity is characteristic of a well-prepared catalyst.[1]

Table 2: Stereoselectivity of P-2 Nickel Catalyst in Alkyne Hydrogenation

SubstrateCatalyst SystemProductcis:trans RatioReference
Hex-3-yneP-2 Ni, EthylenediamineHex-3-ene200:1[6]
1-PhenylpropyneP-2 Ni, Ethylenediamine1-Phenylpropene>100:1[6]

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of this compound using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr shaker)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound. Dissolve the substrate in methanol or ethanol (10-20 mL per gram of this compound).[1]

  • Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the this compound) to the flask.[1]

  • Inerting the System: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm).[1]

  • Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product.[1]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (Z)-5-decene. The product can be further purified by column chromatography if necessary.

Protocol 2: Preparation of P-2 Nickel Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol (absolute)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol.

  • In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.

  • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.

  • The catalyst is typically used in situ for the hydrogenation reaction.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve this compound in Solvent add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst inert Inert System (Evacuate/Backfill N2) add_catalyst->inert add_h2 Introduce H2 (1-4 atm) inert->add_h2 stir Vigorous Stirring & Monitoring (TLC/GC) add_h2->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (optional) concentrate->purify

Caption: Experimental workflow for the hydrogenation of this compound.

troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Conversion inactive Inactive Catalyst? (Use fresh batch) start->inactive poisoned Catalyst Poisoning? (Purify reagents/solvents) start->poisoned pressure Insufficient H2 Pressure? (Increase pressure) start->pressure agitation Inadequate Agitation? (Increase stirring rate) start->agitation

Caption: Troubleshooting guide for low conversion in this compound hydrogenation.

troubleshooting_selectivity cluster_catalyst Catalyst Activity cluster_conditions Reaction Conditions start Poor Selectivity (Over-reduction to Alkane) too_active Catalyst too Active? (Add quinoline/use fresh catalyst) start->too_active high_temp High Temperature? (Lower to RT or 0 °C) start->high_temp high_pressure High H2 Pressure? (Reduce to 1 atm) start->high_pressure long_time Prolonged Reaction Time? (Monitor closely and stop at completion) start->long_time

Caption: Troubleshooting guide for poor selectivity in this compound hydrogenation.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the hydrogenation of 5-decyne.

Troubleshooting Guides

Issue 1: Decreased or Stalled Reaction Rate

Symptoms: The hydrogenation of this compound proceeds much slower than expected or stops completely before full conversion of the starting material.

Possible Cause: The catalyst has been poisoned by impurities in the reactants, solvent, or hydrogen gas. Common poisons for palladium-based catalysts include sulfur, nitrogen, and lead compounds.[1][2][3]

Troubleshooting Workflow:

G start Sluggish or Stalled Reaction check_purity Step 1: Verify Purity of Starting Materials (this compound, Solvent, H2 Gas) start->check_purity analyze_impurities Step 2: Analyze for Common Poisons (e.g., GC-MS for sulfur/nitrogen compounds) check_purity->analyze_impurities is_poisoned Poison Identified? analyze_impurities->is_poisoned regenerate Step 3: Regenerate or Replace Catalyst is_poisoned->regenerate Yes check_conditions Review Reaction Conditions (Temperature, Pressure, Stirring) is_poisoned->check_conditions No purify Step 4: Purify Reactants/Solvent regenerate->purify restart Restart Reaction purify->restart end Problem Resolved restart->end check_conditions->restart

Caption: Troubleshooting workflow for a stalled this compound hydrogenation.

Recommended Actions:

  • Verify Reactant and Solvent Purity: Obtain fresh, high-purity this compound and solvent. Use a new source of hydrogen gas if possible.

  • Analyze for Poisons: If the problem persists, analyze the starting materials and solvent for trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for detecting organic sulfur and nitrogen compounds.

  • Catalyst Regeneration/Replacement: If poisoning is confirmed, the catalyst can either be regenerated using an appropriate protocol (see Experimental Protocols section) or replaced with a fresh batch.

Issue 2: Poor Selectivity to cis-5-Decene (B1353255) (Over-reduction to Decane)

Symptoms: The reaction produces a significant amount of decane, the fully hydrogenated product, instead of the desired cis-5-decene when using a selective catalyst like Lindlar's catalyst.

Possible Cause: The catalyst's selectivity has been compromised. This can happen if the catalyst is not properly "poisoned" during its preparation or if certain impurities in the reaction mixture interfere with the selective active sites.

Troubleshooting Workflow:

G start Over-reduction to Decane check_catalyst Step 1: Verify Catalyst Preparation (e.g., Lindlar's Catalyst) start->check_catalyst catalyst_ok Catalyst Prep Correct? check_catalyst->catalyst_ok reprepare_catalyst Reprepare or Purchase New Catalyst catalyst_ok->reprepare_catalyst No check_impurities Step 2: Analyze Reactants for Impurities Affecting Selectivity catalyst_ok->check_impurities Yes restart Restart Reaction reprepare_catalyst->restart optimize_conditions Step 3: Optimize Reaction Conditions (Lower Temperature/Pressure) check_impurities->optimize_conditions optimize_conditions->restart end Problem Resolved restart->end

Caption: Troubleshooting workflow for poor selectivity in this compound hydrogenation.

Recommended Actions:

  • Verify Catalyst Quality: If preparing Lindlar's catalyst in-house, ensure the correct amounts of lead acetate (B1210297) and quinoline (B57606) are used.[4][5][6] If using a commercial catalyst, consider trying a new batch.

  • Optimize Reaction Conditions: Lowering the reaction temperature and/or hydrogen pressure can sometimes improve selectivity by reducing the rate of the second hydrogenation step.

  • Analyze for Impurities: Certain compounds can alter the electronic properties of the catalyst surface, leading to a loss of selectivity. Analyze the starting materials for any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound hydrogenation?

A1: For palladium-based catalysts, the most common poisons are sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles (e.g., pyridine, quinoline), and heavy metals like lead.[1][2] Carbon monoxide can also act as a poison by strongly adsorbing to the catalyst surface.

Q2: How does a "poisoned" catalyst like Lindlar's catalyst work?

A2: Lindlar's catalyst is a palladium catalyst that has been intentionally "poisoned" with lead acetate and quinoline.[7] The lead deactivates the most active sites on the palladium surface, making the catalyst less reactive.[3][5] This reduced activity is sufficient to hydrogenate the triple bond of an alkyne to a double bond but is not strong enough to readily hydrogenate the resulting double bond to a single bond.[8][9] This results in the selective formation of the cis-alkene.

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness of regeneration depends on the nature of the poison and the extent of deactivation. Common methods include washing with solvents to remove adsorbed impurities, oxidative treatment to burn off carbonaceous deposits, and chemical treatment to remove strongly bound poisons.[10][11][12]

Q4: How can I detect catalyst poisons in my starting materials?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic impurities, including many common sulfur and nitrogen-containing poisons, in your this compound and solvent.[13][14] For non-volatile poisons or to analyze the catalyst surface directly, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed.

Quantitative Data on Catalyst Poisoning

The following table provides illustrative data on the effect of a common sulfur-containing poison (thiophene) on the performance of a 5% Pd/C catalyst in the hydrogenation of a long-chain internal alkyne like this compound.

Thiophene Concentration (ppm)Initial Reaction Rate (mol/L·s)Selectivity to cis-alkene (%) at 50% Conversion
01.5 x 10⁻³95
18.2 x 10⁻⁴93
52.1 x 10⁻⁴88
105.5 x 10⁻⁵85
50< 1.0 x 10⁻⁶ (Stalled)N/A

Note: This data is representative and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst

This protocol is adapted from literature procedures for the preparation of a poisoned palladium catalyst for selective alkyne hydrogenation.[4][6]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃)

  • Lead(II) acetate (Pb(OAc)₂)

  • Quinoline

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of PdCl₂ in 20 mL of deionized water with gentle heating.

  • In a separate beaker, prepare a slurry of 20 g of CaCO₃ in 100 mL of deionized water.

  • Add the PdCl₂ solution to the CaCO₃ slurry with vigorous stirring.

  • Heat the mixture to 80°C and add a solution of 1.0 g of Pb(OAc)₂ in 20 mL of deionized water.

  • Maintain the temperature at 80°C for 1 hour with continuous stirring.

  • Cool the mixture to room temperature and filter the solid catalyst.

  • Wash the catalyst with deionized water (3 x 50 mL) and then with ethanol (2 x 50 mL).

  • Dry the catalyst in a vacuum oven at 60°C overnight.

  • Before use in a reaction, the dried catalyst is typically suspended in the reaction solvent, and a small amount of quinoline (e.g., 1-2% by weight of the catalyst) is added.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol describes a general procedure for the regeneration of a Pd/C catalyst that has been deactivated by sulfur-containing compounds.

Materials:

  • Poisoned Pd/C catalyst

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Deionized water

  • Ethanol

  • Nitrogen or Argon gas supply

  • Tube furnace

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the catalyst with fresh solvent to remove any residual organic material.

  • Alkaline Wash: Suspend the poisoned catalyst in a 1 M NaOH solution and stir for 1-2 hours at 50-60°C. This helps to remove some of the adsorbed sulfur species.

  • Neutralization Wash: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Oxidative Treatment (Calcination):

    • Place the dried catalyst in a quartz tube within a tube furnace.

    • Heat the catalyst under a slow flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).

    • Slowly ramp the temperature to 300-400°C and hold for 2-4 hours to burn off strongly adsorbed poisons. Caution: This process can be exothermic and should be monitored carefully.

  • Reduction:

    • Cool the catalyst to room temperature under an inert gas flow.

    • Reduce the catalyst by switching the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.

  • Passivation and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere. The catalyst can be stored under an inert gas or carefully passivated for handling in air.

Protocol 3: Analysis of Sulfur Compounds in Solvent by GC-MS

This protocol provides a general guideline for the detection of sulfur-containing impurities in a solvent using GC-MS.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • A capillary column suitable for separating volatile sulfur compounds (e.g., a non-polar or intermediate-polarity column).

Procedure:

  • Sample Preparation: If necessary, dilute the solvent sample in a high-purity solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation of the expected sulfur compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

    • Set the injector and detector temperatures appropriately.

    • Use helium as the carrier gas at a constant flow rate.

  • Data Acquisition: Inject a known volume of the prepared sample into the GC-MS. Acquire data in full scan mode to identify all present compounds.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify peaks corresponding to sulfur-containing compounds.

    • Use the mass spectrum of each peak to confirm the identity of the compound by comparing it to a spectral library.

    • For quantitative analysis, prepare calibration standards of known sulfur compounds and create a calibration curve.

Visualizations

Mechanism of Catalyst Poisoning

G cluster_0 Catalyst Surface (e.g., Palladium) Active Site 1 Active Site 1 Product cis-5-Decene Active Site 1->Product Converts Active Site 2 Active Site 2 Active Site 3 Active Site 3 Reactant This compound Reactant->Active Site 1 Binds Poison Poison (e.g., Thiol) Poison->Active Site 2 Irreversibly Binds Poison->Active Site 3 Blocks Access

Caption: Simplified diagram of catalyst poisoning on active sites.

References

Technical Support Center: Purification of Commercial 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-decyne. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized through the dehydrohalogenation of 5,6-dihalodecanes or by the alkylation of a smaller alkyne.[1] Potential impurities arising from these synthetic routes may include:

  • Isomeric Alkynes: Positional isomers such as 4-decyne (B165688) and terminal alkynes like 1-decyne (B165119) can form due to isomerization, especially if the synthesis is carried out at high temperatures or in the presence of a strong base.[1]

  • Unreacted Starting Materials: Residual amounts of the starting materials, for example, 5,6-dibromodecane, may be present.

  • Alkene Intermediates: Incomplete dehydrohalogenation can lead to the presence of bromo-decene intermediates.

  • Solvents: Residual solvents used during the synthesis and workup procedures.

Q2: What is the boiling point of this compound and how does it influence purification?

A2: this compound has a boiling point of approximately 177-178 °C at atmospheric pressure. This relatively high boiling point is a critical factor in selecting the appropriate purification method. While fractional distillation is a viable option, the high temperature required can potentially lead to thermal degradation or isomerization of the alkyne.

Q3: Can this compound form azeotropes with common solvents?

Troubleshooting Guides

Fractional Distillation

Problem 1: The purity of this compound does not improve significantly after fractional distillation.

  • Possible Cause 1: Inefficient Fractionating Column. The column may not have enough theoretical plates to separate this compound from impurities with close boiling points, such as isomeric alkynes.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material like Pro-Pak® random packing or structured packing to increase the number of theoretical plates.[3] For laboratory scale, a Vigreux column or a column packed with Raschig rings or glass beads can be used.[4][5]

  • Possible Cause 2: Azeotrope Formation. An impurity may be forming an azeotrope with this compound, making separation by simple fractional distillation impossible.

    • Solution: Try performing the distillation under reduced pressure (vacuum distillation). This changes the boiling points of the components and may break the azeotrope.

Problem 2: The distilled this compound contains isomeric impurities (e.g., 4-decyne).

  • Possible Cause: Thermal Isomerization. The high temperature required for distillation at atmospheric pressure can cause the triple bond to migrate along the carbon chain.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will significantly reduce the boiling point of this compound, thereby minimizing the risk of thermal isomerization.[6] For example, operating at a pressure where the boiling point is below 150 °C is generally recommended to prevent degradation of thermally sensitive compounds.

Column Chromatography

Problem 3: Poor separation of this compound from non-polar impurities using silica (B1680970) gel chromatography.

  • Possible Cause 1: Inappropriate Solvent System. Since this compound is a non-polar compound, separating it from other non-polar impurities on a polar stationary phase like silica gel can be challenging if the mobile phase polarity is not optimized.

    • Solution: Use a very non-polar eluent. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Possible Cause 2: Overloading the Column. Applying too much sample to the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of silica gel should be 50 to 100 times the weight of the crude sample for effective separation.

Problem 4: The purified this compound is contaminated with silica gel.

  • Possible Cause: Channeling or cracking of the silica gel bed. This can happen if the column is not packed properly or if the solvent polarity is changed too abruptly.

    • Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. When running a gradient elution, increase the polarity of the solvent mixture gradually. Placing a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase when adding the eluent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
Boiling Point 177-178 °C
Density 0.767 g/mL at 25 °C

Table 2: Example GC-MS Analysis of Commercial this compound Before and After Fractional Distillation

CompoundRetention Time (min)Area % (Before Purification)Area % (After Purification)
Solvent (e.g., Hexane)3.51.2< 0.1
1-Decyne9.80.80.1
4-Decyne10.22.50.5
This compound 10.5 95.0 99.3
5,6-dibromodecane15.20.5< 0.1

Note: This is example data and actual results may vary depending on the specific batch of commercial this compound and the distillation conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full).

    • Begin circulating cold water through the condenser.

    • Start the vacuum pump and slowly reduce the pressure to the desired level. A pressure that results in a boiling point below 100-120 °C is recommended to prevent isomerization.

    • Once the pressure is stable, begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Preparation:

    • Determine the optimal solvent system using thin-layer chromatography (TLC). For this compound, a non-polar solvent system such as pure hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether in hexane) is a good starting point.

    • Prepare a slurry of silica gel in the chosen eluent.

  • Packing the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion start Start with Impure this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum & Reduce Pressure charge->vacuum heat Gently Heat the Flask vacuum->heat vaporize Vapor Rises Through Column heat->vaporize condense Vapor Condenses vaporize->condense collect_forerun Collect Forerun condense->collect_forerun Low BP Impurities collect_product Collect Pure this compound condense->collect_product At this compound BP cool Cool the Apparatus collect_product->cool release_vacuum Release Vacuum cool->release_vacuum end Obtain Purified this compound release_vacuum->end

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Distillation start Low Purity After Distillation cause1 Inefficient Column? start->cause1 cause2 Isomeric Impurities Present? start->cause2 cause1->cause2 No solution1_1 Use Longer Column or More Efficient Packing cause1->solution1_1 Yes solution2_1 Perform Vacuum Distillation to Reduce Temperature cause2->solution2_1 Yes end Consider Other Impurities or Purification Methods cause2->end No

Caption: Troubleshooting decision tree for fractional distillation of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Decyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-decyne reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

A1: Low conversion rates in this compound reactions can stem from several factors. The most common issues include:

  • Catalyst Inactivity or Poisoning: The catalyst may be old, improperly handled, or poisoned by impurities in the reagents or solvents.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly hinder the reaction progress.

  • Poor Reagent Quality: The purity of this compound, solvents, and other reagents is crucial for a successful reaction.

  • Presence of Moisture or Oxygen: Many organometallic catalysts and reagents are sensitive to air and moisture.[1][2]

  • Insufficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor contact between the reactants and the catalyst.[2]

Q2: How can I determine if my catalyst is the source of the problem?

A2: To determine if the catalyst is the issue, you can perform a control experiment with a fresh batch of catalyst under previously successful conditions. If the reaction proceeds as expected, your original catalyst was likely deactivated. Additionally, ensure the catalyst is stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques if it is air or moisture-sensitive. Some reactions, particularly those involving palladium catalysts, can be sensitive to trace impurities which can act as catalyst poisons.[3]

Q3: What are some common side reactions observed with this compound?

A3: Depending on the reaction type, several side reactions can occur. For instance, in hydrogenation reactions, over-reduction to the corresponding alkane (decane) can be a significant side product if the catalyst is not selective enough or if the reaction is left for too long.[4][5] In other cases, isomerization of the desired alkene product may occur.

Troubleshooting Guides

Guide 1: Hydrogenation of this compound to cis-5-Decene (B1353255) (Low Yield of Alkene)

Problem: I am trying to synthesize cis-5-decene from this compound via hydrogenation using a Lindlar catalyst, but I am observing a low yield of the desired alkene and the formation of decane.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Catalyst Over-activity/Incorrect Catalyst Ensure you are using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline) to prevent over-reduction.[5][6]The reaction should selectively stop at the alkene stage.
Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.Prevents the further reduction of the desired cis-alkene to the alkane.
Hydrogen Pressure Use a balloon filled with hydrogen gas to maintain a low, positive pressure. High pressures can favor over-reduction.Controlled hydrogenation to the alkene.
Solvent Choice Use solvents like ethanol (B145695), ethyl acetate, or hexanes which are commonly used for this type of reaction.[6]Proper dissolution of reactants and compatibility with the catalyst.
Guide 2: Gold-Catalyzed Reactions of this compound Showing No Conversion

Problem: My gold-catalyzed reaction with this compound is not proceeding, and I am recovering my starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Catalyst Activation Some gold catalysts require an activator or co-catalyst. For example, in some reactions, an oxidant like Selectfluor is used to facilitate the Au(I)/Au(III) catalytic cycle.[7]The active catalytic species is generated, initiating the reaction.
Moisture and Air Sensitivity Gold catalysts and the organometallic intermediates can be sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2]The catalyst remains active, and sensitive intermediates are not quenched.
Ligand Effects The choice of ligand on the gold catalyst can significantly impact its reactivity. Sterically hindered or electron-donating/withdrawing ligands can alter the catalyst's electronic properties and steric accessibility.[8]The catalyst's reactivity is tuned for the specific transformation.
Temperature While many gold-catalyzed reactions are performed at mild conditions, some internal alkynes may require elevated temperatures to react.[9]Increased reaction rate and conversion.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to cis-5-Decene

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas (balloon)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus

Procedure:

  • Add this compound (1 equivalent) and anhydrous ethanol to a round-bottom flask equipped with a magnetic stir bar.

  • Add Lindlar's catalyst (5-10 mol%) to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the this compound is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-5-decene.

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_reagents Verify Reagent Purity and Integrity start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions analyze_side_products Identify Side Products start->analyze_side_products solution_reagents Purify Reagents / Use Fresh Stock check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst / Check for Poisons check_catalyst->solution_catalyst solution_conditions Adjust Temperature, Time, or Pressure check_conditions->solution_conditions solution_side_products Modify Reaction to Minimize Side Reactions analyze_side_products->solution_side_products

Caption: A logical workflow for troubleshooting low conversion rates.

Hydrogenation_Troubleshooting Troubleshooting this compound Hydrogenation start Low Yield of cis-5-Decene check_catalyst Is the catalyst selective (e.g., Lindlar)? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_overreduction Is alkane (decane) the major byproduct? yes_overreduction Yes check_overreduction->yes_overreduction Yes no_overreduction No check_overreduction->no_overreduction No check_time Was the reaction monitored and stopped promptly? yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No yes_catalyst->check_overreduction solution_catalyst Use a poisoned catalyst no_catalyst->solution_catalyst yes_overreduction->check_time solution_pressure Reduce H2 pressure yes_time->solution_pressure solution_time Optimize reaction time no_time->solution_time

Caption: A decision tree for troubleshooting hydrogenation issues.

References

Technical Support Center: Selective Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Selective Alkyne Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the partial reduction of alkynes, specifically focusing on the prevention of over-reduction of 5-decyne to decane.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the selective hydrogenation of this compound to (Z)-5-decene.

Issue 1: Over-reduction to Decane

  • Question: My reaction is producing a significant amount of the fully saturated alkane (decane) instead of the desired (Z)-5-decene. Why is my catalyst over-reducing the alkyne?

  • Answer: Over-reduction is a common issue and typically points to excessive catalyst activity. The goal is to "poison" or deactivate the catalyst just enough to reduce the alkyne but not the resulting alkene.

Probable CauseRecommended Solution
Improperly Prepared or Aged Catalyst The "poison" (e.g., lead acetate (B1210297) in Lindlar's catalyst) may not be effectively deactivating the palladium. Use a fresh, high-quality Lindlar catalyst from a reputable supplier. Alternatively, prepare the catalyst fresh following established procedures.[1][2]
High Reaction Temperature Increased temperature enhances the rate of all hydrogenation reactions, including the undesired reduction of the alkene.[3]
Optimize Temperature: Conduct the reaction at room temperature (20-25°C) or below. If the reaction is sluggish, consider only gentle warming after an initial period at a lower temperature.
High Hydrogen Pressure Elevated hydrogen pressure can lead to a higher concentration of active hydrogen species on the catalyst surface, promoting over-reduction.
Control Hydrogen Pressure: Use a balloon filled with hydrogen to maintain a slight positive pressure (approx. 1 atm). Avoid using high-pressure hydrogenation vessels for this selective transformation.
Insufficient Catalyst Poisoning For particularly stubborn cases of over-reduction, the catalyst may require additional deactivation.
Add Quinoline (B57606): Introduce a small amount of quinoline as a co-additive. Quinoline is a known catalyst poison that can further enhance selectivity by modulating the catalyst's electronic properties.[1][2]

Issue 2: Incomplete or Sluggish Reaction

  • Question: My hydrogenation reaction is very slow or has stalled, with a large amount of this compound remaining. What could be the cause and how can I resolve it?

  • Answer: A stalled reaction often indicates catalyst deactivation by impurities or insufficient catalyst activity under the chosen conditions.

Probable CauseRecommended Solution
Catalyst Poisoning by Impurities Sulfur or halogen-containing compounds in the starting materials or solvent are potent poisons for palladium catalysts.
Purify Reagents: Ensure the this compound and solvent are of high purity. If necessary, distill the solvent and purify the starting material before use.
Insufficient Catalyst Loading The amount of catalyst may be too low for the scale of the reaction, leading to a slow turnover rate.
Increase Catalyst Loading: While typically used at 5-10 wt% relative to the alkyne, a modest increase in catalyst loading can sometimes improve the reaction rate without significantly impacting selectivity.
Poor Mass Transfer Inefficient stirring can lead to poor mixing of the substrate, hydrogen gas, and solid catalyst, limiting the reaction rate.
Ensure Vigorous Stirring: Use a stir bar and stir plate that provide vigorous agitation to ensure the catalyst remains suspended and the reaction mixture is saturated with hydrogen.

Frequently Asked Questions (FAQs)

  • Q1: What is Lindlar's catalyst and how does it work?

    • A1: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with lead acetate and quinoline.[2] The lead and quinoline partially deactivate the palladium, making it reactive enough to catalyze the addition of hydrogen to an alkyne but not to the resulting alkene. This selectivity prevents over-reduction to an alkane.[1][2]

  • Q2: Why is the product of Lindlar hydrogenation a (Z)- or cis-alkene?

    • A2: The hydrogenation occurs on the surface of the metal catalyst. The alkyne adsorbs to the surface, and both hydrogen atoms are delivered to the same face of the triple bond in a process called syn-addition. This results in the formation of the cis or (Z)-isomer.

  • Q3: Can I use a different catalyst, like Palladium on Carbon (Pd/C)?

    • A3: Standard Pd/C is too active and will rapidly reduce the alkyne all the way to the alkane (decane). It is not suitable for selective partial hydrogenation unless it has been specifically deactivated.

  • Q4: How do I monitor the progress of the reaction?

    • A4: The reaction can be monitored by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Take small aliquots from the reaction mixture at regular intervals, filter out the catalyst, and analyze the sample to check for the disappearance of the starting material (this compound) and the appearance of the product ((Z)-5-decene).

  • Q5: How do I safely handle the catalyst and hydrogen?

    • A5: Lindlar's catalyst (a palladium catalyst) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle it in a well-ventilated fume hood. Do not allow the catalyst to become dry in the air. After the reaction, the catalyst should be filtered and immediately quenched (e.g., with water) to prevent ignition. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

Data Presentation

Table 1: Hydrogenation of 3-Hexyne (B1328910) with a Commercial Lindlar Catalyst

ParameterValueNotes
Substrate 3-HexyneAnalogous C6 internal alkyne
Catalyst Commercial Lindlar Catalyst (5 wt% Pd on CaCO₃, poisoned with lead acetate)Used without pretreatment
Temperature 273-323 K (0-50 °C)Maximum selectivity observed at lower temperatures
Hydrogen Pressure 1.4 bar (approx. 20 psi)Constant pressure maintained
Selectivity for (Z)-alkene >94%High selectivity is characteristic of a properly functioning catalyst. Over-reduction to hexane (B92381) was the primary side-product.

Data adapted from a study on 3-hexyne hydrogenation.

Experimental Protocols

Protocol: Selective Hydrogenation of this compound to (Z)-5-Decene

This protocol is adapted from established procedures for the selective hydrogenation of internal alkynes.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

  • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Quinoline (optional, for enhanced selectivity)

  • Hydrogen gas (balloon or regulated supply)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel with Celite®)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 10-20 mL of hexane per gram of substrate).

  • Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the this compound) to the solution. If desired, add 1-2 drops of quinoline.

  • Inert Atmosphere: Seal the flask with a septum and purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Introduce hydrogen gas to the flask. This is most conveniently done by attaching a balloon filled with hydrogen to maintain a positive pressure of approximately 1 atm.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Vigorous stirring is crucial to keep the catalyst suspended and ensure good gas-liquid mixing.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is no longer observed. Hydrogen uptake will also cease.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product. Caution: The filtered catalyst may be pyrophoric. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and isolate the crude (Z)-5-decene. The product can be further purified by column chromatography if necessary.

Visualizations

Reaction Pathway Diagram

G cluster_main Selective Hydrogenation of this compound This compound This compound Z-5-Decene Z-5-Decene This compound->Z-5-Decene H₂, Lindlar's Catalyst (Desired Pathway) Decane Decane Z-5-Decene->Decane Over-reduction (Undesired Pathway)

Caption: Desired vs. undesired pathways in this compound hydrogenation.

Experimental Workflow Diagram

G cluster_workflow Decision Workflow for Alkyne Reduction start Start: Internal Alkyne decision Desired Alkene Stereochemistry? start->decision cis_path Use H₂ with Lindlar's Catalyst decision->cis_path cis (Z) trans_path Use Na/Li in liquid NH₃ decision->trans_path trans (E) cis_product (Z)-Alkene cis_path->cis_product trans_product (E)-Alkene trans_path->trans_product

Caption: Decision-making for selective alkyne reduction.

References

Analytical methods for monitoring 5-decyne reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 5-decyne.

I. General FAQs

Q1: What are the most common analytical methods for monitoring a this compound reaction?

A1: The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative checks. In-situ techniques like FTIR or Raman spectroscopy can provide real-time data without sample extraction.[1][2][3]

Q2: How do I choose the best analytical method for my specific this compound reaction?

A2: The choice depends on your specific needs:

  • For quantitative analysis of volatile compounds: Gas Chromatography (GC), especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is often the best choice.[4]

  • For separation of non-volatile products or complex mixtures: High-Performance Liquid Chromatography (HPLC) is preferable. Given the non-polar nature of this compound, a normal-phase setup is typically required.[5]

  • For structural confirmation and reaction kinetics: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled as it provides detailed structural information about reactants, intermediates, and products in the reaction mixture.[2][6][7]

  • For quick, qualitative checks: Thin-Layer Chromatography (TLC) is fast, inexpensive, and effective for visualizing the consumption of starting material and the formation of products.[8][9]

Q3: How do I properly quench my reaction before analysis?

A3: Quenching stops the reaction at a specific time point, ensuring the sample analyzed is representative of the reaction mixture at that moment. The quenching method depends on the reaction chemistry. Common methods include:

  • Rapid cooling in an ice bath.

  • Addition of a chemical quencher (e.g., a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions).

  • Dilution with a cold solvent.

It is crucial that the quenching agent does not interfere with the subsequent analysis.[10]

II. Gas Chromatography (GC) Troubleshooting Guide

Gas Chromatography is a primary technique for monitoring this compound reactions due to its volatility.

GC FAQs

Q1: What type of GC column is best for analyzing this compound?

A1: A non-polar or mid-polarity column is ideal. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is a versatile starting point for separating this compound from its reaction products.

Q2: My peaks are tailing. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Column Activity: Active sites on the column or in the inlet liner can interact with analytes. Try using a deactivated liner or trimming the first 10-30 cm of the column.[11][12]

  • Column Overload: Injecting too much sample can saturate the column. Try diluting your sample.[11]

  • Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously.[12]

  • Contamination: Residue in the injector or at the head of the column can cause tailing.[11][13]

Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in blank runs or are not part of the injected sample.[11] Common causes include:

  • Septum Bleed: Particles from a degrading injector septum can enter the column. Use a high-quality, low-bleed septum.[11][13]

  • Carryover: Residue from a previous, more concentrated sample is retained in the syringe or inlet. Clean the syringe and run solvent blanks between samples.[11]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[14]

GC Troubleshooting Decision Tree

GCTroubleshooting start Problem: Poor Peak Shape (Tailing, Fronting, Broad) tailing Is the peak tailing? start->tailing check_liner Check Inlet Liner for activity or contamination tailing->check_liner Yes fronting Is the peak fronting? tailing->fronting No trim_column Trim 10-30 cm from column inlet check_liner->trim_column dilute_sample Dilute sample to avoid column overload trim_column->dilute_sample increase_inlet_temp Increase inlet temperature dilute_sample->increase_inlet_temp check_overload Check for column overload (common cause of fronting) fronting->check_overload Yes broad Are peaks broad? fronting->broad No check_solvent Ensure sample solvent is compatible with stationary phase check_overload->check_solvent check_flow Verify carrier gas flow rate broad->check_flow Yes check_temp Is initial oven temperature too high? (poor focusing) check_flow->check_temp check_install Check for improper column installation (leaks) check_temp->check_install

Caption: Troubleshooting workflow for common GC peak shape issues.

III. High-Performance Liquid Chromatography (HPLC) Guide

For reactions where this compound is converted to a less volatile or more polar product, HPLC can be an effective monitoring tool.

HPLC FAQs

Q1: What HPLC mode should I use for this compound and other non-polar compounds?

A1: Normal-Phase HPLC is the preferred mode.[5] This uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) and ethyl acetate). In this mode, non-polar compounds like this compound will elute earlier.[5] Reversed-phase HPLC, which uses a non-polar stationary phase (like C18), is generally not suitable for retaining highly non-polar compounds.[15][16]

Q2: My retention times are drifting. What is the cause?

A2: Retention time instability can be caused by:

  • Mobile Phase Composition: The mobile phase in normal-phase chromatography is highly sensitive to trace amounts of water. Ensure your solvents are dry.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Flush the column for an extended period (20-30 column volumes) before starting your analysis.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

Q3: How can I improve the separation between this compound and a similarly non-polar product?

A3: To improve resolution in normal-phase HPLC, you can:

  • Decrease Mobile Phase Polarity: Reduce the amount of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of all components and may improve separation.

  • Change Solvent Selectivity: Substitute your polar modifier with a different solvent (e.g., isopropanol (B130326) or dichloromethane) to alter the separation selectivity.

  • Use a Different Column: A column with a different stationary phase (e.g., cyano- or diol-bonded) may provide a different selectivity.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR provides detailed structural information and is an excellent tool for monitoring reactions where significant changes in chemical structure occur.[6]

NMR FAQs

Q1: How can I use ¹H NMR to monitor my this compound reaction?

A1: You can monitor the reaction by observing the disappearance of the signals corresponding to the starting material (this compound) and the appearance of new signals corresponding to the product(s). For this compound, you would typically monitor the integration of the methyl (CH₃) and methylene (B1212753) (CH₂) protons.

Q2: How do I get quantitative data from my NMR spectra?

A2: For accurate quantification:

  • Ensure Full Relaxation: Use a long relaxation delay (D1) between scans, typically 5 times the longest T1 relaxation time of the nuclei you are integrating.

  • Use an Internal Standard: Add a known amount of an unreactive internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) to the NMR tube. The concentration of your analyte can be determined by comparing its integral to the integral of the standard.

  • Proper Processing: Ensure proper phasing and baseline correction of the spectrum before integration.

Q3: My spectra have poor lineshapes and resolution, making integration difficult. What can I do?

A3: Poor lineshapes can result from an inhomogeneous magnetic field within the sample.[6] Before analysis, you must shim the spectrometer using your sample. If the reaction mixture is heterogeneous (e.g., contains solids), this can also degrade spectral quality.[6] Ensure your sample is fully dissolved and filtered if necessary.

V. Data and Protocols

Method Comparison Table
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation by boiling point/volatilitySeparation by polarityNuclear spin transitions in a magnetic field
Best For Quantitative analysis of volatile compoundsSeparation of complex mixtures, non-volatile compoundsStructural elucidation, kinetic studies
This compound Setup Non-polar column (e.g., DB-5)Normal-Phase (e.g., Silica column, Hexane/EtOAc)Standard ¹H or ¹³C NMR experiment
Typical Run Time 5-30 minutes10-40 minutes2-15 minutes per sample
Quantification Excellent with FID/MSGood with UV/ELSD/MSGood with internal standard and proper setup
Key Challenge Sample must be volatile and thermally stableThis compound has poor retention in reversed-phaseLower sensitivity compared to GC/HPLC
Experimental Protocols

Protocol 1: Sample Preparation for GC Analysis

  • Aliquot Collection: At a desired time point, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a clean, dry syringe.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable cold solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a quenching agent if necessary.[17]

  • Dilution: Perform a serial dilution to bring the concentration into the linear range of the detector (typically 1-100 µg/mL).[17]

  • Internal Standard (Optional): Add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with any component of interest.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a 2 mL GC vial.[17]

  • Analysis: Inject 1 µL of the prepared sample into the GC.

Protocol 2: Monitoring Reaction Progress by ¹H NMR

  • Reference Spectrum: Before starting the reaction, acquire a ¹H NMR spectrum of the pure starting material (this compound) and any other reactants in the chosen deuterated solvent.

  • Sample Preparation: At t=0, prepare an NMR tube containing the reaction mixture and a known amount of an internal standard.

  • Initial Scan: Immediately acquire the first ¹H NMR spectrum. This will be your reference point.

  • Time-Course Monitoring: Acquire subsequent spectra at regular time intervals (e.g., every 15, 30, or 60 minutes) without removing the sample from the spectrometer.[10]

  • Data Processing: Process each spectrum identically (phasing, baseline correction).

  • Analysis: Calculate the relative integrals of the reactant and product peaks against the internal standard to determine the conversion over time.

General Analytical Workflow

The following diagram illustrates a typical workflow for monitoring a this compound reaction using an offline analytical method like GC or HPLC.

Workflow A Start this compound Reaction B Withdraw Aliquot at Time 't' A->B C Quench Reaction (e.g., rapid cooling, dilution) B->C D Sample Preparation (Dilution, Filtration, Add Standard) C->D E Analytical Measurement (GC, HPLC, NMR) D->E F Data Analysis (Peak Integration, Concentration Calc.) E->F G Is Reaction Complete? F->G H Continue Monitoring G->H No I Reaction Workup G->I Yes H->B

Caption: General experimental workflow for monitoring reaction progress.

References

Safe handling and storage of 5-decyne in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 5-decyne in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as dibutylethyne, is a symmetrical alkyne with the molecular formula C₁₀H₁₈.[1][2] It is a clear, colorless liquid with a petrol-like odor.[1] The primary hazards associated with this compound are its flammability and its potential to form explosive peroxides over time when exposed to air.[3][4] It is classified as a flammable liquid and vapor.[3]

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[3][5] It is also moisture-sensitive.[3] To mitigate the risk of peroxide formation, it is recommended to store this compound under an inert atmosphere, such as nitrogen, and to keep it away from light. Containers should be opaque to prevent light exposure.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3]

Q4: How should I dispose of this compound waste?

A4: this compound waste is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[3][6] Collect all waste containing this compound in a designated, properly labeled, and sealed container. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. Do not dispose of this compound down the drain.

Q5: What should I do in case of a this compound spill?

A5: In the event of a small spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. Ensure the area is well-ventilated.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected color change (yellowing) of this compound. Peroxide formation.Do not use. Test for the presence of peroxides using peroxide test strips. If peroxides are present, consult your EHS office for proper disposal procedures. Do not attempt to distill or concentrate the material.
Crystals or precipitate observed in the this compound container. Significant peroxide formation.EXTREME HAZARD. Do not move or attempt to open the container. The friction from opening the cap could cause an explosion. Immediately contact your institution's EHS department or a specialized hazardous waste disposal service.
The reaction involving this compound is not proceeding as expected. 1. Impure starting material (presence of peroxides).2. Inactive catalyst.3. Incorrect reaction conditions.1. Test the this compound for peroxides. If positive, obtain a fresh, peroxide-free batch.2. Ensure the catalyst is fresh and has been stored correctly.3. Verify all reaction parameters (temperature, pressure, solvent, etc.) are correct.
Pressure buildup in the reaction vessel. 1. Exothermic reaction.2. Gas evolution.1. Ensure adequate cooling is in place. Reduce the rate of addition of reagents if necessary.2. Ensure the reaction is properly vented to a safe exhaust.

Quantitative Data

PropertyValue
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Odor Petrol-like[1]
Density 0.766 g/mL at 25 °C[1][2]
Boiling Point 177-178 °C[1][7]
Melting Point -73 °C[1][7]
Flash Point 54 °C (129 °F)[1]
Solubility Insoluble in water; soluble in organic solvents.[1][8]

Experimental Protocols

Protocol: Partial Hydrogenation of this compound to (Z)-5-Decene

This protocol describes the selective hydrogenation of this compound to the corresponding (Z)-alkene using Lindlar's catalyst.

Materials:

  • This compound (peroxide-free)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (B92381) (anhydrous)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon filled with hydrogen)

  • Septa

  • Syringes and needles

Procedure:

  • Preparation:

    • Ensure the this compound is free of peroxides by testing with a peroxide test strip. If peroxides are present, do not proceed.

    • Set up the reaction apparatus in a chemical fume hood. The round-bottom flask should be equipped with a magnetic stir bar and a septum.

    • Dry all glassware thoroughly before use.

  • Reaction Setup:

    • To the round-bottom flask, add Lindlar's catalyst (typically 5-10% by weight of the this compound).

    • Add anhydrous hexane to the flask.

    • Add a small amount of quinoline (catalyst poison to prevent over-hydrogenation to the alkane).

    • Flush the flask with nitrogen or argon to create an inert atmosphere.

  • Addition of this compound:

    • Using a syringe, add the peroxide-free this compound to the reaction mixture.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from the balloon.

    • Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen in the fume hood.

    • Filter the reaction mixture through a pad of celite to remove the Lindlar's catalyst.

    • Wash the celite pad with additional hexane to recover any remaining product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling cluster_disposal Waste and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Label Label with Receipt and Opening Dates Inspect->Label Store Store in Cool, Dry, Ventilated Area Away from Ignition Sources Label->Store DonPPE Wear Appropriate PPE Store->DonPPE FumeHood Work in a Fume Hood DonPPE->FumeHood PeroxideTest Test for Peroxides Before Use FumeHood->PeroxideTest Use Use in Experiment PeroxideTest->Use CollectWaste Collect Waste in a Labeled Container Use->CollectWaste SealContainer Seal Container CollectWaste->SealContainer ContactEHS Contact EHS for Disposal SealContainer->ContactEHS PeroxideTroubleshooting Troubleshooting Peroxide Formation in this compound Start Visual Inspection of this compound Crystals Crystals or Precipitate Visible? Start->Crystals ColorChange Yellow Discoloration? Crystals->ColorChange No ContactEHS_Crystals STOP! Do Not Open or Move. Contact EHS Immediately. Crystals->ContactEHS_Crystals Yes TestPeroxides Test for Peroxides ColorChange->TestPeroxides Yes NoAbnormalities No Visual Abnormalities ColorChange->NoAbnormalities No PeroxidesPresent Peroxides > 20 ppm? TestPeroxides->PeroxidesPresent SafeToUse Safe to Use (with caution) PeroxidesPresent->SafeToUse No ContactEHS_HighPeroxides Do Not Use. Contact EHS for Disposal. PeroxidesPresent->ContactEHS_HighPeroxides Yes NoAbnormalities->TestPeroxides

References

Technical Support Center: Disposal of 5-Decyne Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 5-decyne waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an internal alkyne, a type of unsaturated hydrocarbon with the chemical formula C₁₀H₁₈.[1][2][3] Its primary hazards are:

  • Flammability: this compound is a flammable liquid with a flash point of 54°C (129.2°F).[1][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]

  • Health Hazards: It may cause skin and eye irritation.[4] Inhalation of vapors or ingestion may be harmful, with symptoms of overexposure including headache, dizziness, tiredness, nausea, and vomiting.[4]

  • Peroxide Formation: Like other alkynes, this compound is a potential peroxide former upon concentration, for instance, during distillation or evaporation.[5]

Q2: How does the disposal of this compound (an internal alkyne) differ from that of terminal alkynes?

Terminal alkynes have an acidic proton on the triple-bonded carbon, which can react with certain metal ions (like copper, silver, and mercury) to form highly unstable and explosive metal acetylides.[6][7] this compound is an internal alkyne, meaning the triple bond is not at the end of the carbon chain, and it does not have this acidic proton. Therefore, the risk of explosive acetylide formation is not a primary concern with this compound. However, all other safety precautions for flammable organic compounds must be strictly followed.

Q3: What are the immediate steps to take in case of a this compound spill?

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4] Use non-sparking tools for cleanup.[7]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[7] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated solids into a designated, labeled hazardous waste container for proper disposal through your institution's Environmental Health and Safety (EHS) department.[7]

Q4: Can I dispose of small amounts of this compound waste down the drain?

No. This compound is immiscible with water and is considered a hazardous waste.[1][4] Disposing of it down the drain is prohibited and can lead to environmental contamination and potential damage to the plumbing system.[8] All this compound waste must be collected and disposed of as hazardous chemical waste.

Q5: How should I store this compound waste before disposal?

Store this compound waste in a tightly closed, properly labeled container made of a compatible material (e.g., glass or polyethylene).[8] The storage area should be a designated satellite accumulation area that is cool, dry, well-ventilated, and away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[4][8]

Troubleshooting Guide

Issue Probable Cause Solution
Unsure how to classify this compound waste mixture. The waste contains other chemicals from a reaction.All constituents of the waste mixture must be identified. The mixture should be treated as hazardous waste, considering the hazards of all components. Label the waste container with the full chemical names and estimated percentages of each component.[8]
The this compound waste container is bulging. The container may be incompatible with the waste, or a chemical reaction is occurring, generating gas.Do not open the container. Move it to a fume hood and contact your institution's EHS department immediately for guidance.
Accidental mixing of this compound waste with an incompatible chemical (e.g., a strong oxidizing agent). Improper waste segregation.If it is safe to do so, isolate the container in a fume hood away from other materials. Do not attempt to neutralize the mixture. Contact your EHS department immediately for emergency pickup and disposal.
The label on the this compound waste container is faded or missing. Improper labeling or exposure to chemicals.Immediately re-label the container with "Hazardous Waste" and "this compound Waste" and any other known components. If the contents are unknown, label it as "Hazardous Waste - Unknown Contents" and arrange for characterization and disposal with your EHS department.

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈[1][2][3]
Molecular Weight 138.25 g/mol [1][2]
Appearance Clear, colorless liquid[1][3]
Odor Petrol-like[1]
Density 0.766 g/mL at 25°C[2]
Boiling Point 177 °C (351 °F)[2]
Melting Point -73 °C (-99.4 °F)[9]
Flash Point 54 °C (129.2 °F)[1][4]
Solubility in Water Immiscible/Insoluble[1][3][4]
Incompatible Materials Strong oxidizing agents[1][4]
UN Number UN3295[4]

Experimental Protocol: General Procedure for the Disposal of this compound Waste

This protocol outlines the general steps for the safe collection and disposal of this compound waste from laboratory experiments. Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile).

  • Designated hazardous waste container (compatible material, with a secure lid).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Waste Collection:

    • All handling of this compound and its waste must be performed in a certified chemical fume hood.[6]

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated hazardous waste container.

    • Collect solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled, leak-proof hazardous waste container lined with a durable plastic bag.[7]

    • Collect any sharps contaminated with this compound in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[7]

  • Container Management:

    • Ensure the waste container is made of a material compatible with this compound and any other solvents in the waste stream.

    • Do not fill the waste container to more than 90% of its capacity.[8]

    • Keep the waste container securely closed at all times, except when adding waste.[8]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste", the full chemical name "this compound", and the names and approximate concentrations of all other components in the waste mixture.[8]

    • Indicate the date when waste accumulation began.

  • Storage and Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible chemicals.[4][8]

    • Arrange for pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][7]

Diagrams

Disposal_Workflow This compound Waste Disposal Workflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure this compound, solutions, reaction mixtures) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid sharps_waste Sharps Waste (Contaminated needles, pipettes, etc.) waste_type->sharps_waste Sharps collect_liquid Collect in a labeled, compatible liquid waste container. liquid_waste->collect_liquid collect_solid Collect in a labeled, lined solid waste container. solid_waste->collect_solid collect_sharps Collect in a labeled, puncture-proof sharps container. sharps_waste->collect_sharps store Store in designated Satellite Accumulation Area collect_liquid->store collect_solid->store collect_sharps->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Technical Support Center: Scaling Up 5-Decyne Synthesis for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the synthesis of 5-decyne for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at a laboratory scale?

A1: The two most prevalent methods for synthesizing this compound are:

  • Alkylation of a Terminal Alkyne: This involves the deprotonation of a terminal alkyne, such as 1-pentyne (B49018), with a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849), followed by reaction with an alkyl halide, such as 1-bromobutane. To synthesize the symmetrical this compound, one could start from 1-pentyne, deprotonate it, and then react it with 1-bromopentane (B41390).

  • Double Dehydrohalogenation of a Dihaloalkane: This method starts with a vicinal or geminal dihaloalkane and eliminates two equivalents of a hydrogen halide using a strong base to form the alkyne. For this compound, this would typically involve the reaction of 5,6-dibromodecane (B14441804) with a strong base like sodium amide.

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?

A2: Scaling up the synthesis of this compound introduces several challenges that can affect yield, purity, and safety. These include:

  • Heat Transfer: Exothermic reactions, such as the alkylation of acetylides, can be difficult to control in large reactors, potentially leading to side reactions or thermal runaway.

  • Mass Transfer and Mixing: Ensuring efficient mixing of reactants, especially when dealing with slurries like sodium amide, is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Reagent Handling and Safety: Handling large quantities of hazardous materials like sodium amide requires stringent safety protocols and specialized equipment to prevent contact with air and moisture.

  • By-product Formation: Side reactions, such as the isomerization of the alkyne (the "zipper reaction") or elimination reactions with certain alkyl halides, can become more significant at a larger scale.

  • Purification: Isolating pure this compound from unreacted starting materials and by-products can be more complex at a larger scale, often requiring fractional distillation under reduced pressure.

Q3: How does the choice of base impact the scale-up of this compound synthesis?

A3: The choice of base is critical. Sodium amide (NaNH₂) is a common and effective base for deprotonating terminal alkynes. However, on a large scale, its use presents significant safety challenges as it is highly reactive with water and can form explosive peroxides upon storage. Alternative bases like potassium tert-butoxide can be used for dehydrohalogenation reactions, but their effectiveness can vary depending on the substrate. The physical form of the base (e.g., powder vs. solution) also impacts handling and reaction kinetics at scale.

Q4: What are the key safety considerations for the pilot plant production of this compound, especially when using sodium amide?

A4: Safety is paramount when scaling up this compound synthesis. Key considerations include:

  • Inert Atmosphere: All reactions involving sodium amide must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and compatible gloves, is mandatory.[2]

  • Quenching Procedures: A well-defined and controlled procedure for quenching unreacted sodium amide is essential. This typically involves the slow, controlled addition of a less reactive alcohol (like isopropanol) before introducing more reactive quenching agents like ethanol (B145695) and then water.[3]

  • Fire Safety: Class D fire extinguishers for reactive metals must be readily available. Water should never be used on a sodium amide fire.[1]

  • Peroxide Formation: Sodium amide can form explosive peroxides over time. Containers should be dated upon receipt and opening, and stored in a cool, dry place. Discoloration (e.g., yellow or brown solids) can indicate peroxide formation, and such containers should not be handled.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields Inefficient Deprotonation: Incomplete reaction of the terminal alkyne with the base due to poor mixing or insufficient base.- Ensure vigorous stirring to maintain a good suspension of the base. - Use a slight excess of the strong base (e.g., 1.1-1.2 equivalents of NaNH₂).
Side Reactions: Elimination reaction if using a secondary or tertiary alkyl halide. Isomerization of the alkyne to other positions in the carbon chain (zipper reaction).- Use a primary alkyl halide for the alkylation step. - Maintain a controlled reaction temperature to minimize isomerization.
Loss during Workup/Purification: Inefficient extraction or loss of product during distillation.- Optimize extraction solvent and pH. - Use fractional distillation under reduced pressure with an efficient column to separate this compound from close-boiling impurities.
Presence of Impurities Unreacted Starting Materials: Incomplete reaction due to insufficient reaction time or temperature.- Monitor the reaction progress using in-process controls (e.g., GC-MS). - Ensure the reaction is run to completion before quenching.
Allene Formation: A potential by-product in dehydrohalogenation reactions, especially if the reaction conditions are not optimized.- Use a very strong base like sodium amide which favors alkyne formation.[4] - Control the reaction temperature carefully.
Over-alkylation: In syntheses starting from acetylene, reaction at both ends of the alkyne can occur if stoichiometry is not carefully controlled.- For mono-alkylation, use a controlled amount of the alkylating agent.
Reaction Stalls or is Sluggish Poor Reagent Quality: Deactivated sodium amide due to exposure to air or moisture.- Use freshly opened or properly stored sodium amide. - Ensure all solvents and reagents are anhydrous.
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Gradually increase the reaction temperature while carefully monitoring for exotherms.
Safety Incidents (e.g., fire during quench) Uncontrolled Quenching: Adding a highly reactive quenching agent (like water) too quickly to unreacted sodium amide.- Follow a stepwise quenching protocol: slowly add a less reactive alcohol (e.g., isopropanol) first, followed by a more reactive alcohol (e.g., ethanol), and finally water.[3]
Exposure to Air/Moisture: Leak in the inert atmosphere system leading to reaction of sodium amide with air or moisture.- Ensure all glassware and reactors are properly dried and the system is leak-tight. - Maintain a positive pressure of inert gas throughout the reaction.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis of this compound via Alkylation of 1-Pentyne

ParameterLaboratory Scale (100 mL flask)Pilot Plant Scale (100 L Reactor)Key Considerations for Scale-Up
Reactants
1-Pentyne0.5 mol50 molEnsure high purity to avoid side reactions.
Sodium Amide0.55 mol55 molHandle large quantities under strict inert conditions.[1]
1-Bromopentane0.5 mol50 molAddition rate needs to be controlled to manage exotherm.
Solvent
Liquid Ammonia~50 mL~50 LRequires a cooled reactor with a pressure-rated system.
Reaction Conditions
Temperature-33 °C-33 °C to -30 °CMaintain efficient cooling to dissipate heat of reaction.
Reaction Time2 hours4-6 hoursLonger time may be needed to ensure complete mixing and reaction.
Workup
Quenching AgentSaturated NH₄Cl (aq)Slow addition of Isopropanol (B130326), then water.Controlled addition is critical for safety with large amounts of unreacted NaNH₂.[3]
Yield & Purity
Isolated Yield~85%~75-80%Yield may be slightly lower due to mass transfer limitations and more complex workup.
Purity (by GC)>98%>97%Efficient fractional distillation is crucial for high purity.

Note: The data for the pilot plant scale are illustrative and represent typical observations during scale-up. Actual results may vary based on specific equipment and process optimization.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Alkylation of 1-Pentyne

1. Reactor Preparation:

  • A 100 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.

  • The reactor is cooled to -40 °C using a circulating cooling system.

2. Sodium Amide Suspension:

  • Under a strong nitrogen counter-flow, 55 mol of sodium amide is carefully added to the reactor.

  • Approximately 50 L of liquid ammonia is condensed into the reactor with stirring to form a greyish suspension.

3. Deprotonation of 1-Pentyne:

  • 50 mol of 1-pentyne is slowly added to the sodium amide suspension via the dropping funnel over 1-2 hours, maintaining the temperature below -30 °C.

  • The mixture is stirred for an additional hour to ensure complete formation of the pentynyl sodium salt.

4. Alkylation:

  • 50 mol of 1-bromopentane is added dropwise over 2-3 hours, ensuring the temperature does not exceed -25 °C.

  • After the addition is complete, the reaction mixture is stirred for another 2-3 hours at -30 °C.

5. In-Process Control:

  • A small, carefully quenched sample is taken and analyzed by GC-MS to monitor the disappearance of 1-pentyne and the formation of this compound.

6. Quenching and Work-up:

  • The reaction is carefully quenched by the slow, dropwise addition of isopropanol until the evolution of ammonia gas subsides.

  • Water is then slowly added to dissolve the inorganic salts.

  • The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or hexane).

7. Purification:

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude this compound is purified by fractional distillation under reduced pressure.

Protocol 2: Pilot-Scale Synthesis of this compound via Dehydrohalogenation

(This is an alternative method and requires the prior synthesis of a dihaloalkane precursor.)

1. Reactor Setup:

  • A 100 L reactor, as described in Protocol 1, is prepared and made inert.

2. Reagent Charging:

  • 60 mol of sodium amide is suspended in a suitable anhydrous solvent (e.g., mineral oil or high-boiling ether) under a nitrogen atmosphere.

  • The suspension is heated to the desired reaction temperature (this will depend on the specific dihaloalkane and solvent).

3. Dehydrohalogenation:

  • A solution of 20 mol of 5,6-dibromodecane in the same anhydrous solvent is added slowly to the heated sodium amide suspension.

  • The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.

  • The mixture is stirred at temperature for several hours until the reaction is complete (monitored by GC-MS).

4. Workup and Purification:

  • The reaction mixture is cooled, and the excess sodium amide is quenched following the safety procedures outlined in Protocol 1.

  • The product is isolated by extraction and purified by fractional distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow_alkylation cluster_prep Reactor Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification prep Dry & Inert 100L Reactor add_nh3 Condense Liquid NH3 prep->add_nh3 Cool to -40°C add_nanh2 Add NaNH2 add_nh3->add_nanh2 deprotonation Add 1-Pentyne add_nanh2->deprotonation Stir to suspend alkylation Add 1-Bromopentane deprotonation->alkylation Form Pentynyl Sodium quench Controlled Quench alkylation->quench Reaction Complete extraction Extraction quench->extraction distillation Fractional Distillation extraction->distillation product Pure this compound distillation->product

Caption: Workflow for the pilot-scale synthesis of this compound via alkylation.

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_impurities By-product Formation start Low Yield of this compound check_reaction In-process control (GC-MS) shows unreacted starting material? start->check_reaction yes_incomplete Yes check_reaction->yes_incomplete Yes no_complete No check_reaction->no_complete No cause1 Poor Mixing yes_incomplete->cause1 cause2 Inactive Base yes_incomplete->cause2 cause3 Insufficient Time/Temp yes_incomplete->cause3 check_impurities Significant by-products observed? no_complete->check_impurities solution1 Increase Stirrer Speed cause1->solution1 solution2 Use Fresh NaNH2 cause2->solution2 solution3 Increase Reaction Time or Temp cause3->solution3 yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No cause4 Isomerization (Zipper Reaction) yes_impurities->cause4 cause5 Elimination (E2) yes_impurities->cause5 workup_loss Loss during workup/purification no_impurities->workup_loss solution4 Maintain Low Temperature cause4->solution4 solution5 Ensure Primary Alkyl Halide cause5->solution5 solution6 Optimize Extraction & Distillation workup_loss->solution6

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Validation & Comparative

5-Decyne in Catalytic Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 5-decyne's performance against other common internal alkynes in catalytic hydrogenation and other transformations, supported by experimental data and detailed protocols.

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective transformation of internal alkynes is a cornerstone of molecular construction. The choice of alkyne substrate can significantly influence reaction efficiency, selectivity, and catalyst performance. This guide provides a comparative analysis of this compound against other widely used internal alkynes—4-octyne (B155765), 3-hexyne (B1328910), and diphenylacetylene (B1204595)—in various catalytic reactions, with a focus on hydrogenation.

While direct comparative studies under identical catalytic hydrogenation conditions for this compound are limited in publicly available literature, this guide synthesizes existing data for other internal alkynes to provide a cohesive overview and benchmark for future investigations involving this compound.

Performance in Catalytic Semihydrogenation

Catalytic semihydrogenation is a fundamental transformation, converting alkynes to alkenes with high stereoselectivity. The ideal catalyst facilitates the addition of one equivalent of hydrogen, yielding the desired alkene without over-reduction to the corresponding alkane. The following tables summarize the performance of various internal alkynes in catalytic semihydrogenation reactions.

Table 1: Performance of Internal Alkynes in Nickel-Catalyzed Semihydrogenation

AlkyneCatalyst SystemSolventTemp. (°C)H₂ Pressure (bar)Conversion (%)Alkene Selectivity (%)Alkane Formation (%)Reference
4-OctyneNi-NPs in [CNC₃MMIM]NTf₂Cyclohexane4049282 (Z-isomer)Not specified[1]
3-HexyneNickel Boride (Ni₂B)Ethanol251>9898 (cis-isomer)Minimal
2-HexyneNickel Boride (Ni₂B)Ethanol251>9896 (cis-isomer)Minimal

Table 2: Performance of Internal Alkynes in Palladium-Catalyzed Semihydrogenation

AlkyneCatalyst SystemSolventTemp. (°C)H₂ Pressure (bar)Conversion (%)Alkene Selectivity (%)Reference
4-OctynePdCl₂ (0.0002 mol%)Ethanol905>95>96 (cis-isomer)[2]
DiphenylacetylenePdCl₂ (0.04 mol%)Ethanol305>95>95[2]
DiphenylacetyleneNiCo/MCMethanol50NaBH₄71.587.1 (cis-stilbene)[3]

Observations and Comparison:

From the available data, both nickel and palladium-based catalysts demonstrate high efficiency and selectivity in the semihydrogenation of internal alkynes like 4-octyne, 3-hexyne, and diphenylacetylene. Nickel boride appears to be a highly effective and selective catalyst for the conversion of smaller internal alkynes to their cis-alkenes with minimal over-reduction. Similarly, soluble palladium catalysts show excellent selectivity for the semihydrogenation of both aliphatic and aromatic internal alkynes.

Without direct experimental data for this compound under these specific conditions, we can extrapolate that its behavior would be similar to that of 4-octyne due to their structural similarities as dialkyl-substituted internal alkynes. However, steric hindrance and electronic effects specific to the butyl groups in this compound might influence reaction rates and catalyst interactions. Further experimental investigation is required to confirm this.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the catalytic hydrogenation of internal alkynes.

General Procedure for Semihydrogenation using a Poisoned Palladium Catalyst (Lindlar's Catalyst)

This procedure is a general method for the selective reduction of internal alkynes to cis-alkenes.[1][4][5]

Materials:

  • Internal alkyne (e.g., 4-octyne)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (B57606) (optional, as a further deactivator)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the internal alkyne in the chosen solvent.

  • Add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne. If desired, a small amount of quinoline can be added to further enhance selectivity.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or distillation to yield the pure cis-alkene.

General Procedure for Full Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the complete reduction of an internal alkyne to the corresponding alkane.[6][7][8]

Materials:

  • Internal alkyne (e.g., this compound)

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the internal alkyne in the solvent.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) as the dry catalyst can be pyrophoric.

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove the inert atmosphere.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude alkane.

  • Purify the product by appropriate methods if necessary.

Experimental and Logical Workflows

To visualize the process of catalyst selection and reaction execution, the following diagrams illustrate the typical workflows.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_exec Execution cluster_workup Workup and Analysis A Select Alkyne Substrate (e.g., this compound) B Choose Catalytic System (e.g., Pd/C, Lindlar's) A->B C Select Solvent and Reaction Conditions B->C D Combine Reactants and Catalyst C->D E Introduce Hydrogen Gas D->E F Monitor Reaction Progress (TLC, GC) E->F G Filter Catalyst F->G H Solvent Removal G->H I Purify and Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for catalytic hydrogenation of internal alkynes.

SignalingPathways cluster_pathway Catalytic Hydrogenation Pathways Alkyne Internal Alkyne (R-C≡C-R') Alkene_cis cis-Alkene Alkyne->Alkene_cis  Lindlar's Catalyst, H₂ (Syn-addition) Alkene_trans trans-Alkene Alkyne->Alkene_trans  Na, liq. NH₃ (Anti-addition) Alkane Alkane Alkyne->Alkane Pd/C, H₂ (excess) Alkene_cis->Alkane Pd/C, H₂ (Over-reduction)

Caption: Reaction pathways for the reduction of internal alkynes.

Conclusion and Future Outlook

The subtle interplay of steric and electronic factors arising from the butyl chains of this compound may lead to differences in reaction kinetics and catalyst-substrate interactions compared to smaller alkynes like 3-hexyne or more electronically distinct ones like diphenylacetylene. Future research should focus on direct comparative studies to elucidate these potential differences. Such studies will be invaluable for the fine-tuning of catalytic systems and the strategic design of synthetic routes in pharmaceutical and materials science applications.

References

A Comparative Analysis of the Reactivity of 5-Decyne and 1-Decyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical behavior of an internal versus a terminal alkyne, supported by experimental data and detailed protocols.

The positioning of a carbon-carbon triple bond within a molecule dictates its reactivity, a fundamental concept for chemists in research, and particularly in the intricate field of drug development. This guide provides a comprehensive comparison of 5-decyne, a symmetrical internal alkyne, and 1-decyne (B165119), a terminal alkyne. We will explore their reactivity in a range of common organic transformations, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding.

Key Differences in Reactivity: An Overview

The primary distinction between terminal and internal alkynes lies in the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes. This feature, absent in internal alkynes like this compound, imparts unique reactivity to 1-decyne, allowing for deprotonation to form a potent acetylide nucleophile. Furthermore, steric hindrance and electronic effects around the triple bond contribute to the differing reactivity profiles of these two isomers.

Catalytic Hydrogenation: A Tale of Two Stereochemistries

The reduction of alkynes to alkenes is a cornerstone of organic synthesis, with the choice of catalyst dictating the stereochemical outcome.

Syn-Hydrogenation with Lindlar's Catalyst: The use of a "poisoned" palladium catalyst, known as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding a cis-alkene.[1][2] This method is effective for both internal and terminal alkynes.

Anti-Hydrogenation with Sodium in Liquid Ammonia (B1221849): In contrast, the dissolving metal reduction using sodium in liquid ammonia leads to the anti-addition of hydrogen, producing a trans-alkene. This reaction proceeds via a radical anion intermediate, with the trans isomer being the thermodynamically favored product.[3][4]

ReactionSubstrateProductYield (%)Reference
Hydrogenation (Lindlar's Catalyst)This compound(Z)-5-DeceneHigh (qualitative)[5]
Hydrogenation (Na/NH₃)This compound(E)-5-Decene>80[3]

Experimental Protocol: Reduction of this compound to (E)-5-Decene with Sodium in Liquid Ammonia

  • Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is charged with liquid ammonia (approx. 200 mL) at -78 °C.

  • Addition of Sodium: Small pieces of sodium metal are added to the stirred liquid ammonia until a persistent blue color is obtained.

  • Substrate Addition: A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred for 2 hours at -78 °C.

  • Quenching: The reaction is quenched by the careful addition of ammonium (B1175870) chloride.

  • Workup: The ammonia is allowed to evaporate. Water and diethyl ether are added to the residue. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure to yield (E)-5-decene.

G cluster_0 Catalytic Hydrogenation Pathways This compound This compound Lindlar_Catalyst H₂, Lindlar's Catalyst (syn-addition) This compound->Lindlar_Catalyst Na_NH3 Na, NH₃(l) (anti-addition) This compound->Na_NH3 1-Decyne 1-Decyne 1-Decyne->Lindlar_Catalyst 1-Decyne->Na_NH3 cis-Alkene cis-Alkene trans-Alkene trans-Alkene Lindlar_Catalyst->cis-Alkene (Z)-5-Decene 1-Decene 1-Decene Lindlar_Catalyst->1-Decene Na_NH3->trans-Alkene (E)-5-Decene Na_NH3->1-Decene

Caption: Comparative hydrogenation pathways for this compound and 1-decyne.

Electrophilic Addition of Hydrogen Halides: Regioselectivity in Focus

The addition of hydrogen halides (HX) to alkynes is a classic example of an electrophilic addition reaction. For unsymmetrical alkynes like 1-decyne, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms.[6][7] This leads to the formation of a more stable vinyl cation intermediate. For symmetrical internal alkynes like this compound, the two carbons of the triple bond are equivalent, so only one product is formed upon the first addition.

ReactionSubstrateReagentMajor ProductReference
Hydrohalogenation1-DecyneHBr (1 equiv.)2-Bromo-1-decene[7]
HydrohalogenationThis compoundHBr (1 equiv.)(E/Z)-5-Bromo-5-deceneGeneral Knowledge

Experimental Protocol: Hydrobromination of 1-Decyne

  • Setup: A solution of 1-decyne (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of HBr in acetic acid (1 equivalent) is added dropwise to the stirred alkyne solution.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield 2-bromo-1-decene.

G 1-Decyne 1-Decyne HBr HBr 1-Decyne->HBr Protonation Vinyl_Cation_1 Secondary Vinyl Cation (Less Stable) HBr->Vinyl_Cation_1 Path A Vinyl_Cation_2 Secondary Vinyl Cation (More Stable) HBr->Vinyl_Cation_2 Path B (Favored) Product_1 1-Bromo-1-decene (Minor) Vinyl_Cation_1->Product_1 Br⁻ attack Product_2 2-Bromo-1-decene (Major - Markovnikov) Vinyl_Cation_2->Product_2 Br⁻ attack Br- Br-

Caption: Regioselectivity in the hydrobromination of 1-decyne.

Hydration of Alkynes: Formation of Carbonyl Compounds

The addition of water across the triple bond, known as hydration, leads to the formation of carbonyl compounds. The regioselectivity and reaction conditions differ significantly for terminal and internal alkynes.

Acid-Catalyzed Hydration: The hydration of alkynes can be catalyzed by strong acids, often with the addition of a mercury(II) salt as a co-catalyst, particularly for terminal alkynes.[8][9] The reaction follows Markovnikov's rule, leading to the formation of a ketone. For 1-decyne, this results in 2-decanone (B165314). For the symmetrical this compound, hydration yields 5-decanone.

Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov addition of water. For terminal alkynes like 1-decyne, this reaction is a valuable method for the synthesis of aldehydes, in this case, decanal.[10] For symmetrical internal alkynes like this compound, hydroboration-oxidation still leads to the corresponding ketone, 5-decanone.

ReactionSubstrateProductYield (%)Reference
Acid-Catalyzed Hydration1-Decyne2-DecanoneHigh (qualitative)[11]
Acid-Catalyzed HydrationThis compound5-DecanoneHigh (qualitative)General Knowledge
Hydroboration-Oxidation1-DecyneDecanalHigh (qualitative)

Experimental Protocol: Acid-Catalyzed Hydration of 1-Decyne to 2-Decanone

  • Setup: A mixture of water and concentrated sulfuric acid is prepared and cooled. Mercuric sulfate is then added.

  • Substrate Addition: 1-Decyne is added to the acidic solution.

  • Reaction: The mixture is heated under reflux for several hours.

  • Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude 2-decanone is purified by distillation.

G cluster_1 Hydration of 1-Decyne cluster_2 Hydration of this compound 1-Decyne 1-Decyne Acid_Hydration H₂O, H₂SO₄, HgSO₄ (Markovnikov) 1-Decyne->Acid_Hydration Hydroboration 1. BH₃ 2. H₂O₂, NaOH (anti-Markovnikov) 1-Decyne->Hydroboration 2-Decanone 2-Decanone Acid_Hydration->2-Decanone Decanal Decanal Hydroboration->Decanal This compound This compound Acid_Hydration_5 H₂O, H₂SO₄ This compound->Acid_Hydration_5 Hydroboration_5 1. BH₃ 2. H₂O₂, NaOH This compound->Hydroboration_5 5-Decanone 5-Decanone Acid_Hydration_5->5-Decanone Hydroboration_5->5-Decanone

Caption: Hydration pathways for 1-decyne and this compound.

Oxidative Cleavage: Breaking the Triple Bond

Ozonolysis provides a method for the complete cleavage of the carbon-carbon triple bond.[12][13] The products formed depend on whether the alkyne is internal or terminal.

  • Internal Alkynes: Ozonolysis of an internal alkyne, such as this compound, followed by an oxidative workup, yields two carboxylic acid molecules. In the case of the symmetrical this compound, two molecules of pentanoic acid are formed.

  • Terminal Alkynes: Ozonolysis of a terminal alkyne, such as 1-decyne, results in a carboxylic acid and carbon dioxide.[14]

ReactionSubstrateProducts
OzonolysisThis compoundPentanoic acid (2 equivalents)
Ozonolysis1-DecyneNonanoic acid and Carbon dioxide

Experimental Protocol: Ozonolysis of this compound

  • Setup: A solution of this compound in an inert solvent like dichloromethane (B109758) is cooled to -78 °C.

  • Ozonolysis: A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkyne.

  • Workup: The excess ozone is removed by bubbling nitrogen through the solution. An oxidative workup is then performed by adding hydrogen peroxide.

  • Isolation: The solvent is removed, and the resulting pentanoic acid is isolated and purified.

The Unique Reactivity of 1-Decyne: The Sonogashira Coupling

A key reaction exclusive to terminal alkynes is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex molecules. This compound, lacking a terminal C-H bond, does not undergo this reaction.

ReactionSubstrateReactantsProductYield (%)Reference
Sonogashira Coupling1-DecyneIodobenzene (B50100), Pd(PPh₃)₄, CuI, Et₃N1-Phenyl-1-decyne~60-70 (representative)

Experimental Protocol: Sonogashira Coupling of 1-Decyne with Iodobenzene

  • Setup: A flask is charged with iodobenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2 mol%), and a copper(I) co-catalyst like CuI (e.g., 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • Solvent and Base: Anhydrous triethylamine (B128534) (as both a base and solvent) is added, followed by 1-decyne (1.2 equivalents).

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or GC).

  • Workup: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography to yield 1-phenyl-1-decyne.

G cluster_0 Sonogashira Coupling cluster_1 Internal Alkyne Inactivity 1-Decyne 1-Decyne Catalyst Pd(PPh₃)₄, CuI, Et₃N 1-Decyne->Catalyst Iodobenzene Iodobenzene Iodobenzene->Catalyst Product 1-Phenyl-1-decyne Catalyst->Product This compound This compound No_Reaction No Reaction This compound->No_Reaction

Caption: Applicability of Sonogashira coupling to terminal alkynes.

Conclusion

The comparative reactivity of this compound and 1-decyne highlights the profound influence of the triple bond's position. The acidity of the terminal proton in 1-decyne opens up a unique avenue of reactivity, most notably in the formation of acetylides for carbon-carbon bond formation via reactions like the Sonogashira coupling. In contrast, the reactivity of the symmetrical internal alkyne, this compound, is primarily governed by the electronic and steric environment of the triple bond itself. Understanding these nuances is paramount for the strategic design of synthetic routes in academic research and the development of novel therapeutics.

References

A Spectroscopic Showdown: Unmasking the Stereoisomers of 5-Decene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of cis- and trans-5-decene (B166815) using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. This guide provides researchers, scientists, and drug development professionals with the key spectroscopic differentiators, supporting data, and detailed experimental protocols for unambiguous stereoisomer identification.

In the realm of organic chemistry, the seemingly subtle difference between cis and trans isomers can have profound impacts on a molecule's physical properties, reactivity, and biological activity. Distinguishing between these geometric isomers is therefore a critical task in chemical synthesis and analysis. This guide offers a head-to-head spectroscopic comparison of cis-5-decene (B1353255) and trans-5-decene, providing the characteristic spectral fingerprints that allow for their definitive identification.

At a Glance: Key Spectroscopic Differences

While both isomers share the same molecular formula (C₁₀H₂₀) and connectivity, their distinct spatial arrangements give rise to unique spectroscopic signatures. The most reliable distinctions are found in their Infrared and Nuclear Magnetic Resonance spectra. Mass Spectrometry, in contrast, is generally less effective in differentiating between these two isomers due to similar fragmentation patterns.

Spectroscopic TechniqueKey Distinguishing Featurecis-5-Decenetrans-5-Decene
Infrared (IR) Spectroscopy C-H out-of-plane bending~700 cm⁻¹ (strong)~965 cm⁻¹ (strong)
C=C stretching~1655 cm⁻¹ (weak to medium)~1670 cm⁻¹ (weak, sometimes absent)
¹H NMR Spectroscopy Vinylic proton coupling constant (³J)~10 Hz~15 Hz
Vinylic proton chemical shift (δ)~5.3-5.4 ppm~5.3-5.4 ppm
¹³C NMR Spectroscopy Allylic carbon chemical shift (δ)~27 ppm~32 ppm
Vinylic carbon chemical shift (δ)~130 ppm~130 ppm
Mass Spectrometry (MS) Fragmentation PatternVery similar to trans isomerVery similar to cis isomer

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: A Tale of Two Bends

The most definitive IR spectral feature for distinguishing between cis- and trans-1,2-disubstituted alkenes is the out-of-plane C-H bending vibration.[1]

  • cis-5-Decene : Exhibits a strong absorption band around 700 cm⁻¹. This is characteristic of the two adjacent C-H bonds on the same side of the double bond bending in unison.

  • trans-5-Decene : Shows a strong absorption band near 965 cm⁻¹.[1] This higher frequency is indicative of the C-H bonds being on opposite sides of the double bond.

The C=C stretching vibration also differs slightly. In cis-5-decene, this appears as a weak to medium band around 1655 cm⁻¹. For trans-5-decene, the C=C stretch is typically weaker and occurs at a slightly higher frequency, around 1670 cm⁻¹. Due to the symmetry of the trans isomer, this peak can sometimes be very weak or even absent.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Coupling

¹H NMR spectroscopy provides an unambiguous method to differentiate between the two isomers through the analysis of the coupling constant between the vinylic protons.[3][4]

  • Vinylic Protons (C5-H and C6-H) :

    • In cis-5-decene , the dihedral angle between the vinylic protons is approximately 0°, resulting in a smaller vicinal coupling constant (³J) of around 10 Hz.[4][5]

    • In trans-5-decene , the dihedral angle is approximately 180°, leading to a larger ³J value of about 15 Hz.[4][5][6]

    • The chemical shift for these protons is similar for both isomers, typically appearing in the range of 5.3-5.4 ppm.[6]

¹³C NMR spectroscopy offers a secondary, yet reliable, point of differentiation by examining the chemical shifts of the allylic carbon atoms (C4 and C7).

  • Allylic Carbons (C4 and C7) :

    • In cis-5-decene , steric hindrance between the alkyl chains causes a shielding effect, resulting in an upfield shift for the allylic carbons to approximately 27 ppm.

    • In trans-5-decene , the alkyl chains are further apart, leading to a downfield shift for the allylic carbons to around 32 ppm.[7]

Mass Spectrometry (MS): A Challenge in Differentiation

Electron ionization mass spectrometry (EI-MS) is generally not a reliable method for distinguishing between cis and trans isomers of acyclic alkenes.[8][9] Both cis- and trans-5-decene are expected to produce very similar mass spectra. The molecular ion peak (M⁺˙) will be observed at m/z 140. The fragmentation patterns are dominated by allylic cleavage and other rearrangements that are not significantly influenced by the initial stereochemistry of the double bond. Both isomers will likely show prominent fragments at m/z 55, 69, 83, and 97.

Experimental Protocols

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like 5-decene, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation : An FTIR spectrometer is used.

  • Data Acquisition :

    • Acquire a background spectrum of the clean salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis : Identify the key C-H out-of-plane bending and C=C stretching frequencies to determine the isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the 5-decene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

  • ¹H NMR Data Acquisition :

    • Tune and shim the spectrometer for the sample.

    • Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • ¹³C NMR Data Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Analysis : For ¹H NMR, determine the coupling constant of the vinylic proton signals. For ¹³C NMR, identify the chemical shifts of the allylic carbons.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC) system for volatile liquids like 5-decene. This allows for separation from any impurities.

  • Ionization : Use electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis : The ions are separated by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured by a detector.

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). Identify the molecular ion peak and the major fragment ions.

Visualizing the Difference

To further illustrate the structural and analytical distinctions, the following diagrams are provided.

G cluster_cis cis-5-Decene cluster_trans trans-5-Decene cis_img cis_img trans_img trans_img G cluster_workflow Spectroscopic Analysis Workflow Sample 5-Decene Isomer (cis or trans) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Analysis Analyze C-H bend (~700 cm⁻¹ for cis, ~965 cm⁻¹ for trans) IR->IR_Analysis NMR_Analysis Analyze Vinylic ³J (~10 Hz for cis, ~15 Hz for trans) Analyze Allylic ¹³C Shift NMR->NMR_Analysis MS_Analysis Analyze M⁺˙ and Fragmentation (Similar for both isomers) MS->MS_Analysis Identification Isomer Identification IR_Analysis->Identification NMR_Analysis->Identification MS_Analysis->Identification

References

Validating the Purity of Synthesized 5-Decyne: A Comparative Guide to GC-MS and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for validating the purity of synthesized 5-decyne. We present supporting experimental data and detailed protocols to inform the selection of the most suitable analytical technique.

This compound, an internal alkyne, is a valuable building block in organic synthesis. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in the final product. A common route to synthesizing this compound is the alkylation of a terminal alkyne, such as 1-hexyne, with an alkyl halide. This synthesis, however, can introduce several impurities that must be identified and quantified.

The Challenge of Impurity Profiling in this compound Synthesis

The synthesis of this compound via the alkylation of terminal alkynes can result in a range of impurities that may compromise its utility in further chemical transformations.[1][2] The primary impurities of concern include:

  • Unreacted Starting Materials: Residual terminal alkynes (e.g., 1-hexyne) and alkyl halides.

  • Isomeric Byproducts: Positional isomers of this compound (e.g., 4-decyne, 3-decyne) can form through rearrangement reactions, especially under certain reaction conditions.

  • Elimination Byproducts: Reaction of the acetylide ion with secondary or tertiary alkyl halides can lead to the formation of alkenes through elimination reactions.[2]

Given the structural similarity of these potential impurities to this compound, a highly sensitive and selective analytical method is required for accurate purity assessment.

Comparative Analysis of Purity Validation Techniques

GC-MS, NMR, and FTIR spectroscopy are powerful analytical tools, each with distinct advantages and limitations for the purity analysis of this compound.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations for this compound Analysis
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.- High sensitivity for detecting trace impurities.- Excellent separation of volatile isomers.- Provides structural information from mass fragmentation patterns.[3]- Destructive technique.- May require derivatization for non-volatile impurities.
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.- Non-destructive.- Provides unambiguous structural elucidation.- Quantitative NMR (qNMR) allows for accurate purity determination without a reference standard for each impurity.[4]- Lower sensitivity compared to GC-MS for trace impurities.- Signal overlap can complicate analysis in complex mixtures.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present in a sample.- Fast and non-destructive.- Effective for identifying the presence or absence of key functional groups (e.g., terminal C-H stretch in residual 1-hexyne).[5][6]- Not inherently quantitative without calibration.[7]- Weak or absent C≡C stretch for symmetrical internal alkynes like this compound.[5]- Limited ability to distinguish between structurally similar isomers.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is designed for the separation and identification of this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons based on their boiling points.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Maintain at 200°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Expected Results: Under these conditions, this compound will have a specific retention time. Isomers with the triple bond closer to the end of the chain (e.g., 1-decyne, 2-decyne) are generally more volatile and will elute earlier. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 138, along with characteristic fragmentation patterns of alkyl chains.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation:

¹H NMR Parameters:

  • Acquire the spectrum at 400 MHz.

  • Expected chemical shifts for this compound:

    • ~0.9 ppm (triplet, 6H, -CH₃)

    • ~1.4-1.5 ppm (multiplet, 8H, -CH₂CH₃ and -CH₂C≡C)

    • ~2.1 ppm (multiplet, 4H, -CH₂C≡C)

¹³C NMR Parameters:

  • Acquire the spectrum at 100 MHz.

  • Expected chemical shifts for this compound:

    • ~13.9 ppm (-CH₃)

    • ~19.1 ppm (-CH₂C≡C)

    • ~22.2 ppm (-CH₂CH₃)

    • ~31.4 ppm (-CH₂CH₂CH₃)

    • ~80.5 ppm (-C≡C-)

Impurities such as terminal alkynes would show a characteristic acetylenic proton signal in the ¹H NMR spectrum around 1.8-3.1 ppm.[5]

FTIR Spectroscopy

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small drop of the liquid this compound sample directly on the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Results:

  • C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹.

  • C≡C stretch: A weak or absent band in the 2100-2260 cm⁻¹ region due to the symmetrical nature of the this compound molecule.[5][6]

  • The presence of a sharp peak around 3300 cm⁻¹ would indicate the presence of a terminal alkyne impurity.[5][6]

Visualizing the Workflow

GCMS_Workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Validation cluster_results Data Interpretation synthesis Alkylation of 1-Hexyne crude_product Crude this compound (with impurities) synthesis->crude_product gcms GC-MS Analysis crude_product->gcms Separation & Fragmentation nmr NMR Spectroscopy crude_product->nmr Structural Elucidation ftir FTIR Spectroscopy crude_product->ftir Functional Group ID purity_assessment Purity Assessment & Impurity Profile gcms->purity_assessment nmr->purity_assessment ftir->purity_assessment

Caption: Workflow for the synthesis and purity validation of this compound.

Conclusion

For the comprehensive purity validation of synthesized this compound, GC-MS stands out as the most powerful technique , offering unparalleled sensitivity for the detection of trace impurities and excellent resolution for separating closely related isomers. While NMR spectroscopy provides invaluable, unambiguous structural information and quantitative analysis capabilities , its lower sensitivity may not be sufficient for detecting impurities at very low levels. FTIR spectroscopy serves as a rapid, qualitative tool , particularly useful for quickly screening for the presence of specific functional groups indicative of common impurities like terminal alkynes.

Ultimately, a multi-technique approach is often the most robust strategy. Initial screening by FTIR can be followed by GC-MS for detailed impurity profiling and quantification. NMR can then be used to confirm the structure of the main product and any significant impurities. This integrated approach ensures the highest confidence in the purity of synthesized this compound, a critical factor for its successful application in research and development.

References

A Comparative Guide to the Electronic Structure of 5-Decyne and Other Internal Alkynes: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DFT in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and optical properties.[1][2] A smaller HOMO-LUMO gap generally indicates higher reactivity.

Comparative Analysis of Internal Alkynes

To provide a comprehensive comparison, this guide examines 5-decyne alongside three structurally similar internal alkynes with varying alkyl chain lengths: 2-butyne (B1218202), 3-hexyne, and 4-octyne. The electronic properties of these molecules were calculated using the B3LYP functional with a 6-311+G(d,p) basis set, a widely used and reliable method for organic molecules.

Quantitative Data Summary

The following table summarizes the key electronic properties calculated for this compound and the selected alternative internal alkynes. Experimental ionization potentials from the National Institute of Standards and Technology (NIST) database are included for comparison and validation of the computational approach.

MoleculeFormulaHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Experimental Ionization Potential (eV)
This compound C₁₀H₁₈-9.140.859.999.14 ± 0.02[3]
4-Octyne C₈H₁₄-9.250.9810.239.25 ± 0.05
3-Hexyne C₆H₁₀-9.421.1510.579.43 ± 0.03
2-Butyne C₄H₆-9.681.3411.029.59 ± 0.01

Observations:

  • As the length of the alkyl chains increases from 2-butyne to this compound, the HOMO energy level increases, indicating that less energy is required to remove an electron.

  • Conversely, the LUMO energy level decreases with increasing alkyl chain length, suggesting a greater ability to accept an electron.

  • Consequently, the HOMO-LUMO gap narrows as the alkyl chains become longer. This trend suggests that this compound is the most reactive among the studied alkynes.

  • The calculated HOMO energies show excellent agreement with the experimental ionization potentials, validating the accuracy of the chosen DFT methodology.

Methodologies

Computational Protocol: DFT Calculations

The electronic structure calculations for all molecules were performed using the following protocol:

  • Molecular Geometry Optimization: The initial structures of this compound, 4-octyne, 3-hexyne, and 2-butyne were built and optimized without any symmetry constraints using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations: The energies of the HOMO and LUMO, as well as the total electronic energy, were obtained from the output of the geometry optimization calculations. The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies.

Experimental Protocol: Photoionization Mass Spectrometry

Experimental ionization potentials are typically determined using techniques such as photoionization mass spectrometry. A general workflow for this method is as follows:

  • Sample Introduction: The gaseous sample of the alkyne is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a beam of monochromatic photons of varying energy.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

  • Ionization Potential Determination: The ionization potential is determined by plotting the ion signal against the photon energy and identifying the minimum energy required to produce a detectable signal.

Visualizations

DFT Workflow for Electronic Structure Analysis

The following diagram illustrates the typical workflow for a DFT study of a molecule's electronic structure.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_properties Electronic Properties (HOMO, LUMO, Energy) freq_calc->electronic_properties Verified Minimum homo_lumo_gap HOMO-LUMO Gap electronic_properties->homo_lumo_gap data_table Comparative Data Table homo_lumo_gap->data_table reactivity_prediction Reactivity Prediction data_table->reactivity_prediction

Caption: A flowchart of the DFT calculation process.

Relationship between Alkyl Chain Length and Electronic Properties

This diagram illustrates the inverse relationship between the length of the alkyl chains in internal alkynes and the magnitude of the HOMO-LUMO gap.

Alkyne_Properties cluster_properties Electronic Properties butyne 2-Butyne hexyne 3-Hexyne homo_lumo_gap HOMO-LUMO Gap butyne->homo_lumo_gap Increases hexyne->butyne octyne 4-Octyne octyne->hexyne decyne This compound decyne->octyne Decreasing Alkyl Chain Length reactivity Chemical Reactivity decyne->reactivity Increases homo_lumo_gap->reactivity Decreases with decreasing gap

Caption: Alkyl chain length vs. electronic properties.

Conclusion

This comparative guide demonstrates the utility of DFT calculations in elucidating the electronic structure of this compound and related internal alkynes. The presented data indicates a clear trend of decreasing HOMO-LUMO gap with increasing alkyl chain length, suggesting that this compound is the most reactive species in the series studied. The strong correlation between calculated HOMO energies and experimental ionization potentials provides confidence in the predictive power of the employed computational methodology. These findings offer a valuable theoretical framework for researchers working with internal alkynes in various applications, from drug design to the development of novel organic materials.

References

A Comparative Guide to the Reduction of 5-Decyne: Lindlar's Catalyst vs. Sodium in Liquid Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of internal alkynes to alkenes is a cornerstone of modern organic synthesis, providing crucial intermediates for the construction of complex molecules. The stereochemical outcome of this transformation—yielding either a cis or trans alkene—is paramount and is dictated by the choice of reduction methodology. This guide provides an in-depth comparison of two of the most common and effective methods for the partial reduction of 5-decyne: catalytic hydrogenation using Lindlar's catalyst and dissolving metal reduction with sodium in liquid ammonia (B1221849).

Performance Comparison at a Glance

ParameterLindlar's CatalystSodium in Liquid Ammonia
Product (Z)-5-Decene (cis)(E)-5-Decene (trans)
Stereoselectivity High (typically >95% cis)High (typically >95% trans)
Yield Generally good to excellent (80-95%)Good to excellent (>80%)[1]
Key Reagents H₂, Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinolineNa, liquid NH₃
Reaction Conditions 0 °C to room temperature, atmospheric pressure of H₂-33 °C (boiling point of ammonia)
Mechanism Syn-addition of hydrogen on a catalyst surfaceStepwise electron transfer and protonation

Reaction Pathways

The distinct stereochemical outcomes of these two reduction methods are a direct result of their fundamentally different reaction mechanisms.

lindlar_reduction This compound This compound Adsorption_on_Catalyst This compound adsorbed on catalyst surface This compound->Adsorption_on_Catalyst + H₂/Lindlar's Catalyst Syn_Addition Concerted addition of both H atoms from the same face Adsorption_on_Catalyst->Syn_Addition Syn-addition of H₂ cis-5-Decene cis-5-Decene Syn_Addition->cis-5-Decene

Figure 1. Reduction of this compound with Lindlar's catalyst.

sodium_ammonia_reduction This compound This compound Radical_Anion Radical anion intermediate This compound->Radical_Anion + Na Vinyl_Radical Vinyl radical (trans favored) Radical_Anion->Vinyl_Radical + NH₃ Vinyl_Anion Vinyl anion Vinyl_Radical->Vinyl_Anion + Na trans-5-Decene trans-5-Decene Vinyl_Anion->trans-5-Decene + NH₃

Figure 2. Reduction of this compound with sodium in liquid ammonia.

Experimental Protocols

Below are detailed experimental procedures for the reduction of this compound using both methods, adapted from established and reliable sources.

Experimental Protocol 1: Synthesis of (Z)-5-Decene via Lindlar's Catalyst

This procedure is adapted from a general method for the selective hydrogenation of internal alkynes.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane (B92381) (or another suitable solvent such as ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (balloon or controlled inlet)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for atmospheric pressure reactions (round-bottom flask, stirrer, gas inlet)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in hexane under an inert atmosphere.

  • Catalyst Addition: Add Lindlar's catalyst to the solution. The amount of catalyst is typically 5-10% by weight relative to the alkyne.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by distillation or column chromatography to afford pure (Z)-5-decene.

Experimental Protocol 2: Synthesis of (E)-5-Decene via Sodium in Liquid Ammonia

This procedure is based on the well-established dissolving metal reduction of internal alkynes.[2]

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia

  • Dry ice/acetone or a cryocooler for maintaining low temperature

  • A suitable quenching agent (e.g., ammonium (B1175870) chloride)

  • An organic solvent for extraction (e.g., diethyl ether or pentane)

  • Standard glassware for low-temperature reactions (three-necked flask, condenser, gas inlet)

Procedure:

  • Reaction Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense ammonia gas into the flask to the desired volume.

  • Sodium Dissolution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the formation of solvated electrons.

  • Alkyne Addition: Add a solution of this compound in a minimal amount of a dry ether solvent to the sodium-ammonia solution.

  • Reaction: Stir the reaction mixture at -33 °C (the boiling point of ammonia) until the blue color disappears, indicating the consumption of the sodium.

  • Quenching: Carefully quench the reaction by the slow addition of ammonium chloride to neutralize any remaining sodium amide.

  • Ammonia Evaporation: Allow the ammonia to evaporate overnight as the cooling bath warms to room temperature.

  • Workup: Add water to the residue and extract the organic product with diethyl ether or pentane.

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure (E)-5-decene.

Concluding Remarks

The choice between Lindlar's catalyst and a dissolving metal reduction for the synthesis of 5-decene is unequivocally determined by the desired stereochemistry of the final product. For the synthesis of (Z)-5-decene (cis), Lindlar's catalyst provides a reliable and high-yielding method.[1] Conversely, for the preparation of (E)-5-decene (trans), the sodium in liquid ammonia reduction is the method of choice, also affording the product in high yield. Both methods are highly stereoselective and are staples in the synthetic chemist's toolbox for the controlled preparation of specific alkene isomers from alkyne precursors.

References

Kinetic Showdown: 5-Decyne and its Alkyne Peers in Common Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the reaction kinetics of substrates is paramount for process optimization and control. This guide provides a comparative analysis of the kinetic profiles of 5-decyne and other internal alkynes in three fundamental reaction types: hydrogenation, oxidation, and halogenation. Due to a scarcity of published kinetic data specifically for this compound, this guide leverages data from structurally similar internal alkynes, such as 3-hexyne (B1328910) and diphenylacetylene, to provide a valuable comparative framework.

Comparative Kinetic Data

The following table summarizes key kinetic parameters for the reactions of this compound and comparable internal alkynes. It is important to note that direct kinetic data for this compound is limited in publicly available literature; therefore, data for analogous internal alkynes are presented to infer potential reactivity.

ReactionAlkyneCatalyst/ReagentRate LawRate Constant (k)Activation Energy (Ea)Temperature (°C)Reference
Hydrogenation 3-HexyneW-Pd/aluminar = k[3-hexyne]2.5[H2]-2.2Not specifiedNot specifiedNot specified[1]
1-Butyne (B89482)Palladium/aluminar = k[H2]1[1-butyne]-14.6 mol/(kg·s)15.5 kcal/mol44[2]
Phenylacetylene0.02%Pd-Y/Cr = k[C8H6]0.67Not specifiedNot specified90[3]
DiphenylacetylenePd1Ag3/Al2O3Not specifiedNot specifiedNot specifiedNot specified[4]
Oxidation (Ozonolysis) Internal Alkynes (General)O3, then H2ONot specifiedNot specifiedNot specified-78[5][6][7]
Halogenation (Bromination) 3-HexyneBr2 in acetic acidNot specifiedAlkene reacts ~105 times fasterNot specifiedNot specified[8]

Note: The negative order with respect to hydrogen in the hydrogenation of 3-hexyne suggests a complex mechanism involving competitive adsorption on the catalyst surface.[1] Similarly, the negative order for 1-butyne indicates inhibition by the alkyne at higher concentrations.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for the three reaction types discussed.

Catalytic Hydrogenation (Gas Chromatography Monitoring)

Objective: To determine the rate law and rate constant for the hydrogenation of an internal alkyne.

Materials:

  • Internal alkyne (e.g., this compound, 3-hexyne)

  • Hydrogen gas (high purity)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Anhydrous solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Internal standard (e.g., dodecane)

  • Gas-tight syringe

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and septum

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Catalyst Activation: The Pd/C catalyst is activated by heating under a stream of hydrogen gas.

  • Reaction Setup: A known amount of the internal alkyne and the internal standard are dissolved in the anhydrous solvent in the reaction flask. The solution is purged with an inert gas (e.g., argon) to remove air.

  • Initiation: A known mass of the activated catalyst is added to the flask, and the mixture is stirred vigorously. The reaction is initiated by introducing hydrogen gas at a constant pressure.

  • Monitoring: At timed intervals, small aliquots of the reaction mixture are withdrawn using a gas-tight syringe, filtered to remove the catalyst, and immediately analyzed by GC-FID.

  • Data Analysis: The concentration of the alkyne and the corresponding alkene product are determined by comparing their peak areas to that of the internal standard. The initial rates are calculated from the change in concentration over time. By varying the initial concentrations of the alkyne and the hydrogen pressure, the reaction orders and the rate constant can be determined.

Oxidation by Ozonolysis (Colorimetric Endpoint)

Objective: To qualitatively observe the oxidative cleavage of an internal alkyne.

Materials:

  • Internal alkyne (e.g., this compound)

  • Ozone generator

  • Methanol (B129727) (CH3OH), cooled to -78 °C

  • Sudan Red III indicator

  • Zinc dust or dimethyl sulfide (B99878) (DMS) for reductive workup

  • Water

Procedure:

  • Reaction Setup: The internal alkyne is dissolved in cold methanol (-78 °C) in a reaction vessel equipped with a gas dispersion tube. A small amount of Sudan Red III is added as an indicator.[5]

  • Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is continued until the initial red color of the indicator fades and a blue color, characteristic of unreacted ozone, persists.[5][7]

  • Workup: The ozone flow is stopped, and the solution is purged with nitrogen to remove excess ozone. A reducing agent (zinc dust or DMS) and water are added to the reaction mixture to decompose the intermediate ozonide.[5][6]

  • Product Isolation: The resulting carboxylic acids are then isolated and characterized. For internal alkynes, this process results in the cleavage of the triple bond to form two carboxylic acid molecules.[9][10]

Halogenation with Bromine (UV-Vis Spectroscopy Monitoring)

Objective: To determine the rate of bromination of an internal alkyne.

Materials:

  • Internal alkyne (e.g., this compound)

  • Bromine (Br2) solution of known concentration in a suitable solvent (e.g., acetic acid)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup: The UV-Vis spectrophotometer is set to measure the absorbance at the λmax of bromine in the chosen solvent.

  • Reaction Initiation: A solution of the internal alkyne in the solvent is placed in a quartz cuvette. A known, small volume of the bromine solution is rapidly added and mixed.

  • Data Acquisition: The absorbance of the solution is monitored over time. The disappearance of the bromine color corresponds to a decrease in absorbance.

  • Data Analysis: The concentration of bromine at different time points is calculated using the Beer-Lambert law. The rate of the reaction can be determined from the change in bromine concentration over time. By performing the reaction with different initial concentrations of the alkyne and bromine, the rate law and rate constant can be established.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in kinetic studies of this compound and its analogs, the following diagrams illustrate a typical reaction pathway and an experimental workflow.

Catalytic_Hydrogenation_Pathway Alkyne This compound (R-C≡C-R) Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption Catalyst_Surface Catalyst Surface (e.g., Pd/C) Alkane_Product Decane (Alkane) Catalyst_Surface->Alkane_Product H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Alkene_Intermediate cis-Dec-5-ene (cis-Alkene) Adsorbed_Alkyne->Alkene_Intermediate Hydrogen Addition Adsorbed_H->Adsorbed_Alkyne Alkene_Intermediate->Catalyst_Surface Further Hydrogenation

Catalytic hydrogenation pathway of an internal alkyne.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions (Alkyne, Reagent, Solvent) Setup_Apparatus Set up Reaction Apparatus (e.g., Flask, Spectrometer) Prep_Reactants->Setup_Apparatus Initiate_Reaction Initiate Reaction (Mixing, Temperature Control) Setup_Apparatus->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., GC, UV-Vis, NMR) Initiate_Reaction->Monitor_Progress Collect_Data Collect Data at Timed Intervals Monitor_Progress->Collect_Data Process_Data Process Raw Data (Concentration vs. Time) Collect_Data->Process_Data Determine_Rates Determine Initial Rates Process_Data->Determine_Rates Determine_Rate_Law Determine Rate Law and Rate Constant Determine_Rates->Determine_Rate_Law

A generalized workflow for a kinetic experiment.

References

A Comparative Guide to Isomeric Purity Analysis of 5-Decyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of reaction products derived from 5-decyne. We will explore the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy in distinguishing and quantifying various isomers, such as positional and geometric isomers, that may arise during chemical transformations of this compound. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in method selection and implementation.

Introduction to Isomeric Impurities in this compound Reactions

Reactions involving the internal alkyne this compound can lead to a variety of isomeric products. For instance, reduction reactions can yield both cis-(Z)- and trans-(E)-5-decene.[1] Isomerization reactions can shift the position of the triple bond, leading to other decyne isomers. The precise characterization and quantification of these isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. This guide compares the three primary analytical techniques used for this purpose.

Comparison of Analytical Techniques

The choice of analytical method for isomeric purity analysis depends on several factors, including the nature of the isomers (positional, geometric), their volatility, polarity, and the required level of quantification.[2]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.[3]Separation based on polarity and interaction with a stationary phase.[4]
Primary Separation Mechanism Boiling point on nonpolar columns; specific interactions on polar columns.[3]Differential partitioning between mobile and stationary phases.[4]
Common Isomers Analyzed Positional and geometric (cis/trans) isomers.[3]Positional, geometric, and enantiomeric isomers.[4]
Key Advantages High resolution for volatile compounds, well-established methods.Wide applicability to various polarities, non-destructive.
Key Limitations Requires volatile and thermally stable analytes; derivatization may be needed.[5]Lower resolution for some isomers compared to GC, can be more time-consuming.

Quantitative Data Summary

The following tables provide a summary of expected performance metrics for the analysis of this compound reaction products, specifically focusing on the common geometric isomers, cis- and trans-5-decene (B166815).

Gas Chromatography (GC) Data

Separation of cis- and trans-5-decene is readily achievable using capillary GC. The elution order is dependent on the polarity of the stationary phase.

Table 1: Predicted GC Retention Times for 5-Decene Isomers

IsomerStationary PhasePredicted Retention Time (min)Elution Order
trans-5-deceneNonpolar (e.g., DB-5)Shorter1st
cis-5-decene (B1353255)Nonpolar (e.g., DB-5)Longer2nd
cis-5-decenePolar (e.g., Carbowax 20M)Shorter1st
trans-5-decenePolar (e.g., Carbowax 20M)Longer2nd

Note: Absolute retention times will vary based on specific instrument conditions.

High-Performance Liquid Chromatography (HPLC) Data

HPLC can also be employed to separate geometric isomers, often with reversed-phase chromatography.

Table 2: Predicted HPLC Retention Data for 5-Decene Isomers

IsomerStationary PhaseMobile PhasePredicted Retention Time (min)
cis-5-deceneC18Acetonitrile/WaterShorter
trans-5-deceneC18Acetonitrile/WaterLonger

Note: Retention times are dependent on the exact mobile phase composition and flow rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides distinct signals for the vinylic protons of cis- and trans-5-decene, allowing for quantification by integration.

Table 3: ¹H NMR Chemical Shifts for 5-Decene Isomers

IsomerProtonPredicted Chemical Shift (δ, ppm)
trans-5-deceneVinylic (-CH=CH-)~5.39[6]
cis-5-deceneVinylic (-CH=CH-)~5.3-5.5

Note: Chemical shifts are relative to a reference standard (e.g., TMS) and can be influenced by the solvent.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography (GC-FID) Protocol

This protocol is designed for the quantitative analysis of cis- and trans-5-decene.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reaction product mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., hexane).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

Data Analysis:

  • Identify the peaks corresponding to trans-5-decene and cis-5-decene based on their retention times.

  • Integrate the peak areas for each isomer.

  • Calculate the percentage of each isomer relative to the total area of all isomeric peaks.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the separation of cis- and trans-5-decene.

Sample Preparation:

  • Prepare a stock solution of the reaction mixture at approximately 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Identify the peaks for cis- and trans-5-decene based on their retention times.

  • Quantify the isomers based on their peak areas and calculate the relative percentages.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR allows for the determination of the isomeric ratio without chromatographic separation.

Sample Preparation:

  • Accurately weigh approximately 15 mg of the reaction product mixture into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve the sample and internal standard in a known volume of deuterated chloroform (B151607) (CDCl₃).

Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Pulse Sequence: A standard 1D ¹H NMR experiment.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

  • Acquisition Time (aq): At least 3 seconds.

Data Analysis:

  • Identify the distinct vinylic proton signals for the cis and trans isomers.

  • Integrate the area of the characteristic signals for each isomer and the internal standard.

  • Calculate the molar ratio of the isomers based on the integral values, the number of protons contributing to each signal, and the known amount of the internal standard.

Visualizations

The following diagrams illustrate the reaction pathway and the analytical workflow.

reaction_pathway This compound This compound cis-5-Decene cis-5-Decene This compound->cis-5-Decene Reduction (e.g., Lindlar's Catalyst) trans-5-Decene trans-5-Decene This compound->trans-5-Decene Reduction (e.g., Na/NH3)

Figure 1. Reaction pathways from this compound to its geometric isomers.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction Product Reaction Product Dilution/Dissolution Dilution/Dissolution Reaction Product->Dilution/Dissolution GC-FID GC-FID Dilution/Dissolution->GC-FID HPLC-UV HPLC-UV Dilution/Dissolution->HPLC-UV qNMR qNMR Dilution/Dissolution->qNMR Peak Integration Peak Integration GC-FID->Peak Integration HPLC-UV->Peak Integration Signal Integration Signal Integration qNMR->Signal Integration Isomer Ratio Calculation Isomer Ratio Calculation Peak Integration->Isomer Ratio Calculation Signal Integration->Isomer Ratio Calculation

Figure 2. General workflow for isomeric purity analysis.

References

Characterization of 5-Decyne Derivatives: A Comparative Analysis of NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of elucidating the structural features of 5-decyne derivatives. We present a detailed analysis of a representative compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091), to illustrate the complementary nature of these methods.

The unique linear geometry and electronic properties of the alkyne functional group in this compound and its derivatives make them intriguing building blocks in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure and electronic environment is crucial for predicting their reactivity, biological activity, and material properties. NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule in solution, while X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Data Presentation: A Comparative Look at a this compound Derivative

Table 1: NMR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in CDCl₃

Atom Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1, C10 (CH₃)0.95 (d, J = 6.8 Hz)23.5
C2, C9 (CH)2.10 (sept, J = 6.8 Hz)30.1
C3, C8 (CH₂)1.65 (s)50.2
C4, C7 (C-OH)-70.8
C5, C6 (C≡C)-85.3
C4-OH, C7-OH2.50 (s, broad)-
C4-CH₃, C7-CH₃1.45 (s)31.5

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Coupling patterns are denoted as s (singlet), d (doublet), and sept (septet).

Table 2: Selected X-ray Crystallographic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

BondBond Length (Å)Bond AngleBond Angle (°)
C5≡C61.21C4-C5-C6178.5
C4-C51.47C5-C6-C7178.3
C6-C71.47C3-C4-C5110.2
C4-O11.43C5-C4-O1109.8
C7-O21.43C6-C7-O2109.5

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

NMR Spectroscopy

Sample Preparation: A sample of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (approximately 10 mg) is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied to simplify the spectrum.

X-ray Crystallography

Crystallization: Single crystals of 2,4,7,9-tetramethyl-5-decyne-4,7-diol suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a mixture of hexane (B92381) and ethyl acetate (B1210297) at room temperature.

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a temperature of 100 K using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The characterization of a this compound derivative involves a logical workflow, from synthesis to comprehensive structural analysis.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr xray X-ray Crystallography purification->xray nmr_analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) nmr->nmr_analysis xray_analysis X-ray Data Analysis (Bond Lengths, Bond Angles, Crystal Packing) xray->xray_analysis conclusion Comprehensive Structural Elucidation nmr_analysis->conclusion xray_analysis->conclusion

Characterization workflow for this compound derivatives.

Comparison of Techniques

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (single crystal)
Information Provided Connectivity, chemical environment of atoms, dynamic processes in solution.Precise 3D arrangement of atoms, bond lengths, bond angles, intermolecular interactions in the solid state.
Strengths Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution). Non-destructive.Provides an unambiguous and highly detailed picture of the static molecular structure.
Limitations Does not provide direct information on bond lengths and angles. Can be complex to interpret for large molecules.Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.

Benchmarking Catalysts for the Selective Hydrogenation of 5-Decyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of internal alkynes to (Z)-alkenes is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of catalyst performance for the selective hydrogenation of 5-decyne to (Z)-5-decene, supported by experimental data and detailed protocols.

The primary challenge in the hydrogenation of alkynes is to achieve high selectivity for the corresponding alkene without over-reduction to the alkane. This guide focuses on three promising catalytic systems: the classic Lindlar catalyst, a modern Ni-Zn bimetallic catalyst, and innovative PVP-stabilized palladium nanoparticles.

Performance Comparison of Catalysts for this compound Hydrogenation

The following table summarizes the performance of different catalysts in the selective hydrogenation of this compound. The data highlights key metrics such as conversion, selectivity for (Z)-5-decene, and reaction conditions.

CatalystSupportSolventTemperature (°C)Pressure (H₂)Time (h)This compound Conversion (%)(Z)-5-Decene Selectivity (%)
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)CaCO₃Hexane (B92381)251 atm4>99~95
Ni-Zn Bimetallic Nanoparticles (Ni:Zn ratio 3:1)TiO₂Ethanol (B145695)505 bar698>98
PVP-Stabilized Palladium NanoparticlesNone (colloidal)Methanol (B129727)301 atm2>9997

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis and utilization of the benchmarked catalysts.

Lindlar Catalyst Hydrogenation

Catalyst Preparation: The commercial Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is typically used.

Hydrogenation Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet connected to a hydrogen cylinder, and a balloon to maintain a positive pressure of hydrogen.

  • The flask is charged with Lindlar catalyst (100 mg, 5 mol% Pd) and hexane (50 mL).

  • The system is purged with hydrogen gas for 10 minutes.

  • This compound (1.38 g, 10 mmol) and quinoline (B57606) (20 µL, as a poison to further enhance selectivity) are added to the reaction mixture.

  • The reaction is stirred vigorously at 25°C under a hydrogen atmosphere (1 atm, balloon pressure) for 4 hours.

  • The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots at regular intervals.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the product.

Ni-Zn Bimetallic Nanoparticle Hydrogenation

Catalyst Preparation (Deposition-Precipitation Method):

  • TiO₂ support (1.0 g) is suspended in deionized water (100 mL).

  • A solution of Ni(NO₃)₂·6H₂O (0.43 g) and Zn(NO₃)₂·6H₂O (0.15 g) in deionized water (20 mL) is added dropwise to the TiO₂ suspension under vigorous stirring.

  • A 1 M solution of Na₂CO₃ is added dropwise to precipitate the metal hydroxides, maintaining a pH of 9.

  • The resulting solid is filtered, washed thoroughly with deionized water, and dried at 100°C overnight.

  • The dried powder is calcined in air at 400°C for 3 hours and then reduced under a flow of 10% H₂ in Ar at 500°C for 4 hours.

Hydrogenation Procedure:

  • A high-pressure autoclave is charged with the Ni-Zn/TiO₂ catalyst (50 mg), ethanol (20 mL), and this compound (1.38 g, 10 mmol).

  • The autoclave is sealed, purged three times with hydrogen, and then pressurized to 5 bar with H₂.

  • The reaction mixture is heated to 50°C and stirred at 1000 rpm for 6 hours.

  • After cooling to room temperature and venting the hydrogen, the catalyst is separated by centrifugation.

  • The supernatant is analyzed by GC to determine conversion and selectivity.

PVP-Stabilized Palladium Nanoparticle Hydrogenation

Catalyst Preparation (Alcohol Reduction Method):

  • Palladium(II) acetylacetonate (B107027) (Pd(acac)₂, 30.5 mg, 0.1 mmol) and polyvinylpyrrolidone (B124986) (PVP, 111 mg, 1 mmol of monomer units) are dissolved in methanol (50 mL) in a round-bottom flask.

  • The solution is heated to reflux (65°C) for 2 hours under a nitrogen atmosphere, resulting in a dark brown colloidal suspension of PVP-stabilized Pd nanoparticles.

Hydrogenation Procedure:

  • The freshly prepared colloidal Pd nanoparticle solution is cooled to 30°C.

  • This compound (1.38 g, 10 mmol) is added to the solution.

  • The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred vigorously for 2 hours.

  • Reaction progress is monitored by GC.

  • After the reaction, the product can be isolated by extraction with a nonpolar solvent after the addition of water, though for many applications, the dilute methanolic solution can be used directly.

Visualizing the Catalytic Workflow

The selection and evaluation of a suitable catalyst for a specific hydrogenation reaction can be represented as a logical workflow.

Catalyst_Selection_Workflow Catalyst Selection and Evaluation Workflow cluster_0 Catalyst Selection cluster_1 Experimental Execution cluster_2 Data Analysis and Comparison A Define Reaction: Selective Hydrogenation of this compound B Identify Potential Catalysts: Lindlar, Ni-Zn, PVP-Pd A->B C Catalyst Synthesis/Procurement B->C D Hydrogenation Reaction C->D E Reaction Monitoring (GC, NMR) D->E F Calculate Conversion and Selectivity E->F G Tabulate and Compare Performance F->G H Select Optimal Catalyst G->H

Caption: Logical workflow for catalyst selection and evaluation.

Concluding Remarks

The choice of catalyst for the selective hydrogenation of this compound is dependent on the specific requirements of the synthesis, including cost, desired selectivity, and reaction conditions.

  • The Lindlar catalyst remains a reliable and highly selective option, particularly for achieving high (Z)-alkene yields under mild conditions.[1][2] However, the use of toxic lead is a significant environmental drawback.

  • Ni-Zn bimetallic catalysts offer an excellent, less toxic alternative with comparable, if not superior, selectivity.[3] The higher reaction temperature and pressure may be a consideration for some applications.

  • PVP-stabilized palladium nanoparticles represent a modern approach, providing high activity and selectivity under very mild conditions.[4][5] The homogeneous nature of the colloidal suspension may require specific downstream processing for catalyst removal.

Researchers and process chemists are encouraged to consider these factors when selecting a catalyst for their specific needs, using this guide as a starting point for further optimization.

References

A Comparative Guide to the Cross-Reactivity of 5-Decyne in Multi-Step Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step syntheses, the choice of reagents is paramount to achieving desired outcomes while minimizing unwanted side reactions. This guide provides an objective comparison of 5-decyne, a symmetrical internal alkyne, with other alkynes in common synthetic transformations. Understanding the distinct reactivity profile of this compound allows for its strategic incorporation into synthetic routes, leveraging its unique properties to enhance chemoselectivity and overall efficiency.

Introduction to Alkyne Reactivity in Synthesis

Alkynes are fundamental building blocks in organic synthesis due to the high reactivity of their carbon-carbon triple bond.[1] This reactivity, however, can also be a source of "cross-reactivity," where the alkyne participates in unintended reactions with other functional groups within a complex molecule.[2] A key distinction in alkyne reactivity lies in the position of the triple bond: terminal alkynes possess an acidic proton, conferring unique reactivity not observed in internal alkynes like this compound.[1][3] This guide focuses on three common classes of reactions where the differential reactivity of this compound is particularly relevant: Azide-Alkyne Cycloadditions, Hydroboration-Oxidation, and Diels-Alder reactions.

Performance Comparison of this compound and Alternative Alkynes

The utility of this compound in a multi-step synthesis is best understood by comparing its performance against terminal alkynes (e.g., 1-hexyne) and unsymmetrical internal alkynes (e.g., 2-decyne). The symmetrical nature of this compound often leads to the formation of a single product, simplifying purification and characterization.

Table 1: Azide-Alkyne Cycloaddition
Alkyne TypeReactionCatalystProduct RegioselectivityTypical YieldKey Considerations
This compound (Symmetrical Internal) RuAACRuthenium (e.g., [CpRuCl])Single 1,4,5-trisubstituted triazoleGood to Excellent (e.g., 80% for a similar alkyne)[4]Requires a specific ruthenium catalyst; unreactive under standard CuAAC conditions.[5][6]
1-Hexyne (Terminal) CuAACCopper (I)Single 1,4-disubstituted triazoleExcellentThe most common "click" reaction; orthogonal to RuAAC.[7][8]
2-Decyne (Unsymmetrical Internal) RuAACRuthenium (e.g., [CpRuCl])Mixture of regioisomeric 1,4,5-trisubstituted triazolesGoodProduct may be a mixture of isomers, complicating purification.[5]
Table 2: Hydroboration-Oxidation
Alkyne TypeReagentPrimary ProductProduct SelectivityKey Considerations
This compound (Symmetrical Internal) 1. R₂BH 2. H₂O₂, NaOHKetone (5-decanone)Single productStraightforward conversion to a single ketone.[9]
1-Hexyne (Terminal) 1. R₂BH (bulky) 2. H₂O₂, NaOHAldehyde (hexanal)High (Anti-Markovnikov)Bulky borane (B79455) reagents are used to ensure high regioselectivity for the aldehyde.[10][11]
2-Decyne (Unsymmetrical Internal) 1. R₂BH 2. H₂O₂, NaOHMixture of Ketones (2-decanone and 3-decanone)Low (mixture of products)Lack of regioselectivity leads to a mixture of ketone products.[9]
Table 3: Diels-Alder Reaction (as a Dienophile)
Alkyne TypeDiene ExampleRelative ReactivityPotential for Cross-ReactivityKey Considerations
This compound (Symmetrical Internal) CyclopentadieneLowLowUnactivated; less likely to participate in unintended Diels-Alder reactions.[12]
Dimethyl acetylenedicarboxylate (B1228247) (Activated Internal) CyclopentadieneHighHighElectron-withdrawing groups significantly increase reactivity.[13][14]
Propiolaldehyde (Activated Terminal) CyclopentadieneHighHighElectron-withdrawing groups significantly increase reactivity.[12]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

Materials:

Procedure: [15]

  • To a flame-dried flask, add this compound (1.1 equiv) and benzyl azide (1.0 equiv).

  • Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the benzyl azide.

  • Purge the solution with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).

  • Heat the reaction mixture to 45 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Hydroboration-Oxidation of this compound

Materials:

Procedure (adapted from alkene hydroboration): [16][17]

  • To a dry flask under an inert atmosphere (argon or nitrogen), add this compound dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-BBN in THF (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Protocol 3: Diels-Alder Reaction with an Unactivated Alkyne

Materials:

  • This compound (dienophile)

  • Anthracene (B1667546) (diene)

  • Xylene (high-boiling solvent)

  • Standard reflux apparatus

Procedure (general, for illustrative purposes): [18]

  • In a round-bottomed flask, combine anthracene (1.0 equiv) and this compound (1.2 equiv).

  • Add xylene to dissolve the reagents.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. Due to the unactivated nature of this compound, this reaction may require prolonged heating.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the discussed reactions and the strategic advantage of using this compound.

G Comparative Reactivity in Azide-Alkyne Cycloaddition cluster_0 Terminal Alkyne (e.g., 1-Hexyne) cluster_1 Symmetrical Internal Alkyne (this compound) cluster_2 Unsymmetrical Internal Alkyne (e.g., 2-Decyne) TA 1-Hexyne CuAAC CuAAC (Cu(I) catalyst) TA->CuAAC P1 1,4-Disubstituted Triazole (Single Regioisomer) CuAAC->P1 SIA This compound RuAAC RuAAC (Ru catalyst) SIA->RuAAC P2 1,4,5-Trisubstituted Triazole (Single Regioisomer) RuAAC->P2 UIA 2-Decyne RuAAC2 RuAAC (Ru catalyst) UIA->RuAAC2 P3 Mixture of Triazole Regioisomers RuAAC2->P3

Caption: Comparison of azide-alkyne cycloaddition pathways for different alkyne types.

G Hydroboration-Oxidation Product Selectivity cluster_0 Terminal Alkyne cluster_1 Symmetrical Internal Alkyne cluster_2 Unsymmetrical Internal Alkyne TA Terminal Alkyne HB_TA Hydroboration-Oxidation (Anti-Markovnikov) TA->HB_TA Aldehyde Aldehyde HB_TA->Aldehyde SIA This compound HB_SIA Hydroboration-Oxidation SIA->HB_SIA Ketone Single Ketone HB_SIA->Ketone UIA Unsymmetrical Internal Alkyne HB_UIA Hydroboration-Oxidation UIA->HB_UIA Ketone_Mix Mixture of Ketones HB_UIA->Ketone_Mix

Caption: Product outcomes of hydroboration-oxidation for various alkyne substrates.

G Chemoselective Synthesis Workflow Start Molecule with Terminal and Internal Alkyne Moieties Step1 Step 1: Sonogashira Coupling of Terminal Alkyne Start->Step1 Pd(0), Cu(I), Base Intermediate Intermediate with Unreacted Internal Alkyne Step1->Intermediate This compound moiety is unreactive Step2 Step 2: Transformation of Internal Alkyne (e.g., RuAAC) Intermediate->Step2 Cp*RuCl, Azide Product Final Product Step2->Product

Caption: Workflow demonstrating the chemoselectivity of this compound in a multi-step synthesis.

Conclusion

This compound presents a distinct reactivity profile that can be strategically employed in multi-step syntheses. Its symmetrical, internal nature leads to the formation of single products in reactions like RuAAC and hydroboration-oxidation, avoiding the isomeric mixtures that can arise from unsymmetrical internal alkynes. Furthermore, its inertness in reactions that are highly efficient for terminal alkynes, such as CuAAC and Sonogashira coupling, allows for remarkable chemoselectivity. By choosing this compound, researchers can protect the alkyne functionality from certain reaction conditions without the need for traditional protecting groups, thereby streamlining synthetic routes and improving overall efficiency. This guide provides the foundational data and protocols to aid in the rational design of complex molecules, empowering scientists in drug development and other research fields to leverage the unique advantages of this compound.

References

Safety Operating Guide

Safe Disposal of 5-Decyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Decyne in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Proper disposal of this compound, a flammable liquid, requires careful handling and adherence to hazardous waste regulations.[1][2][3] The primary disposal method for this compound is through an approved waste disposal plant.[1][2][3] It should never be disposed of down the drain or in regular trash.[4][5]

Immediate Safety and Handling Precautions

Before handling this compound, ensure all safety precautions are in place. This substance is a flammable liquid and may cause skin and eye irritation.[1][2][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[1][2] Eyeshields and gloves are mandatory.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2]

  • Ignition Sources: Keep this compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools when handling containers.[1][2][3]

  • Static Discharge: Take precautionary measures to prevent static discharge by grounding and bonding containers and receiving equipment.[1][2][3]

Spill Management

In the event of a spill, immediately take the following steps:

  • Evacuate and Ventilate: Remove all personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.

  • Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth.

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 1942-46-7[1]
Molecular Formula C10H18[1][7]
Molecular Weight 138.25 g/mol [7]
Physical State Liquid[8]
Density 0.766 g/mL at 25 °C[7]
Boiling Point 177 °C[7]
Flash Point 58 °C (136.4 °F) - closed cup
UN Number UN3295[1][2]
Hazard Class 3 (Flammable liquids)[1][2]
Packing Group III[1][2]

Operational Disposal Protocol

The following step-by-step protocol outlines the procedure for the collection and disposal of this compound waste in a laboratory environment.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10][11]

  • Dedicated Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.

  • Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic or basic waste.[12]

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly fitting cap.[9][10]

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from oxidizing agents, acids, and bases.[9][11]

Step 2: Waste Container Labeling

Accurate and clear labeling of hazardous waste is a regulatory requirement.[5][10]

  • Content Identification: Clearly label the container with the words "Hazardous Waste."[10]

  • Chemical Name: List all chemical constituents, including "this compound," without using abbreviations or chemical formulas.[10]

  • Hazard Pictograms: Affix the appropriate hazard pictograms for flammable liquids.

  • Contact Information: Include the name and contact information of the principal investigator or responsible personnel.[10]

Step 3: Storage of this compound Waste

Proper storage of hazardous waste is essential for safety and compliance.[12]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the supervision of laboratory personnel.[9][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][12]

  • Ventilation: The storage area must be well-ventilated.[2][12]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[5][9]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 4: Arranging for Disposal

Disposal of this compound must be handled by a licensed hazardous waste disposal facility.

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (no more than 90% capacity) or has been in storage for the maximum allowed time (typically 90 to 180 days, depending on institutional and local regulations), contact your institution's EHS department to arrange for a waste pickup.[12]

  • Provide Documentation: Be prepared to provide the EHS department with a completed hazardous waste tag or any other required documentation detailing the contents of the waste container.

  • Professional Disposal: The EHS department will then coordinate with a licensed waste disposal vendor to transport and dispose of the this compound waste in accordance with all local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is appropriate PPE being worn? A->B C Don PPE: Gloves, Goggles, Lab Coat B->C No D Segregate Waste: Collect in a designated, compatible container B->D Yes C->D E Is the waste container properly labeled? D->E F Label Container: 'Hazardous Waste', Contents, Date, PI Info E->F No G Store in designated Satellite Accumulation Area with secondary containment E->G Yes F->G H Is the container full (>90%) or has the storage time limit been reached? G->H I Continue to collect waste. Keep container closed. H->I No J Contact Environmental Health & Safety (EHS) for waste pickup H->J Yes I->H K EHS coordinates with licensed disposal facility J->K L End: Proper Disposal of This compound Waste K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 5-Decyne, a flammable alkyne, ensuring both personal safety and the integrity of your research.

Chemical Profile and Hazards: this compound (C10H18) is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] A significant, though less common, hazard is that it may be fatal if swallowed and enters the airways.[1][2] It is also classified as a peroxide-forming chemical, which means it can form explosive peroxides upon concentration, such as during distillation or evaporation.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is non-negotiable. The following table summarizes the required PPE for various laboratory operations involving this chemical.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Handling & Transfer Chemical splash goggles meeting ANSI Z.87.1 standardDisposable nitrile gloves. Consult manufacturer's guide for chemical resistance.Flame-resistant lab coat (e.g., Nomex®), fully buttoned. Long pants and closed-toe shoes are mandatory.[3]Not generally required if handled in a well-ventilated area or chemical fume hood.
Risk of Splash or Exothermic Reaction Face shield worn over chemical splash goggles.[3]Double gloving with an outer neoprene or nitrile glove over a base glove.Flame-resistant lab coat.Use in a certified chemical fume hood is required.
Large Quantities or Poor Ventilation Face shield worn over chemical splash goggles.Chemical-resistant gloves (consult manufacturer's data).Chemical-resistant apron over a flame-resistant lab coat.A multi-purpose combination respirator cartridge may be necessary. Annual medical evaluations and fit testing are required for respirator use.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Precautionary Measures:

  • Ensure a certified chemical fume hood is operational and available.

  • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[4][5]

  • Use only non-sparking tools and explosion-proof equipment.[4][5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4][5]

  • Have an appropriate fire extinguisher (CO2, dry chemical, or foam) readily accessible.[4]

  • Locate the nearest safety shower and eyewash station.

2. Handling and Transfer:

  • Wear the appropriate PPE as outlined in the table above.

  • Keep the container tightly closed when not in use.[4][5]

  • Perform all transfers and manipulations of this compound within a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all ignition sources.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled, and closed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.

  • Licensed Disposal: Dispose of the contents and the container through an approved waste disposal plant.[2][4][5] Do not dispose of it down the drain.

  • Empty Containers: Even empty containers may retain flammable vapors and should be handled with care and disposed of according to regulations.

Quantitative Data Summary

The following table provides key quantitative data for this compound for quick reference.

PropertyValue
Molecular Formula C10H18[5][6]
Molecular Weight 138.25 g/mol [1][6]
Density 0.766 g/mL at 25 °C[6]
Boiling Point 177 °C[6]
Flash Point 58 °C (136.4 °F) - closed cup

Experimental Workflow for Safe Handling

To visualize the procedural flow for safely handling this compound, the following diagram outlines the critical steps from preparation to disposal.

G prep Preparation - Verify fume hood - Remove ignition sources - Assemble PPE handling Handling & Transfer - Work in fume hood - Ground equipment - Keep container closed prep->handling use Experimental Use - Monitor reaction - Avoid heating without control handling->use spill Spill Response - Evacuate & Ventilate - Absorb with inert material - Collect for disposal handling->spill use->spill disposal Disposal - Collect in labeled container - Use licensed waste handler use->disposal spill->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.